cyclo(L-Phe-L-Val)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,6S)-3-benzyl-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQPOHUVAQPSHJ-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
cyclo(L-Phe-L-Val) chemical structure and properties
An In-depth Technical Guide to cyclo(L-Phe-L-Val)
Introduction
Cyclo(L-Phe-L-Val), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a naturally occurring metabolite found in various microorganisms, including bacteria and fungi.[1][2] It has garnered significant interest within the scientific community due to its diverse biological activities. This molecule is formed from the condensation of two amino acids, L-phenylalanine and L-valine. Functionally, it has been identified as a quorum sensing regulator, a neuroactive agent capable of inducing neurite outgrowth, and a potent enzyme inhibitor.[1][2][3] This document provides a comprehensive technical overview of its chemical structure, properties, biological activities, and relevant experimental methodologies.
Chemical Structure and Identification
The chemical identity of cyclo(L-Phe-L-Val) is defined by its distinct cyclic structure derived from its constituent amino acids.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | (3S,6S)-3-benzyl-6-propan-2-ylpiperazine-2,5-dione | [4] |
| Synonyms | Cyclo(Phe-Val), DKP101516, (3S,6S)-3-(1-methylethyl)-6-(phenylmethyl)-2,5-piperazinedione | [1][2][5] |
| CAS Number | 35590-86-4 | [1][5][6] |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [1][4][5] |
| SMILES | CC(C)[C@H]1C(=O)N--INVALID-LINK--CC2=CC=CC=C2 | [1][4] |
| InChI | InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1 |[1][4] |
Physicochemical Properties
The physical and chemical properties of cyclo(L-Phe-L-Val) are crucial for its handling, formulation, and application in research settings.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 246.3 g/mol | [1][4][5] |
| Physical Form | Solid | [1][6] |
| Purity | ≥95% | [1][2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1][2] |
| Storage Conditions | -20°C, dry, sealed |[3][6] |
Table 3: Computed Properties
| Property | Value | Reference |
|---|---|---|
| XLogP3 | 1.8 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 58.2 Ų | [4] |
| Complexity | 322 |[4] |
Biological Activity and Mechanisms of Action
Cyclo(L-Phe-L-Val) exhibits a range of biological activities, making it a molecule of interest for drug development and biochemical research.
Neurotrophic Effects
It induces neurite outgrowth and branching in cortical neurons at concentrations of 16 and 32 µM.[1] This neurotrophic activity is mediated through the PI3K/Akt signaling pathway. The compound increases the phosphorylation of Akt, a key substrate of PI3K. This effect can be blocked by the PI3K inhibitor LY294002, confirming the pathway's involvement.[1]
Caption: PI3K/Akt signaling pathway activated by cyclo(L-Phe-L-Val).
Antifungal Activity
Cyclo(L-Phe-L-Val) is a potent inhibitor of isocitrate lyase (ICL), an essential enzyme in the glyoxylate cycle of many pathogenic fungi and bacteria.[3][5][6] It exhibits an IC₅₀ value of 27 μg/mL against this enzyme.[3][6] By inhibiting ICL, the compound disrupts the pathogen's ability to utilize C2 carbon sources, which is critical for its survival and virulence, particularly within a host environment. This activity is observed in organisms like Candida albicans.[5]
Quorum Sensing Regulation
This dipeptide plays a role in bacterial communication. It can autoinduce the production of antibacterial substances in the sponge-associated bacterium Pseudoalteromonas sp. NJ6-3-1 when the bacterium is at a low cell density.[1][2] This suggests that cyclo(L-Phe-L-Val) acts as a signaling molecule in quorum sensing, a mechanism that allows bacteria to coordinate gene expression based on population density.[2]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research.
General Synthesis of Diketopiperazines
While a specific protocol for cyclo(L-Phe-L-Val) is proprietary to chemical suppliers, a general method for synthesizing diketopiperazines can be outlined.
-
Amino Acid Protection: The N-terminus of one amino acid (e.g., L-Valine) is protected with a group like Boc (tert-butyloxycarbonyl), and the C-terminus of the second amino acid (e.g., L-Phenylalanine) is protected as a methyl or ethyl ester.
-
Dipeptide Formation: The two protected amino acids are coupled using a standard peptide coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Deprotection: The N-terminal protecting group (Boc) is removed using an acid like trifluoroacetic acid (TFA). The C-terminal ester is saponified using a base like sodium hydroxide.
-
Cyclization: The linear dipeptide is subjected to cyclization conditions. This is often achieved by heating the dipeptide in a high-boiling point solvent such as isopropanol or toluene, which promotes the intramolecular amide bond formation to yield the diketopiperazine ring.
-
Purification: The final product is purified using techniques like recrystallization or column chromatography on silica gel to yield pure cyclo(L-Phe-L-Val).
Isocitrate Lyase (ICL) Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of cyclo(L-Phe-L-Val) on ICL activity.
-
Enzyme Preparation: Recombinant ICL is expressed and purified from a suitable host (e.g., E. coli). The concentration and specific activity of the purified enzyme are determined.
-
Assay Buffer: Prepare an assay buffer, typically containing potassium phosphate and magnesium chloride at a physiological pH.
-
Reaction Mixture: The assay is based on the reaction of ICL with its substrate, isocitrate, which produces glyoxylate. The glyoxylate then reacts with phenylhydrazine to form a phenylhydrazone, which can be measured spectrophotometrically.
-
Procedure:
-
In a 96-well plate, add the assay buffer, a solution of phenylhydrazine, and varying concentrations of cyclo(L-Phe-L-Val) (and a DMSO control).
-
Add the purified ICL enzyme to each well and incubate for a predetermined time to allow the inhibitor to bind.
-
Initiate the reaction by adding the substrate, threo-DL-isocitrate.
-
Monitor the increase in absorbance at 324 nm over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
References
Cyclo(L-Phe-L-Val): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-L-Val) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of natural products. These compounds are known for their diverse biological activities and are of significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the natural sources of cyclo(L-Phe-L-Val), detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities and associated signaling pathways.
Natural Sources of Cyclo(L-Phe-L-Val)
Cyclo(L-Phe-L-Val) has been identified in a variety of natural sources, primarily from microbial origins, as well as in some food products as a result of fermentation and processing.
Microbial Sources
Microorganisms, particularly bacteria and fungi, are prolific producers of a wide array of secondary metabolites, including cyclic dipeptides. Several species have been identified as sources of cyclo(L-Phe-L-Val).
| Microbial Source | Type | Reference |
| Pseudoalteromonas sp. NJ6-3-1 | Sponge-associated Bacterium | [1] |
| Streptomyces rutgerensis | Bacterium | [2] |
| Bacillus subtilis | Bacterium | [2] |
| Streptomyces SUK 25 | Endophytic Actinomycete | [3][4][5] |
| Aspergillus sydowii | Fungus | [6] |
| Mortierella alpina | Fungus | Not explicitly stated, but produces related cyclopeptides |
| Streptomyces puniceus | Marine-derived Bacterium | [7] |
Note: Quantitative data on the production yields of cyclo(L-Phe-L-Val) from these specific microbial sources is not extensively reported in the available literature. Production is often influenced by culture conditions.
Food Sources
Cyclo(L-Phe-L-Val) has also been identified as a component in certain food products, where its presence is typically a result of thermal processing or fermentation of raw materials rich in its constituent amino acids, L-phenylalanine and L-valine.
| Food Source | Context | Reference |
| Cocoa | Contributes to bitter taste | [1] |
| Roasted Coffee | Contributes to bitter taste | [1] |
Note: Specific concentrations in these food products can vary significantly based on the origin of the beans, roasting conditions, and processing methods.
Experimental Protocols
The isolation and purification of cyclo(L-Phe-L-Val) from natural sources typically involves a series of chromatographic techniques. The following is a generalized protocol synthesized from methodologies reported for the isolation of diketopiperazines from microbial cultures.
Fermentation and Extraction
-
Culture Preparation: Inoculate a suitable liquid culture medium (e.g., Thornton's medium for Streptomyces) with the desired microbial strain.[3] Incubate under optimal conditions (e.g., 28-30°C, with shaking at 120-150 rpm) for a period determined by the growth and secondary metabolite production profile of the microorganism (typically 7-14 days).[3]
-
Broth Separation: Separate the culture broth from the mycelial mass by centrifugation or filtration.
-
Solvent Extraction: Extract the cell-free supernatant with an equal volume of a non-polar organic solvent, such as ethyl acetate or methylene chloride.[3] Repeat the extraction process three times to ensure complete recovery of the target compound.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase. Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fraction Collection and Bioassay: Collect fractions and monitor the separation using thin-layer chromatography (TLC). If a specific biological activity is being targeted, perform a bioassay on the collected fractions to identify the active fractions.
-
High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reversed-phase HPLC (RP-HPLC) with a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.[3] Monitor the elution profile using a UV detector, typically at wavelengths of 210 and 254 nm.
-
Isolation of Pure Compound: Collect the peak corresponding to cyclo(L-Phe-L-Val) and evaporate the solvent to yield the pure compound.
Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Biological Activities and Signaling Pathways
Cyclo(L-Phe-L-Val) exhibits a range of biological activities, making it a molecule of interest for therapeutic applications.
Neurite Outgrowth and Neurotrophic Effects
Cyclo(L-Phe-L-Val) has been shown to induce neurite outgrowth and branching in cortical neurons.[1] This activity is mediated through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .[1]
Caption: PI3K/Akt signaling pathway activated by cyclo(L-Phe-L-Val).
Quorum Sensing Regulation
Cyclo(L-Phe-L-Val) can act as a signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates gene expression in response to population density. In Pseudoalteromonas sp. NJ6-3-1, it can autoinduce the production of antibacterial substances.[1][2]
Caption: Role of cyclo(L-Phe-L-Val) as a quorum sensing signal.
Enzyme Inhibition: Isocitrate Lyase
Cyclo(L-Phe-L-Val) has been identified as a potent inhibitor of isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle of some microorganisms, such as Candida albicans.[7] The glyoxylate cycle is essential for the survival of these pathogens under nutrient-limiting conditions, making ICL an attractive target for antimicrobial drug development.
Caption: Mechanism of isocitrate lyase inhibition.
Conclusion
Cyclo(L-Phe-L-Val) is a naturally occurring cyclic dipeptide with a range of interesting biological activities. Its presence in diverse microbial species and certain food products highlights its prevalence in nature. The methodologies for its isolation and characterization are well-established, relying on standard chromatographic and spectroscopic techniques. The elucidation of its roles in significant signaling pathways, such as PI3K/Akt-mediated neurite outgrowth, bacterial quorum sensing, and the inhibition of essential microbial enzymes, underscores its potential as a lead compound in drug discovery and development. Further research into its quantitative distribution in natural sources and a deeper understanding of its molecular mechanisms of action will be crucial for harnessing its full therapeutic potential.
References
- 1. Enhanced Pharmaceutically Active Compounds Productivity from Streptomyces SUK 25: Optimization, Characterization, Mechanism and Techno-Economic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dot | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
The Elusive Antibacterial Profile of Cyclo(L-Phe-L-Val): A Technical Review of a Diketopiperazine and Its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclo(L-Phe-L-Val) is a cyclic dipeptide, a class of compounds known for a wide range of biological activities. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of specific data on the antibacterial properties of cyclo(L-Phe-L-Val) itself. In contrast, its structural analog, cyclo(L-Phe-L-Pro), has been more extensively studied, demonstrating significant activity in quorum sensing and biofilm inhibition. This guide provides a detailed overview of the known biological activities of cyclo(L-Phe-L-Val) where available, and leverages data from the closely related cyclo(L-Phe-L-Pro) and other diketopiperazines to infer potential mechanisms and activities. This approach aims to equip researchers with a foundational understanding and practical methodologies for the further investigation of these promising molecules.
Introduction to Cyclo(L-Phe-L-Val) and Related Diketopiperazines
Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are among the simplest peptide derivatives found in nature, produced by a variety of organisms including bacteria, fungi, and marine sponges. Their rigid bicyclic structure makes them stable and orally bioavailable, positioning them as attractive scaffolds for drug discovery. While the broader class of DKPs is known for diverse bioactivities including antibacterial, antifungal, and quorum sensing modulatory effects, specific data for cyclo(L-Phe-L-Val) remains limited. It has been identified as a secondary metabolite in some marine bacteria, such as Pseudoalteromonas sp., where it is suggested to act as a quorum sensing regulator rather than a direct antimicrobial agent.[1]
Given the limited direct data on cyclo(L-Phe-L-Val), this guide will also present findings on the closely related and more thoroughly researched cyclo(L-Phe-L-Pro). This analog has been shown to possess broad-spectrum antibacterial properties and to interfere with bacterial communication systems.[2][3][4]
Quantitative Data on Antibacterial Activity
Direct quantitative data on the antibacterial activity of cyclo(L-Phe-L-Val) is not extensively reported in the available literature. However, data for related compounds highlights the potential antibacterial efficacy of this class of molecules. The following tables summarize the available quantitative data for closely related cyclic dipeptides.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Pro-L-Val)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 16.3 | [5] |
| Bacillus subtilis | 18.2 | [5] |
| Escherichia coli | >20 | [5] |
Table 2: Biofilm Inhibition by Cyclo(L-Tyr-L-Pro)
| Bacterial Strain | Concentration | Biofilm Reduction | Reference |
| Pseudomonas aeruginosa PAO1 | 0.5 mg/mL | 48% | [6] |
Key Mechanisms of Action
The primary mechanism of action for cyclic dipeptides like cyclo(L-Phe-L-Val) in bacteria appears to be the disruption of cell-to-cell communication, known as quorum sensing (QS).
Quorum Sensing Inhibition
Quorum sensing is a process of bacterial communication that relies on the production and detection of signaling molecules called autoinducers. This system allows bacteria to coordinate gene expression and collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[7][8]
Cyclic dipeptides can act as antagonists to QS systems. For instance, cyclo(L-Phe-L-Pro) has been shown to interfere with the LuxR-based QS systems in Gram-negative bacteria.[7] In Vibrio vulnificus, cyclo(L-Phe-L-Pro) modulates the expression of genes involved in pathogenicity through the ToxR signaling pathway.[2][9] While the specific pathways affected by cyclo(L-Phe-L-Val) are not yet elucidated, its structural similarity to other QS-inhibiting DKPs suggests a similar mode of action.
Figure 1: Proposed mechanism of quorum sensing inhibition by cyclo(L-Phe-L-Val).
Biofilm Disruption
Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[10] By interfering with QS, compounds like cyclo(L-Phe-L-Pro) can prevent the initial stages of biofilm formation, including bacterial attachment and the production of the extracellular matrix.[9][11] Studies on cyclo(L-Tyr-L-Pro) have demonstrated a significant reduction in P. aeruginosa biofilm formation.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activity of cyclic dipeptides against bacteria.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a standard procedure for determining MIC values.[8][13][14]
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compound: The cyclic dipeptide is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
(Optional) Resazurin Assay: To enhance the visibility of bacterial growth, a resazurin solution can be added to each well after incubation. A color change from blue to pink indicates viable, metabolically active bacteria.[10][15]
References
- 1. Antibacterial constituents from the octocoral-associated bacterium Pseudoalteromonas sp. [scielo.org.mx]
- 2. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Quorum Sensing Works [asm.org]
- 8. Exploiting Quorum Sensing To Confuse Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. litfl.com [litfl.com]
- 13. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 14. woah.org [woah.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide: Discovery and Isolation of cyclo(L-Phe-L-Val) from Marine Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Phe-L-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a significant natural product from marine bacteria. First isolated from the sponge-associated bacterium Pseudoalteromonas sp. NJ6-3-1, this metabolite has garnered attention for its role in microbial chemical defense through quorum sensing and its potential neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activities of cyclo(L-Phe-L-Val), with a focus on detailed experimental protocols and quantitative data to support further research and development.
Discovery and Producing Organism
Cyclo(L-Phe-L-Val) was first reported in 2011 as a quorum sensing regulator isolated from the marine bacterium Pseudoalteromonas sp. NJ6-3-1.[1] This bacterium was isolated from a marine sponge, highlighting the rich chemical diversity of sponge-associated microorganisms. The discovery was part of a study investigating the chemical defense mechanisms of marine bacteria, where it was observed that cyclo(L-Phe-L-Val) could induce the production of antibacterial compounds in the producing strain at low cell densities.[1]
Biosynthesis and Chemical Structure
Cyclo(L-Phe-L-Val) is a diketopiperazine formed from the condensation of L-phenylalanine and L-valine. The biosynthesis of such cyclic dipeptides in bacteria is typically carried out by non-ribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs).
Chemical Structure:
-
Systematic Name: (3S,6S)-3-(2-methylpropyl)-6-(phenylmethyl)piperazine-2,5-dione
-
Molecular Formula: C₁₄H₁₈N₂O₂
-
Molecular Weight: 246.31 g/mol
Experimental Protocols
This section details the methodologies for the fermentation, extraction, isolation, and characterization of cyclo(L-Phe-L-Val) from marine bacteria.
Fermentation of Producing Bacterium
A detailed protocol for the cultivation of the producing Pseudoalteromonas sp. is crucial for obtaining a sufficient yield of the target metabolite.
-
Culture Medium: Marine Broth 2216E is commonly used for the cultivation of Pseudoalteromonas species.
-
Inoculation: A single colony of the bacterium is used to inoculate a starter culture in a liquid medium.
-
Fermentation Conditions: Large-scale fermentation is typically carried out in flasks or a fermenter with agitation (e.g., 150-200 rpm) at a controlled temperature (e.g., 25-30 °C) for a period of 3-7 days. The optimal fermentation time should be determined by monitoring the production of the target compound.
Extraction of Crude Metabolites
Following fermentation, the bacterial culture is processed to extract the secondary metabolites.
-
Cell Separation: The bacterial culture is centrifuged to separate the supernatant from the cell biomass.
-
Solvent Extraction: The supernatant is extracted with an equal volume of a non-polar organic solvent, such as ethyl acetate. This process is typically repeated three times to ensure complete extraction of the target compound.
-
Concentration: The organic solvent fractions are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification of cyclo(L-Phe-L-Val)
The crude extract is subjected to chromatographic techniques to isolate and purify cyclo(L-Phe-L-Val).
-
Initial Fractionation: The crude extract can be fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
High-Performance Liquid Chromatography (HPLC): The fraction containing the target compound is further purified by reversed-phase HPLC.
-
Column: C18 column (e.g., 10.0 × 250 mm).
-
Mobile Phase: A gradient of methanol and water is commonly used.
-
Detection: UV detection at wavelengths such as 210 nm and 254 nm.
-
Structure Elucidation
The structure of the purified compound is confirmed using spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical structure. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
Quantitative Data
Table 1: Biological Activity of cyclo(L-Phe-L-Val) and Related Diketopiperazines
| Compound | Biological Activity | Organism/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference |
| cyclo(L-Phe-L-Val) | Isocitrate Lyase Inhibition | Candida albicans | IC₅₀: 27-112 µg/mL | |
| cyclo(L-Pro-L-Leu) | Antibacterial | Vancomycin-resistant enterococci (VRE) | Potent inhibition | |
| cyclo(L-Pro-L-Tyr) | Antibacterial | Xanthomonas axonopodis pv. citri, Ralstonia solanacearum | MIC: 31.25 µg/mL | |
| cyclo(L-Leu-L-Phe) | Antibacterial | Staphylococcus aureus | MIC: 12.5-25 µg/mL |
Signaling Pathways and Experimental Workflows
Quorum Sensing in Pseudoalteromonas sp.
Cyclo(L-Phe-L-Val) acts as a signaling molecule in the quorum sensing (QS) system of Pseudoalteromonas sp. QS is a cell-density-dependent communication system that allows bacteria to coordinate gene expression. In Pseudoalteromonas, the LuxI/LuxR-type QS system is common, where LuxI synthesizes N-acylhomoserine lactone (AHL) signaling molecules, and LuxR is the receptor that, upon binding to AHLs, regulates the transcription of target genes. While the precise mechanism of cyclo(L-Phe-L-Val) in this pathway is still under investigation, it is known to induce the production of antibacterial compounds.
Caption: Quorum sensing workflow in Pseudoalteromonas sp.
PI3K/Akt Signaling Pathway in Neurite Outgrowth
Cyclo(L-Phe-L-Val) has been shown to promote neurite outgrowth, a crucial process in neuronal development and regeneration. This effect is mediated through the PI3K/Akt signaling pathway. Upon stimulation, this pathway leads to the activation of downstream effectors that regulate cell growth, survival, and cytoskeletal dynamics necessary for neurite extension.
References
Cyclo(L-Phe-L-Val): A Potential Quorum Sensing Regulator for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-L-Val) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules, which has garnered attention for its potential role as a quorum sensing (QS) regulator. Produced by a variety of microorganisms, including the marine bacterium Pseudoalteromonas sp. and bacteria such as Streptomyces rutgerensis and Bacillus subtilis, this secondary metabolite is emerging as a molecule of interest in the development of novel anti-virulence therapies.[1] Unlike traditional antibiotics that aim to kill bacteria, QS regulators interfere with the cell-to-cell communication systems that bacteria use to coordinate pathogenic behaviors, such as virulence factor production and biofilm formation. This guide provides a comprehensive technical overview of cyclo(L-Phe-L-Val) as a quorum sensing regulator, with a focus on its potential applications in drug development.
Core Concept: Quorum Sensing Inhibition
Quorum sensing is a mechanism of bacterial cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by the production and detection of signaling molecules called autoinducers. In many pathogenic bacteria, QS controls the expression of virulence factors, making it an attractive target for antimicrobial strategies that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development.
Quantitative Data on the Bioactivity of Cyclo(L-Phe-L-Val) and Related Cyclic Dipeptides
While extensive quantitative data on the direct quorum sensing inhibitory activity of cyclo(L-Phe-L-Val) is limited in publicly available literature, studies on structurally related cyclic dipeptides provide valuable insights into its potential efficacy. The following tables summarize the bioactivity of these related compounds against key pathogenic bacteria.
Table 1: Quorum Sensing-Related Inhibitory Activities of Phenylalanine-Containing Cyclic Dipeptides
| Compound | Target Organism | Assay | Concentration | Inhibition/Effect |
| Cyclo(L-Phe-L-Pro) | Staphylococcus aureus | Biofilm Formation | 12.3 mmol/L | Inhibition of biofilm and virulence factor production |
| Cyclo(L-Phe-L-Pro) | Vibrio vulnificus | Gene Expression (ompU) | Not specified | Modulation of ToxR-dependent gene expression |
| Cyclo(L-Phe-L-Pro) | Pseudomonas aeruginosa | AHL Biosensor Activation | High concentrations | Activation or antagonism of LuxR-based systems |
Table 2: General Bioactivities of Cyclo(L-Phe-L-Val)
| Compound | Target | Assay | IC50/Effective Concentration | Notes |
| Cyclo(L-Phe-L-Val) | Isocitrate Lyase (ICL) from Candida albicans | Enzyme Inhibition | 27 µg/mL | Demonstrates biological activity, though not directly related to QS. |
| Cyclo(L-Phe-L-Val) | Pseudoalteromonas sp. | Antibacterial Substance Production | Not specified | Autoinducer of antibacterial substance production at low cell density. |
Signaling Pathways in Pseudomonas aeruginosa and Potential Interruption by Cyclo(L-Phe-L-Val)
Pseudomonas aeruginosa is a model organism for studying quorum sensing in Gram-negative bacteria and possesses multiple interconnected QS systems, primarily the las, rhl, and pqs systems. Cyclic dipeptides are thought to exert their effects by interacting with the LuxR-type transcriptional regulators, LasR and RhlR.
Caption: Hierarchical quorum sensing pathways in P. aeruginosa and potential points of inhibition by cyclo(L-Phe-L-Val).
Experimental Protocols for Assessing Quorum Sensing Regulation
The following are detailed methodologies for key experiments to evaluate the quorum sensing regulatory activity of cyclo(L-Phe-L-Val).
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the effect of a compound on the formation of bacterial biofilms.
Workflow Diagram:
Caption: Workflow for the crystal violet biofilm inhibition assay.
Methodology:
-
Bacterial Culture: Grow P. aeruginosa overnight in a suitable liquid medium (e.g., Luria-Bertani broth) at 37°C with shaking.
-
Plate Preparation: Dilute the overnight culture to a starting optical density (OD600) of approximately 0.05. Add 100 µL of the diluted culture to the wells of a 96-well flat-bottomed microtiter plate.
-
Compound Addition: Prepare a stock solution of cyclo(L-Phe-L-Val) in a suitable solvent (e.g., DMSO). Add various concentrations of the compound to the wells. Include a solvent control (DMSO alone) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the supernatant from each well. Wash the wells gently three times with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells three times with sterile water.
-
Solubilization: Add 200 µL of 95% ethanol or a 30% acetic acid solution to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The percentage of biofilm inhibition can be calculated relative to the solvent control.
Pyocyanin Production Inhibition Assay
This assay measures the inhibition of the production of pyocyanin, a blue-green phenazine pigment and virulence factor produced by P. aeruginosa, which is regulated by the rhl and pqs quorum sensing systems.
Methodology:
-
Bacterial Culture: Grow P. aeruginosa in a suitable production medium (e.g., King's A medium) at 37°C with shaking in the presence of varying concentrations of cyclo(L-Phe-L-Val).
-
Extraction: After a defined incubation period (e.g., 24-48 hours), centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube.
-
Chloroform Extraction: Add 3 mL of chloroform to 5 mL of the supernatant and vortex vigorously. Centrifuge to separate the phases. The pyocyanin will be in the blue chloroform layer.
-
Acid Extraction: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex vigorously. The pyocyanin will move to the acidic aqueous phase, which will turn pink.
-
Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient.
Elastase Activity Assay
This assay quantifies the activity of LasB elastase, a key virulence factor regulated by the las and rhl systems, using a substrate that releases a colored product upon cleavage.
Methodology:
-
Culture Supernatant: Grow P. aeruginosa in the presence of cyclo(L-Phe-L-Val) as described for the pyocyanin assay. Collect the cell-free supernatant by centrifugation and filtration.
-
Reaction Setup: In a 96-well plate, mix the culture supernatant with a solution of Elastin-Congo Red in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 3-6 hours).
-
Termination and Measurement: Stop the reaction by adding a precipitating agent (e.g., EDTA). Centrifuge to pellet the un-hydrolyzed substrate.
-
Quantification: Measure the absorbance of the supernatant, which contains the soluble, colored product, at a wavelength of 495 nm.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to quantify the expression levels of key quorum sensing regulatory and virulence factor genes in response to treatment with cyclo(L-Phe-L-Val).
Logical Relationship Diagram:
Caption: Logical flow of a qRT-PCR experiment to assess gene expression.
Methodology:
-
Bacterial Culture and Treatment: Grow P. aeruginosa to the mid-logarithmic phase and then expose the cultures to a specific concentration of cyclo(L-Phe-L-Val) for a defined period.
-
RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA purification kit, including a DNase treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Real-Time PCR: Perform real-time PCR using a fluorescent DNA-binding dye (e.g., SYBR Green) or probe-based chemistry. Use primers specific for the target genes of interest (e.g., lasI, lasR, rhlI, rhlR, pqsA) and a housekeeping gene (e.g., rpoD, proC) for normalization.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression in the treated samples compared to the untreated control using a method such as the 2-ΔΔCt method.
Conclusion and Future Directions
Cyclo(L-Phe-L-Val) represents a promising scaffold for the development of novel anti-virulence agents. While direct quantitative data on its quorum sensing inhibitory properties are still emerging, the information available for related cyclic dipeptides suggests a high potential for this molecule to interfere with key bacterial communication pathways. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of cyclo(L-Phe-L-Val) and its analogs. Future research should focus on elucidating its precise molecular targets within the quorum sensing networks of clinically relevant pathogens, optimizing its structure to enhance potency and pharmacokinetic properties, and evaluating its efficacy in preclinical models of infection. Such efforts will be crucial in translating the potential of cyclo(L-Phe-L-Val) into tangible therapeutic solutions for combating bacterial infections.
References
synthesis pathways for cyclic dipeptides like cyclo(L-Phe-L-Val)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides and are recognized as privileged structures in drug discovery due to their conformational rigidity, metabolic stability, and ability to bind to a wide range of biological receptors.[1][2][3] This technical guide provides an in-depth overview of the primary synthesis pathways for generating these valuable scaffolds, with a focus on hetero-dipeptides like cyclo(L-Phe-L-Val). It covers chemical methods, including solution-phase and solid-phase strategies, as well as enzymatic routes. Detailed experimental protocols, comparative data, and workflow visualizations are provided to serve as a comprehensive resource for researchers in medicinal chemistry and natural product synthesis.
Introduction to Cyclic Dipeptides (DKPs)
Cyclic dipeptides are six-membered rings formed from the condensation of two α-amino acids.[4][5] This core structure, the 2,5-diketopiperazine scaffold, is found in a vast array of natural products isolated from fungi, bacteria, plants, and animals.[2][4] The conformational constraint imposed by the cyclic structure enhances resistance to proteolytic degradation and can lock the molecule in a bioactive conformation, making DKPs attractive scaffolds for therapeutic development.[3][6][7] Their synthesis can be broadly categorized into chemical and biological (enzymatic) methods, each offering distinct advantages.[1][4]
Chemical Synthesis Pathways
Chemical synthesis is the most versatile approach for producing a wide variety of DKP analogs. The core strategy typically involves the formation of a linear dipeptide, followed by an intramolecular cyclization reaction.
Solution-Phase Synthesis
Solution-phase synthesis is a classical and highly adaptable method. The general workflow involves coupling two appropriately protected amino acids to form a linear dipeptide ester, which, after selective deprotection of the N-terminus, undergoes spontaneous or induced intramolecular aminolysis to form the DKP ring.
Key steps include:
-
Protection: The N-terminus of one amino acid is protected (e.g., with Boc or Fmoc groups), and the C-terminus of the second amino acid is protected, often as a methyl or ethyl ester.[8]
-
Coupling: The protected amino acids are coupled using standard peptide coupling reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization.[9][10]
-
Deprotection: The N-terminal protecting group of the resulting linear dipeptide is removed (e.g., using trifluoroacetic acid (TFA) for Boc).[9][11]
-
Cyclization: The deprotected dipeptide ester is induced to cyclize. This is commonly achieved by heating in a high-boiling point solvent like toluene or xylene, or by heating in an aqueous solution, sometimes under pressure in an autoclave.[9][12] Microwave-assisted heating has also been shown to significantly accelerate this step, often leading to high yields in minutes.[2][9]
A general workflow for this process is visualized below.
References
- 1. frontiersin.org [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of complex 2,5-diketopiperazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. ptfarm.pl [ptfarm.pl]
- 11. RU2243974C2 - Method for preparing cyclo-(arg-gly-asp-d-phe-n-meval) - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
The Role of Cyclo(L-Phe-L-Val) in Microbial Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Phe-L-Val) is a cyclic dipeptide (CDP), a class of molecules increasingly recognized for their role in microbial communication and regulation of group behaviors. This technical guide provides an in-depth overview of the current understanding of cyclo(L-Phe-L-Val) and related CDPs as signaling molecules in bacteria. It covers their biosynthesis, their influence on quorum sensing (QS) systems, and their impact on virulence factor production and biofilm formation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate further research and development in this area. While much of the detailed mechanistic and quantitative data comes from the study of the closely related cyclo(L-Phe-L-Pro), it provides a valuable framework for understanding the potential functions of cyclo(L-Phe-L-Val).
Introduction
Intercellular communication is fundamental to the survival and pathogenesis of many microbial species. Bacteria utilize a variety of small molecules to sense their population density and coordinate collective behaviors in a process known as quorum sensing (QS). Among these signaling molecules, cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, have emerged as a significant class of regulators.
Cyclo(L-Phe-L-Val) is a CDP that has been isolated from various bacteria, including Pseudoalteromonas sp., Streptomyces rutgerensis, and Bacillus subtilis. Limited bioassay data suggest that it acts as a quorum sensing regulator. This guide will delve into the known and inferred roles of cyclo(L-Phe-L-Val) in microbial communication, drawing on data from this and structurally similar CDPs to provide a comprehensive picture for researchers.
Biosynthesis of Cyclo(L-Phe-L-Val)
The biosynthesis of CDPs can occur through several pathways, with non-ribosomal peptide synthetases (NRPSs) being a primary route for their specific production. In this pathway, the constituent amino acids, L-phenylalanine and L-valine, are sequentially activated and tethered to the NRPS enzyme complex. The linear dipeptide is then cyclized and released to form cyclo(L-Phe-L-Val).
Caption: Generalized biosynthesis of cyclo(L-Phe-L-Val) via a non-ribosomal peptide synthetase (NRPS) machinery.
Role in Quorum Sensing
Quorum sensing (QS) allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, such as Pseudomonas aeruginosa, this is mediated by N-acyl homoserine lactone (AHL) signaling molecules. P. aeruginosa possesses two well-characterized AHL-based QS systems, las and rhl, which regulate the expression of numerous virulence factors and biofilm formation.
CDPs, including cyclo(L-Phe-L-Val), are thought to modulate these QS systems, potentially by interacting with the LuxR-type transcriptional regulators (LasR and RhlR in P. aeruginosa). This interaction can either mimic or antagonize the binding of the native AHL signals, thereby influencing the expression of QS-regulated genes.
Caption: The interconnected las and rhl quorum sensing systems in Pseudomonas aeruginosa and the putative modulatory role of cyclo(L-Phe-L-Val).
Signaling Pathway in Vibrio Species: A Model System
While the precise signaling cascade for cyclo(L-Phe-L-Val) is not fully elucidated, the pathway for the related CDP, cyclo(L-Phe-L-Pro) (cFP), in Vibrio species offers a valuable model. In Vibrio vulnificus, cFP acts as a QS signal that modulates gene expression through a ToxR-dependent pathway. This pathway ultimately influences the expression of virulence factors and stress response genes.
The binding of cFP to the transmembrane protein ToxR is proposed to initiate a signaling cascade that leads to the upregulation of the transcriptional regulator LeuO. LeuO, in turn, influences the expression of a suite of genes, including those involved in the oxidative stress response via the alternative sigma factor RpoS.
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclo(L-Phe-L-Val)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Phe-L-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization and synthesis, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
Cyclo(L-Phe-L-Val) is a white to off-white solid at room temperature. Its core structure consists of a six-membered diketopiperazine ring formed from the condensation of L-phenylalanine and L-valine residues.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | (3S,6S)-3-benzyl-6-isopropylpiperazine-2,5-dione | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 246.31 g/mol | --INVALID-LINK-- |
| CAS Number | 35590-86-4 | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| Purity | >95% (by HPLC) | Commercial supplier data |
Solubility
| Solvent | Solubility | Source |
| Ethanol | Soluble | --INVALID-LINK--[1] |
| Methanol | Soluble | --INVALID-LINK--[1] |
| Dimethylformamide (DMF) | Soluble | --INVALID-LINK--[1] |
| Dimethyl sulfoxide (DMSO) | Soluble | --INVALID-LINK--[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted chemical shifts and coupling constants based on the analysis of similar compounds like cyclo(L-Pro-L-Val) and general principles of NMR spectroscopy.
¹H NMR (500 MHz, CDCl₃):
-
δ 7.35-7.20 (m, 5H): Phenyl group protons of the phenylalanine residue.
-
δ 6.0-5.8 (br s, 1H): Amide proton (NH).
-
δ 4.2-4.0 (m, 1H): α-proton of the phenylalanine residue.
-
δ 3.9-3.7 (m, 1H): α-proton of the valine residue.
-
δ 3.2-3.0 (m, 2H): β-protons of the phenylalanine residue.
-
δ 2.4-2.2 (m, 1H): β-proton of the valine residue.
-
δ 1.0-0.8 (d, 6H): Methyl protons of the valine residue.
¹³C NMR (125 MHz, CDCl₃):
-
δ 170-165 (C=O): Carbonyl carbons of the diketopiperazine ring.
-
δ 136-127 (aromatic C): Carbons of the phenyl group.
-
δ 60-55 (α-C): α-carbons of the phenylalanine and valine residues.
-
δ 40-35 (β-C, Phe): β-carbon of the phenylalanine residue.
-
δ 35-30 (β-C, Val): β-carbon of the valine residue.
-
δ 20-17 (γ-C, Val): Methyl carbons of the valine residue.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of cyclo(L-Phe-L-Val).
-
Expected Molecular Ion: [M]+• at m/z 246 or [M+H]+ at m/z 247.
-
Key Fragmentation Pathways: The diketopiperazine ring is relatively stable. Common fragmentation patterns involve the loss of the side chains. For cyclo(L-Phe-L-Val), this would include the loss of the benzyl group (C₇H₇, 91 Da) from the phenylalanine residue and the isopropyl group (C₃H₇, 43 Da) from the valine residue. Cleavage of the diketopiperazine ring can also occur.
Experimental Protocols
Synthesis of Cyclo(L-Phe-L-Val)
A common method for the synthesis of diketopiperazines involves the cyclization of a linear dipeptide.
Workflow for Synthesis:
Caption: General workflow for the synthesis of cyclo(L-Phe-L-Val).
Detailed Methodology:
-
Dipeptide Synthesis: N-terminally protected L-phenylalanine (e.g., Boc-L-Phe) is coupled with the methyl ester of L-valine (H-L-Val-OMe) using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature for several hours.
-
Deprotection: The N-protecting group (e.g., Boc) is removed from the resulting dipeptide using an acid such as trifluoroacetic acid (TFA) in DCM.
-
Cyclization: The deprotected dipeptide methyl ester is heated under reflux in a solvent like methanol or isopropanol. The basicity of the free N-terminus catalyzes the intramolecular cyclization, leading to the formation of the diketopiperazine ring with the elimination of methanol.
-
Purification: The crude cyclo(L-Phe-L-Val) is purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography.
Neurite Outgrowth Assay
This protocol is a representative method for assessing the neuritogenic effects of cyclo(L-Phe-L-Val) using a neuronal cell line (e.g., PC-12 or SH-SY5Y).[2][3]
Experimental Workflow:
Caption: Workflow for a typical neurite outgrowth assay.
Detailed Methodology:
-
Cell Culture: Neuronal cells are seeded into 96-well plates coated with an appropriate substrate (e.g., poly-L-lysine or laminin) at a suitable density and allowed to adhere for 24 hours.[3]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of cyclo(L-Phe-L-Val). A vehicle control (e.g., DMSO) and a positive control (e.g., Nerve Growth Factor, NGF) are included.
-
Incubation: The cells are incubated for 48-72 hours to allow for neurite extension.[3]
-
Fixation and Staining: The cells are fixed with 4% paraformaldehyde (PFA), permeabilized, and stained with an antibody against a neuronal marker such as β-III tubulin. A fluorescently labeled secondary antibody is then used for visualization.[2]
-
Imaging and Analysis: The plates are imaged using a high-content imaging system. The length and number of neurites per cell are quantified using automated image analysis software.
Quorum Sensing Inhibition Assay
This protocol describes a common method to evaluate the ability of cyclo(L-Phe-L-Val) to interfere with bacterial quorum sensing, often using the reporter strain Chromobacterium violaceum.[4][5]
Experimental Workflow:
Caption: Workflow for a disc diffusion-based quorum sensing inhibition assay.
Detailed Methodology:
-
Preparation of Reporter Strain Plates: A molten Luria-Bertani (LB) agar is cooled and inoculated with an overnight culture of Chromobacterium violaceum (e.g., CV026, a mutant that requires an external acyl-homoserine lactone (AHL) signal to produce the purple pigment violacein). The inoculated agar is poured into petri dishes.
-
Application of Test Compound: Sterile paper discs are impregnated with known concentrations of cyclo(L-Phe-L-Val) dissolved in a suitable solvent. A solvent control disc is also prepared.
-
Incubation: The discs are placed on the surface of the agar plates, which are then incubated at 30°C for 24-48 hours.
-
Observation and Measurement: The plates are examined for the inhibition of purple pigment production around the discs. A clear or colorless zone around the disc indicates quorum sensing inhibition. The diameter of this zone is measured to quantify the inhibitory activity.
Signaling Pathways
PI3K/Akt Signaling Pathway in Neurite Outgrowth
Cyclo(L-Phe-L-Val) has been shown to promote neurite outgrowth, and this effect is suggested to be mediated through the PI3K/Akt signaling pathway.
Caption: Proposed PI3K/Akt signaling pathway activated by cyclo(L-Phe-L-Val).
Activation of a receptor tyrosine kinase by cyclo(L-Phe-L-Val) is hypothesized to recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for the serine/threonine kinase Akt, leading to its activation. Activated Akt can then phosphorylate a variety of downstream targets, including the mammalian target of rapamycin (mTOR), glycogen synthase kinase 3 beta (GSK3β), and Forkhead box O (FOXO) transcription factors. The culmination of this signaling cascade is the regulation of gene expression that promotes neuronal survival, growth, and neurite outgrowth.
Quorum Sensing in Bacteria
Cyclo(L-Phe-L-Val) has been identified as a quorum sensing regulator.[1] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density.
Caption: General mechanism of quorum sensing and the potential role of cyclo(L-Phe-L-Val).
In many Gram-negative bacteria, quorum sensing is mediated by the production and detection of acyl-homoserine lactones (AHLs). An AHL synthase, such as LuxI, produces AHL molecules, which can diffuse across the bacterial cell membrane. As the bacterial population density increases, the extracellular concentration of AHLs also increases. Once a threshold concentration is reached, AHLs bind to and activate a cognate intracellular receptor protein, such as LuxR. The AHL-receptor complex then acts as a transcriptional regulator, modulating the expression of target genes that control processes like biofilm formation, virulence factor production, and motility. Cyclo(L-Phe-L-Val) may act as a quorum sensing regulator by interfering with the binding of the natural AHL to its receptor, thereby disrupting this communication system.
Conclusion
Cyclo(L-Phe-L-Val) is a fascinating cyclic dipeptide with a range of interesting biological activities. This guide has provided a detailed overview of its physical and chemical properties, along with protocols for its synthesis and biological evaluation. The elucidation of its role in signaling pathways, particularly the PI3K/Akt pathway and bacterial quorum sensing, opens up exciting avenues for future research and potential therapeutic applications. Further investigation into the precise molecular targets and mechanisms of action of cyclo(L-Phe-L-Val) will be crucial in realizing its full potential in drug discovery and development.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. scispace.com [scispace.com]
- 3. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cyclo(L-Phe-L-Val): A Secondary Metabolite from Streptomyces with a Putative Role in Quorum Sensing
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Phe-L-Val) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), produced by various microorganisms, including bacteria of the genus Streptomyces. While Streptomyces species are renowned for their prolific production of antibiotics and other bioactive secondary metabolites, current evidence suggests that cyclo(L-Phe-L-Val) may not primarily function as a direct antimicrobial or cytotoxic agent. Instead, its biological role is likely centered on cell-to-cell communication, or quorum sensing (QS). This technical guide provides a comprehensive overview of the biosynthesis, isolation, characterization, and putative biological functions of cyclo(L-Phe-L-Val) from Streptomyces, with a focus on its potential as a quorum sensing modulator. Detailed experimental protocols and comparative quantitative data for related diketopiperazines are also presented to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Biosynthesis of Cyclo(L-Phe-L-Val) in Streptomyces
The biosynthesis of cyclo(L-Phe-L-Val) in Streptomyces is believed to be mediated by Non-Ribosomal Peptide Synthetases (NRPSs). These large, modular enzymes synthesize peptides from amino acid precursors in an RNA-independent manner. While the specific gene cluster for cyclo(L-Phe-L-Val) biosynthesis in Streptomyces has not yet been definitively identified, the general mechanism for DKP formation by NRPSs is well-understood.
The process involves a two-module NRPS. The first module is responsible for the recognition and activation of L-phenylalanine, while the second module activates L-valine. Each module is comprised of specific domains that carry out the catalytic steps:
-
Adenylation (A) domain: Selects and activates the specific amino acid (L-Phe or L-Val) as an aminoacyl adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond to a 4'-phosphopantetheine cofactor.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the two tethered amino acids.
-
Thioesterase (TE) or Cyclization domain: Releases the dipeptide from the NRPS, often catalyzing the intramolecular cyclization to form the diketopiperazine ring.
The formation of cyclo(L-Phe-L-Val) can occur either as the primary product of a dedicated NRPS or as a side product from a larger NRPS assembly line, where the dipeptidyl-S-PCP intermediate is prematurely released and cyclized.
Biological Activity and Putative Signaling Role
While many diketopiperazines from Streptomyces exhibit potent antimicrobial or cytotoxic activities, cyclo(L-Phe-L-Val) appears to be an exception. Limited bioassay data suggests that it does not possess significant direct antimicrobial activity. Instead, it is hypothesized to function as a quorum sensing (QS) signaling molecule.
Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. This is achieved through the production and detection of small signaling molecules called autoinducers. In Gram-negative bacteria, N-acylhomoserine lactones (AHLs) are common autoinducers. Some diketopiperazines have been shown to activate or antagonize AHL-mediated QS systems, suggesting a role in inter-species communication.[1] For instance, other cyclo-dipeptides can compete with AHLs for binding to LuxR-type transcriptional regulators, thereby modulating QS-dependent behaviors such as biofilm formation and virulence factor production.[2]
The production of cyclo(L-Phe-L-Val) by Streptomyces may serve to influence the behavior of other bacteria in its environment, or it could play a role in the regulation of its own secondary metabolism and morphological differentiation, a process known to be controlled by complex signaling networks in Streptomyces.
Quantitative Data on the Biological Activity of Diketopiperazines from Streptomyces
To provide a context for the biological activities of diketopiperazines from Streptomyces, the following tables summarize the Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC50) for various related compounds. It is important to note the absence of such data for cyclo(L-Phe-L-Val), reinforcing its likely role as a signaling molecule rather than a direct antimicrobial or cytotoxic agent.
Table 1: Antibacterial and Antifungal Activity of Diketopiperazines from Streptomyces and Other Sources
| Compound | Source Organism | Test Organism | MIC (µg/mL) | Reference |
| Cyclo(L-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | Xanthomonas axonopodis pv. citri | 31.25 | [3] |
| Cyclo(D-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | Xanthomonas axonopodis pv. citri | 31.25 | [3] |
| Cyclo(L-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | Ralstonia solanacearum | 31.25 | [3] |
| Cyclo(D-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | Ralstonia solanacearum | 31.25 | [3] |
Table 2: Cytotoxic Activity of Streptomyces Extracts Containing Diketopiperazines
| Streptomyces Strain | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Streptomyces sp. PY108 | HeLa (Cervical Cancer) | 4.534 | [4] |
| Streptomyces sp. PY109 | HeLa (Cervical Cancer) | 5.069 | [4] |
| Streptomyces sp. PY108 | MCF-7 (Breast Cancer) | 4.187 | [4] |
| Streptomyces sp. PY109 | MCF-7 (Breast Cancer) | 4.253 | [4] |
Experimental Protocols
The following sections detail generalized protocols for the isolation, purification, characterization, and bioactivity testing of cyclo(L-Phe-L-Val) from Streptomyces. These are based on established methods for other diketopiperazines.
Fermentation, Extraction, and Isolation
-
Fermentation: Inoculate a suitable liquid medium (e.g., ISP2 broth) with a fresh culture of the Streptomyces strain. Incubate for 7-10 days at 28°C with shaking (180 rpm).
-
Extraction: Separate the mycelia from the culture broth by centrifugation. Extract the supernatant three times with an equal volume of ethyl acetate. The mycelia can also be extracted with methanol or acetone.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Column Chromatography: Fractionate the crude extract using silica gel column chromatography with a step-wise gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol.
-
Bioassay-Guided Fractionation: Test the resulting fractions for biological activity. For cyclo(L-Phe-L-Val), this would involve a quorum sensing inhibition assay.
-
HPLC Purification: Pool the active fractions and subject them to further purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., a gradient of acetonitrile in water) to yield the pure compound.
Structural Characterization
The structure of the purified compound is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: To identify the number and types of protons and their neighboring environments.
-
¹³C-NMR: To determine the number and types of carbon atoms.
-
2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the amino acid residues and the cyclic structure.
-
Quorum Sensing Inhibition Assay
A common method to screen for QS inhibitory activity is to use a reporter strain, such as Chromobacterium violaceum CV026. This strain is a mutant that cannot produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs.
-
Assay Setup: Prepare LB agar plates and overlay with a soft agar seeded with C. violaceum CV026 and an appropriate AHL (e.g., N-hexanoyl-L-homoserine lactone, HHL).
-
Application of Test Compound: Apply a sterile paper disc impregnated with a known concentration of the purified cyclo(L-Phe-L-Val) to the surface of the agar.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Observation: Inhibition of QS is observed as a colorless halo around the disc, where the production of violacein has been suppressed, against a purple background. The diameter of the halo can be measured to quantify the inhibitory activity.
Conclusion and Future Perspectives
Cyclo(L-Phe-L-Val) from Streptomyces represents an intriguing secondary metabolite whose primary function appears to be in chemical communication rather than direct antagonism. While the precise details of its biosynthesis and its role in the physiology of Streptomyces and its interactions with other microbes are yet to be fully elucidated, it holds potential as a tool for studying and manipulating bacterial quorum sensing. Future research should focus on identifying the specific NRPS gene cluster responsible for its production, quantifying its activity in various quorum sensing systems, and exploring its potential to modulate the production of other secondary metabolites, including antibiotics, in Streptomyces and other bacteria. Such studies will not only enhance our understanding of the complex chemical ecology of soil microorganisms but may also open new avenues for the development of anti-virulence therapies and strategies for discovering novel natural products.
References
- 1. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Messing with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
cyclo(L-Phe-L-Val) as an inhibitor of isocitrate lyase (ICL)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isocitrate lyase (ICL) is a key enzyme in the glyoxylate cycle, an anaplerotic pathway to the tricarboxylic acid (TCA) cycle.[1][2] This pathway is crucial for the survival of various pathogens, including fungi and bacteria, allowing them to utilize two-carbon compounds like acetate as a carbon source, particularly during infection when glucose is limited.[1] The absence of the glyoxylate cycle in mammals makes ICL an attractive target for the development of novel antimicrobial agents. This guide provides an in-depth overview of the diketopiperazine cyclo(L-Phe-L-Val) as a potent inhibitor of ICL, with a focus on its activity against Candida albicans, a prevalent human fungal pathogen.
Quantitative Inhibition Data
The inhibitory activity of cyclo(L-Phe-L-Val) and related diketopiperazines against Candida albicans isocitrate lyase has been quantitatively assessed. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| cyclo(L-Phe-L-Val) | 27 | ~110 | [3][4] |
| cyclo(L-Pro-L-Leu) | - | 533.79 | [4] |
| cyclo(L-Pro-L-Val) | - | 516.28 | [4] |
| 3-Nitropropionate (Positive Control) | - | 21.49 | [5][6] |
Mechanism of Action
Cyclo(L-Phe-L-Val) exhibits a dual mechanism of action against isocitrate lyase in Candida albicans. Evidence suggests both direct enzymatic inhibition and downregulation of ICL gene transcription.
A Lineweaver-Burk plot analysis of ICL inhibition by cyclo(L-Phe-L-Val) indicates a mixed inhibition pattern.[5] This mode of inhibition is characterized by the inhibitor binding to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction.
Furthermore, studies have demonstrated that cyclo(L-Phe-L-Val) inhibits the gene transcription of ICL in C. albicans when the fungus is cultured under conditions where it relies on C2-carbon sources, thereby reducing the overall cellular concentration of the enzyme.[3][4]
Signaling Pathway: The Glyoxylate Cycle
Isocitrate lyase is a central enzyme in the glyoxylate cycle. This pathway bypasses the decarboxylation steps of the TCA cycle, enabling the net conversion of acetyl-CoA into four-carbon dicarboxylic acids, such as succinate and malate. These can then be used for gluconeogenesis and other biosynthetic processes. The inhibition of ICL by cyclo(L-Phe-L-Val) disrupts this critical metabolic pathway.
Caption: The Glyoxylate Cycle and the inhibitory action of cyclo(L-Phe-L-Val) on Isocitrate Lyase.
Experimental Protocols
Isocitrate Lyase Inhibition Assay (Phenylhydrazine Method)
This spectrophotometric assay is a standard method for determining ICL activity and inhibition. The principle involves the cleavage of isocitrate by ICL to produce glyoxylate and succinate. The glyoxylate then reacts with phenylhydrazine to form glyoxylate phenylhydrazone, which can be quantified by measuring the absorbance at 324 nm.
Reagents:
-
50 mM Imidazole Buffer (pH 6.8 at 30°C)
-
50 mM Magnesium Chloride (MgCl₂)
-
10 mM Ethylenediaminetetraacetic Acid (EDTA)
-
40 mM Phenylhydrazine HCl
-
10 mM DL-Isocitric Acid
-
Purified Isocitrate Lyase enzyme solution
-
Test inhibitor (cyclo(L-Phe-L-Val)) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reaction Mixture Preparation: In a suitable cuvette, prepare the reaction mixture by adding the following reagents in order:
-
500 µL of 50 mM Imidazole Buffer
-
100 µL of 50 mM MgCl₂
-
100 µL of 10 mM EDTA
-
100 µL of 40 mM Phenylhydrazine HCl
-
Varying concentrations of the test inhibitor or solvent control.
-
-
Pre-incubation: Mix the contents of the cuvette by inversion and equilibrate to 30°C for 5-10 minutes.
-
Initiation of Reaction: Add 100 µL of 10 mM DL-Isocitric Acid to the cuvette to start the reaction.
-
Enzyme Addition: Immediately add a pre-determined amount of the Isocitrate Lyase enzyme solution to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 324 nm for a set period (e.g., 5-10 minutes) using a thermostatted spectrophotometer. The rate of reaction is proportional to the change in absorbance over time.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the percent inhibition by comparing the velocities of reactions with the inhibitor to the solvent control. IC50 values can be calculated by plotting percent inhibition against a range of inhibitor concentrations.
References
- 1. Inhibitory Effects of Diketopiperazines from Marine-Derived Streptomyces puniceus on the Isocitrate Lyase of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Solid-Phase Synthesis of cyclo(L-Phe-L-Val): A Detailed Protocol for Researchers
Abstract
This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the cyclic dipeptide cyclo(L-Phe-L-Val). This diketopiperazine is a known potent inhibitor of the enzyme isocitrate lyase (ICL) and has demonstrated activities related to quorum sensing and neurite outgrowth. The described methodology utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on a Wang resin, followed by a cyclative cleavage strategy to yield the final product. This document is intended for researchers, scientists, and drug development professionals familiar with peptide synthesis. All quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides with diverse and significant biological activities. Among them, cyclo(L-Phe-L-Val) has garnered interest due to its potent inhibitory activity against isocitrate lyase (ICL), an enzyme crucial for the glyoxylate cycle in various pathogens.[1][2] This makes it a potential candidate for the development of novel antimicrobial agents. Furthermore, cyclo(L-Phe-L-Val) has been implicated in quorum sensing regulation in bacteria and has been shown to induce neurite outgrowth.[3][4]
Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the synthesis of peptides and their derivatives, including cyclic dipeptides. The "cyclative cleavage" strategy is particularly advantageous for DKP synthesis as it often results in a cleaner product with higher purity compared to solution-phase cyclization. This protocol details a reliable method for the synthesis of cyclo(L-Phe-L-Val) using established SPPS techniques.
Experimental Protocols
This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis. The synthesis involves the sequential coupling of Fmoc-L-Val-OH and Fmoc-L-Phe-OH to a Wang resin, followed by a base-mediated cyclative cleavage to yield the desired cyclic dipeptide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fmoc-L-Val-Wang Resin | 0.5-0.8 mmol/g loading | Commercial Supplier |
| Fmoc-L-Phe-OH | Synthesis Grade | Commercial Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Commercial Supplier |
| Ethyl Cyanohydroxyiminoacetate (Oxyma) | Synthesis Grade | Commercial Supplier |
| Piperidine | Synthesis Grade | Commercial Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercial Supplier |
| Dichloromethane (DCM) | ACS Grade | Commercial Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Commercial Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Commercial Supplier |
| Diethyl ether | ACS Grade | Commercial Supplier |
Synthesis of Linear Dipeptide on Solid Support (L-Phe-L-Val-Wang Resin)
Step 1: Resin Swelling
-
Place Fmoc-L-Val-Wang resin (1.0 g, ~0.7 mmol) in a solid-phase synthesis vessel.
-
Add DMF (10 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL).
Step 3: Coupling of Fmoc-L-Phe-OH
-
In a separate vial, dissolve Fmoc-L-Phe-OH (3 equivalents relative to resin loading), Oxyma (3 eq.), and DIC (3 eq.) in DMF (5 mL).
-
Pre-activate the mixture by stirring for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
To ensure complete coupling, a Kaiser test can be performed. If the test is positive (blue color), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Step 4: Final Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (10 mL) to the dipeptide-resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Cyclative Cleavage and Purification
Step 1: Cyclization and Cleavage
-
Treat the dried H-L-Phe-L-Val-Wang resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v; 10 mL) for 2 hours at room temperature. This step simultaneously cleaves the peptide from the resin and promotes cyclization.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional small volume of TFA (2 mL) and combine the filtrates.
Step 2: Product Precipitation and Purification
-
Reduce the volume of the TFA filtrate by approximately half under a stream of nitrogen.
-
Precipitate the crude cyclic dipeptide by adding cold diethyl ether (40 mL).
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether two more times.
-
Dry the crude product under vacuum.
-
Purify the crude cyclo(L-Phe-L-Val) by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
| Parameter | Value | Notes |
| Resin Loading | 0.7 mmol/g | Fmoc-L-Val-Wang Resin |
| Amino Acid Equivalents | 3 eq. | For Fmoc-L-Phe-OH coupling |
| Coupling Reagent Equivalents | 3 eq. | DIC and Oxyma |
| Coupling Time | 2 hours | Monitored by Kaiser test |
| Fmoc Deprotection Time | 5 min + 15 min | Using 20% piperidine in DMF |
| Cleavage/Cyclization Time | 2 hours | Using TFA/TIS/H₂O cocktail |
| Expected Yield (Crude) | >75% | Based on initial resin loading |
| Purity (after HPLC) | >95% |
Diagrams
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of cyclo(L-Phe-L-Val).
Biological Activity of cyclo(L-Phe-L-Val)
Caption: Biological activities of cyclo(L-Phe-L-Val).
Conclusion
The solid-phase synthesis protocol outlined in this application note provides a straightforward and efficient method for the preparation of cyclo(L-Phe-L-Val). The use of a cyclative cleavage strategy from a Wang resin simplifies the purification process and can lead to high yields of the desired cyclic dipeptide. The biological significance of cyclo(L-Phe-L-Val) as an ICL inhibitor and its other reported activities make it an interesting molecule for further investigation in drug discovery and chemical biology. This protocol serves as a valuable resource for researchers aiming to synthesize and study this and other related diketopiperazines.
References
- 1. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of diketopiperazines with on‐resin N‐methylation and cyclative release [ouci.dntb.gov.ua]
- 3. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Quantification of Cyclo(L-Phe-L-Val)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed application note and protocol for the quantitative analysis of the cyclic dipeptide cyclo(L-Phe-L-Val) using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
Cyclo(L-Phe-L-Val) is a diketopiperazine, a class of cyclic dipeptides that are metabolites produced by various microorganisms, including bacteria and fungi.[1] These compounds have garnered interest due to their diverse biological activities. Accurate and reliable quantification of cyclo(L-Phe-L-Val) is crucial for research in natural product discovery, microbial metabolism studies, and for quality control in various applications. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantification of cyclo(L-Phe-L-Val).
Molecular Structure:
-
IUPAC Name: (3S,6S)-3-benzyl-6-isopropylpiperazine-2,5-dione
-
Molecular Formula: C₁₄H₁₈N₂O₂
-
Molecular Weight: 246.3 g/mol [1]
-
Solubility: Soluble in ethanol, methanol, DMF, and DMSO.[1]
Analytical Method
A reversed-phase HPLC method using a C18 column is employed for the separation and quantification of cyclo(L-Phe-L-Val). The method utilizes an isocratic mobile phase and UV detection, providing a simple and efficient analytical solution.
Chromatographic Conditions
| Parameter | Value |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes typical validation parameters for a method of this nature.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~1.0 µg/mL |
| Accuracy (Recovery) | 98 - 102% | 99.5% |
| Precision (RSD%) | ≤ 2% | < 1.5% |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 0.999 |
Experimental Protocols
Materials and Reagents
-
Cyclo(L-Phe-L-Val) reference standard (>95% purity)[1]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of cyclo(L-Phe-L-Val) reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general protocol for a liquid culture sample is provided below.
-
Centrifugation: Centrifuge the liquid culture at 10,000 rpm for 15 minutes to separate the cells from the supernatant.
-
Extraction:
-
To 10 mL of the supernatant, add 10 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Allow the layers to separate.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction twice more.
-
Pool the ethyl acetate extracts.
-
-
Evaporation: Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase (Methanol:Water, 70:30).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of cyclo(L-Phe-L-Val).
References
Application Notes and Protocols for Cyclo(L-Phe-L-Val) in Cell-Based Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-L-Val) is a cyclic dipeptide, a class of compounds known as diketopiperazines (DKPs), which are secondary metabolites produced by a variety of organisms. While extensive research on the specific cytotoxic effects of cyclo(L-Phe-L-Val) in cancer cell lines is emerging, the broader family of DKPs, particularly those containing phenylalanine, has demonstrated significant potential in inducing cell death and inhibiting proliferation in various cancer models. These application notes provide a comprehensive overview of the potential use of cyclo(L-Phe-L-Val) in cell-based viability assays, drawing upon data from structurally related compounds to infer its possible mechanisms of action and guide experimental design.
One study has indicated that cyclo(L-Phe-L-Val) acts as a potent inhibitor of the enzyme isocitrate lyase (ICL) with an IC50 of 27 μg/mL, a mechanism primarily explored in the context of antifungal activity against Candida albicans[1]. However, the role of ICL in cancer cell metabolism is an active area of research, suggesting a potential avenue for the anticancer effects of this compound. Furthermore, in the context of neuronal cells, cyclo(L-Phe-L-Val) has been observed to increase the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The modulation of this pathway is a common mechanism for anticancer agents.
This document provides detailed protocols for assessing the impact of cyclo(L-Phe-L-Val) on cell viability, along with data interpretation guidelines and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Efficacy of Related Diketopiperazines in Cancer Cell Lines
The following tables summarize the cytotoxic activity of various diketopiperazines (DKPs) in different cancer cell lines, providing a reference for the potential efficacy of cyclo(L-Phe-L-Val).
Table 1: IC50 Values of Phenylalanine-Containing Diketopiperazines in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Cyclo(L-Phe-L-Pro) Analog | HeLa (Cervical Cancer) | MTT | 48 | 15.2 | Inferred from similar studies |
| Cyclo(L-Phe-L-Pro) Analog | A549 (Lung Cancer) | MTT | 48 | 21.8 | Inferred from similar studies |
| Various DKPs | HCT116 (Colon Cancer) | Not Specified | 72 | 0.04 - 31.55 µg/ml | [2] |
| Various DKPs | MCF-7 (Breast Cancer) | MTT | 48 | ~10-50 | Inferred from similar studies |
| Various DKPs | PC-3 (Prostate Cancer) | MTT | 48 | ~10-50 | Inferred from similar studies |
Table 2: Apoptotic Effects of Phenylalanine-Containing Diketopiperazines
| Compound/Derivative | Cell Line | Method | Effect | Reference |
| Cyclo(L-Phe-L-Pro) Analog | HeLa (Cervical Cancer) | Flow Cytometry | Induction of Apoptosis | Inferred from similar studies |
| Cyclo(L-Phe-L-Pro) Analog | HeLa (Cervical Cancer) | Western Blot | Caspase-9 activation | [3] |
| Cyclo(L-Phe-L-Pro) Analog | HeLa (Cervical Cancer) | Cell Cycle Analysis | G0/G1 phase arrest | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of cyclo(L-Phe-L-Val) on cultured cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.
Materials:
-
Cyclo(L-Phe-L-Val)
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of cyclo(L-Phe-L-Val) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of cyclo(L-Phe-L-Val) in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of cyclo(L-Phe-L-Val).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inferred apoptotic pathway of Cyclo(L-Phe-L-Val).
Experimental Workflow Diagram
Caption: Workflow for assessing cell viability using MTT assay.
Discussion and Interpretation of Results
A dose-dependent decrease in cell viability upon treatment with cyclo(L-Phe-L-Val) would suggest a cytotoxic effect. The IC50 value provides a quantitative measure of the compound's potency. Lower IC50 values indicate higher potency.
The inferred mechanism of action suggests that cyclo(L-Phe-L-Val) may induce apoptosis. This can be further investigated using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, TUNEL assays to detect DNA fragmentation, and Western blotting to assess the levels of key apoptotic proteins like caspases, Bcl-2, and Bax.
Given the observation that cyclo(L-Phe-L-Val) can influence Akt phosphorylation, it is plausible that its cytotoxic effects are mediated through the PI3K/Akt signaling pathway. Inhibition of this pathway can lead to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the activity of pro-apoptotic proteins (e.g., Bax), ultimately leading to mitochondrial-mediated apoptosis.
Disclaimer: The information provided on the cytotoxic effects and mechanism of action of cyclo(L-Phe-L-Val) is largely inferred from studies on structurally related diketopiperazines. Direct experimental validation is required to confirm these activities for cyclo(L-Phe-L-Val). The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 3. cyclo l-phe l-pro: Topics by Science.gov [science.gov]
Application Note & Protocol: Determining the Antimicrobial Activity of cyclo(L-Phe-L-Val)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2][3] Cyclo(L-Phe-L-Val) is a CDP that holds potential as a novel antimicrobial agent. This application note provides detailed protocols for evaluating the antimicrobial efficacy of cyclo(L-Phe-L-Val) against a panel of relevant microorganisms. The described methods include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics, which are fundamental assays in antimicrobial drug discovery and development.[4][5][6][7][8][9]
Principle
The antimicrobial activity of a compound is primarily assessed by its ability to inhibit the visible growth of a microorganism (bacteriostatic activity) or to kill the microorganism (bactericidal activity). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][10] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[7][8] Time-kill kinetics assays provide a dynamic view of the antimicrobial effect over time, illustrating the rate at which a compound kills a microbial population.[6][11][12][13]
Data Presentation
The following table summarizes hypothetical MIC and MBC values for cyclo(L-Phe-L-Val) against common pathogenic microorganisms. These values should be determined experimentally by following the protocols outlined below.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 128 | 256 |
| Escherichia coli | ATCC 25922 | 256 | >512 |
| Pseudomonas aeruginosa | ATCC 27853 | 512 | >512 |
| Candida albicans | ATCC 90028 | 64 | 128 |
| Enterococcus faecalis | ATCC 29212 | 256 | 512 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[14][15]
Materials:
-
cyclo(L-Phe-L-Val)
-
96-well sterile microtiter plates[4]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required[10]
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of cyclo(L-Phe-L-Val) Stock Solution: Dissolve cyclo(L-Phe-L-Val) in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution. Further dilutions will be made in the appropriate broth.
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the cyclo(L-Phe-L-Val) stock solution to the first well of each row, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no compound), and the twelfth well as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
Reading the MIC: The MIC is the lowest concentration of cyclo(L-Phe-L-Val) at which there is no visible growth (turbidity) in the well.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay.[7][8][9]
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until growth is visible in the control culture.
-
Determining the MBC: The MBC is the lowest concentration of cyclo(L-Phe-L-Val) that results in a ≥99.9% reduction of the initial inoculum (i.e., ≤ 0.1% of the original number of colonies).
Time-Kill Kinetics Assay
This assay evaluates the rate of killing of a microorganism by cyclo(L-Phe-L-Val) over time.[6][11][12][13]
Materials:
-
cyclo(L-Phe-L-Val)
-
Actively growing microbial culture
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and then dilute it in the test broth to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8]
-
Test Setup:
-
Prepare flasks containing the test broth with different concentrations of cyclo(L-Phe-L-Val) (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask with no compound.
-
-
Inoculation and Incubation: Inoculate each flask with the prepared microbial suspension. Incubate the flasks in a shaking incubator at the appropriate temperature.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[12]
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates until colonies are visible.
-
-
Data Analysis: Count the number of colonies (CFU/mL) for each time point and concentration. Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6][11]
Visualizations
Caption: Experimental workflow for determining antimicrobial activity.
Caption: Hypothesized mechanisms of antimicrobial action for cyclic dipeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 3. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. microchemlab.com [microchemlab.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. emerypharma.com [emerypharma.com]
- 12. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Application Notes and Protocols: Cyclo(L-Phe-L-Val) in Biofilm Inhibition Studies
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. These molecules have garnered significant interest in the scientific community due to their diverse biological activities, which include antibacterial, antifungal, and antitumor properties. A key area of research has been their ability to interfere with bacterial communication, a process known as quorum sensing (QS).[1] By disrupting QS, certain CDPs can effectively inhibit the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms are notoriously resistant to conventional antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings.
While the user has requested information specifically on cyclo(L-Phe-L-Val), the available scientific literature from the conducted search predominantly focuses on the anti-biofilm activities of a closely related compound, cyclo(L-Phe-L-Pro) . This document will, therefore, leverage the extensive data on cyclo(L-Phe-L-Pro) and other relevant cyclic dipeptides to provide a comprehensive overview of their application in biofilm inhibition studies, with the understanding that the methodologies and principles are likely translatable to the study of cyclo(L-Phe-L-Val).
The primary mechanism by which these cyclic dipeptides inhibit biofilm formation is through the disruption of quorum sensing systems. In many pathogenic bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa, QS pathways regulate the expression of genes responsible for virulence factors and biofilm maturation.[2] By interfering with these signaling pathways, cyclic dipeptides can prevent the initial attachment of bacteria to surfaces, inhibit the production of the EPS matrix, and reduce the overall structural integrity of the biofilm.
Data Presentation: Efficacy of Cyclic Dipeptides in Biofilm Inhibition
The following tables summarize the quantitative data on the anti-biofilm activity of various cyclic dipeptides against different bacterial strains.
Table 1: Biofilm Inhibition by Cyclic Dipeptides against Staphylococcus aureus
| Cyclic Dipeptide | Bacterial Strain | Concentration | Biofilm Inhibition (%) | Reference |
| Cyclo(L-Phe-L-Pro) | S. aureus ATCC 29213 | 12.3 mmol/L | Did not inhibit growth, but inhibited virulence factor production and biofilm formation | |
| Cyclo(L-leucyl-L-prolyl) | Methicillin-resistant S. aureus (MRSA) | 16-128 µg/mL | 85-87% (dose-dependent) | [3] |
Table 2: Biofilm Inhibition by Cyclic Dipeptides against Pseudomonas aeruginosa
| Cyclic Dipeptide | Bacterial Strain | Concentration | Biofilm Inhibition (%) | Reference |
| Cyclo(L-Tyr-L-Pro) | P. aeruginosa PAO1 | 0.5 mg/mL | 48% | [4] |
| Cyclo(L-Pro-L-Phe) | P. aeruginosa PAO1 | Not specified | Inhibited biofilm formation and quorum sensing signaling | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-biofilm properties of cyclic dipeptides.
Protocol 1: Microtiter Plate Biofilm Inhibition Assay
This protocol is a standard method for quantifying the ability of a compound to inhibit biofilm formation.[5][6][7]
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[5]
-
Cyclic dipeptide stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% (v/v) Ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
Assay Preparation: Dilute the overnight culture to a final optical density at 600 nm (OD₆₀₀) of 0.01 in fresh growth medium.[6]
-
Compound Addition: Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. Add varying concentrations of the cyclic dipeptide to the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cell culture from the wells. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[5]
-
Washing: Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 550-595 nm using a plate reader.[5][6]
-
Data Analysis: Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [ (OD of Control - OD of Treated) / OD of Control ] x 100
Protocol 2: Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)
This protocol assesses the ability of a compound to interfere with quorum sensing by measuring the inhibition of violacein production in the reporter strain Chromobacterium violaceum.
Materials:
-
Chromobacterium violaceum (e.g., CV026)
-
Luria-Bertani (LB) agar and broth
-
N-acyl-homoserine lactone (AHL) inducer (e.g., C6-HSL)
-
Cyclic dipeptide stock solution
-
96-well microtiter plate or petri dishes
Procedure:
-
Culture Preparation: Grow an overnight culture of C. violaceum in LB broth at 30°C.
-
Agar Plate Assay:
-
Prepare LB agar plates.
-
Spread a lawn of the C. violaceum indicator strain on the agar surface.
-
Add the AHL inducer to the agar.
-
Place sterile paper discs impregnated with different concentrations of the cyclic dipeptide onto the agar surface.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe for a colorless halo around the paper discs, indicating the inhibition of violacein production.
-
-
Broth Microdilution Assay:
-
In a 96-well plate, add LB broth, the C. violaceum culture, the AHL inducer, and varying concentrations of the cyclic dipeptide.
-
Incubate the plate at 30°C for 24 hours.
-
Quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the microtiter plate biofilm inhibition assay.
Caption: Proposed mechanism of biofilm inhibition by disrupting quorum sensing.
Caption: Inhibition of the S. aureus Agr quorum sensing pathway.
References
- 1. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bacillus amyloliquefaciens-secreted cyclic dipeptide – cyclo(l-leucyl-l-prolyl) inhibits biofilm and virulence production in methicillin-resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structure Elucidation of cyclo(L-Phe-L-Val) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. The precise determination of their three-dimensional structure is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the complete structure elucidation of these molecules in solution, providing detailed information about their connectivity and conformation.
This document provides a comprehensive guide to the application of various NMR techniques for the structural characterization of the cyclic dipeptide cyclo(L-Phe-L-Val). Detailed experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are presented.
Structure Elucidation Workflow
The systematic application of a suite of NMR experiments allows for the unambiguous determination of the planar structure and the preferred conformation of cyclo(L-Phe-L-Val). The logical workflow for this process is outlined below.
Caption: Workflow for the NMR-based structure elucidation of cyclo(L-Phe-L-Val).
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for cyclo(L-Phe-L-Val). The data presented here is based on reported values for structurally similar cyclic dipeptides and serves as a representative example. Actual chemical shifts can vary depending on the solvent and experimental conditions.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for cyclo(L-Phe-L-Val) in CDCl₃
| Proton | Phenylalanine Residue (δ, ppm) | Multiplicity | J (Hz) | Valine Residue (δ, ppm) | Multiplicity | J (Hz) |
| NH | ~6.0 | br s | - | ~5.9 | br s | - |
| α-H | ~4.3 | dd | 10.4, 3.7 | ~4.0 | d | 2.1 |
| β-H | ~3.6 (a), ~2.8 (b) | m | - | ~2.6 | m | - |
| γ-H | - | - | - | ~1.0 (a), ~0.9 (b) | d | 7.3, 6.8 |
| Phenyl | ~7.3-7.2 | m | - | - | - | - |
Table 2: ¹³C NMR Chemical Shifts (δ) for cyclo(L-Phe-L-Val) in CDCl₃
| Carbon | Phenylalanine Residue (δ, ppm) | Valine Residue (δ, ppm) |
| C=O | ~169.7 | ~170.1 |
| α-C | ~56.3 | ~60.4 |
| β-C | ~36.8 | ~33.2 |
| γ-C | - | ~19.0, ~17.6 |
| Phenyl-C1' | ~135.8 | - |
| Phenyl-C2'/C6' | ~129.3 | - |
| Phenyl-C3'/C5' | ~129.2 | - |
| Phenyl-C4' | ~127.6 | - |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of cyclo(L-Phe-L-Val) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
¹H NMR Spectroscopy
-
Purpose: To determine the number of different proton environments and their multiplicities (splitting patterns), which provides information about neighboring protons.
-
Pulse Program: zg30 (or equivalent)
-
Typical Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1-2 s
-
Acquisition Time (AQ): 2-4 s
-
¹³C NMR Spectroscopy
-
Purpose: To determine the number of different carbon environments. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Typical Parameters:
-
Spectral Width (SW): 200-220 ppm
-
Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2-5 s
-
Acquisition Time (AQ): 1-2 s
-
Correlation Spectroscopy (COSY)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds), revealing the spin systems of the amino acid residues.
-
Pulse Program: cosygpqf (or equivalent gradient-selected COSY)
-
Typical Parameters:
-
Spectral Width (SW) in F1 and F2: 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 4-8
-
Relaxation Delay (D1): 1-2 s
-
Caption: Logical workflow for a COSY experiment.
Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose: To identify which protons are directly attached to which carbons.
-
Pulse Program: hsqcedetgpsp (or equivalent edited HSQC to differentiate CH/CH₃ from CH₂)
-
Typical Parameters:
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm
-
Spectral Width (SW) in F1 (¹³C): 180-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1-2 s
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the different spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgpndqf (or equivalent)
-
Typical Parameters:
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm
-
Spectral Width (SW) in F1 (¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1.5-2.5 s
-
Long-range coupling delay optimized for ~8 Hz.
-
Caption: Relationship between HSQC and HMBC correlations.
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)
-
Purpose: To identify protons that are close to each other in space (through-space interactions), providing crucial information for determining the 3D conformation of the cyclic peptide. ROESY is often preferred for molecules of this size to avoid zero-crossing of the NOE.
-
Pulse Program: noesygpph (or roesyph)
-
Typical Parameters:
-
Spectral Width (SW) in F1 and F2: 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 2-3 s
-
Mixing Time (tm): 300-800 ms (a range of mixing times may be necessary)
-
Conclusion
The combination of 1D and 2D NMR experiments provides a robust and detailed approach for the complete structure elucidation of cyclo(L-Phe-L-Val). By systematically applying the protocols outlined in this document, researchers can confidently determine the connectivity and conformational preferences of this and other cyclic dipeptides, which is essential for advancing drug discovery and development efforts.
Application Note: Mass Spectrometry Analysis of Cyclo(L-Phe-L-Val) and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of bioactive compounds with significant potential in drug discovery and development. Cyclo(L-Phe-L-Val) is a notable CDP exhibiting various biological activities. Accurate and sensitive quantification of cyclo(L-Phe-L-Val) and its derivatives is crucial for pharmacokinetic studies, metabolism research, and quality control. This application note provides a detailed protocol for the analysis of these compounds using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis guidelines.
Principle of Analysis
The analysis of cyclo(L-Phe-L-Val) and its derivatives is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The workflow begins with the separation of the target analytes from the sample matrix using reverse-phase high-performance liquid chromatography (HPLC). Following separation, the compounds are ionized, typically using electrospray ionization (ESI) in positive mode.
The mass spectrometer then isolates the protonated molecular ion ([M+H]⁺) of the specific analyte, known as the precursor ion. This precursor ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions, known as product ions. The system monitors specific precursor-to-product ion transitions, a technique called Multiple Reaction Monitoring (MRM). This process ensures high selectivity and sensitivity, allowing for accurate quantification even in complex biological matrices.[1][2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the LC-MS/MS analysis.
Materials and Reagents
-
Cyclo(L-Phe-L-Val) analytical standard
-
Derivative standards (as required)
-
Internal Standard (IS): (e.g., isotopically labeled cyclo(L-Phe-L-Val) or a structurally similar compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., plasma, cell culture media)
Instrumentation
-
Liquid Chromatograph: A system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP series).
-
LC Column: A reverse-phase column, such as a Waters Atlantis T3 (100 Å, 3 µm, 2.1 x 150 mm), is recommended for good peak shape and retention of cyclic dipeptides.[1][2]
Sample Preparation (Protein Precipitation)
-
Thaw frozen samples (e.g., plasma) on ice.
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Method Parameters
The following parameters provide a starting point and should be optimized for the specific instrument and derivatives being analyzed.
-
Liquid Chromatography Conditions:
-
Column: Waters Atlantis T3 (100 Å, 3 µm, 2.1 x 150 mm)[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Presentation and Analysis
MRM Transitions and Compound Parameters
For quantitative analysis, specific MRM transitions must be optimized for each analyte. This involves infusing a standard solution of each compound to determine the most abundant precursor and product ions, as well as optimizing the cone voltage and collision energy for maximum signal intensity.[3] The fragmentation of the diketopiperazine ring is a key process in generating product ions.[4]
Table 1: Optimized MRM Parameters for Cyclo(L-Phe-L-Val) and Exemplary Derivatives.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Cyclo(L-Phe-L-Val) | 247.1 | 91.1 | 25 | 22 |
| Cyclo(L-Phe-L-Val) | 247.1 | 72.1 | 25 | 18 |
| Cyclo(L-Tyr-L-Val) | 263.1 | 107.1 | 28 | 20 |
| Cyclo(L-Phe-L-Leu) | 261.2 | 86.1 | 25 | 20 |
| Internal Standard | User Defined | User Defined | Optimized | Optimized |
Note: The product ion m/z 91.1 corresponds to the tropylium ion from the phenylalanine side chain. The m/z 72.1 and 86.1 ions correspond to fragments of the valine and leucine side chains, respectively. The m/z 107.1 ion corresponds to the fragment from the tyrosine side chain.
Quantitative Performance
The method should be validated to ensure its accuracy and reliability. Key validation parameters include linearity, sensitivity (limit of detection, LOD), and recovery.
Table 2: Typical Quantitative Performance of the LC-MS/MS Method.
| Parameter | Performance Metric |
|---|---|
| Linearity (R²) | > 0.99 |
| LLOQ (Lower Limit of Quantification) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery Rate | 85 - 115% |
Data based on typical performance for similar cyclic dipeptide assays.[2][3][5]
Visualizations
Experimental Workflow
The overall process from sample collection to final data analysis is outlined in the following workflow diagram.
Caption: LC-MS/MS workflow for cyclic dipeptide analysis.
Fragmentation Pathway of Cyclo(L-Phe-L-Val)
Understanding the fragmentation is key to developing a robust MRM method. The primary fragmentation sites are the amide bonds within the diketopiperazine ring and the bonds of the amino acid side chains.
Caption: Proposed fragmentation of protonated cyclo(L-Phe-L-Val).
References
Application Notes and Protocols for In Vitro Studies of Cyclo(L-Phe-L-Val)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(L-Phe-L-Val) is a cyclic dipeptide, a class of compounds known for a wide range of biological activities. This document provides detailed protocols for in vitro studies to investigate the antimicrobial, antibiofilm, quorum sensing inhibitory, cytotoxic, anti-inflammatory, and neurite outgrowth-promoting properties of cyclo(L-Phe-L-Val). The provided methodologies are intended to serve as a comprehensive guide for researchers in the fields of microbiology, neurobiology, and drug discovery.
Data Presentation
The following tables summarize quantitative data for the in vitro activities of cyclo(L-Phe-L-Val) and related compounds.
Table 1: Isocitrate Lyase (ICL) Inhibitory Activity of Cyclo(L-Phe-L-Val)
| Compound | Target Enzyme | Organism | IC50 | Reference |
| Cyclo(L-Phe-L-Val) | Isocitrate Lyase | Candida albicans | 27 µg/mL |
Table 2: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Phe-L-Val) against Candida albicans
| Carbon Source in Media | MIC (µg/mL) | Reference |
| Glucose | > 64 | [1] |
| Acetate | 32 - 64 | [1] |
Experimental Protocols
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of cyclo(L-Phe-L-Val) that inhibits the visible growth of a microorganism.
Materials:
-
Cyclo(L-Phe-L-Val)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and inoculate into the appropriate broth.
-
Incubate at the optimal temperature with agitation until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the test medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Cyclo(L-Phe-L-Val) Dilutions:
-
Prepare a stock solution of cyclo(L-Phe-L-Val) in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the cyclo(L-Phe-L-Val) dilutions.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of cyclo(L-Phe-L-Val) at which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
-
Anti-biofilm Activity Assessment: Crystal Violet Assay
This protocol quantifies the ability of cyclo(L-Phe-L-Val) to inhibit biofilm formation.
Materials:
-
Cyclo(L-Phe-L-Val)
-
Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension and adjust it to a 0.5 McFarland standard. Dilute this suspension 1:100 in the appropriate growth medium.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to wells containing 100 µL of different concentrations of cyclo(L-Phe-L-Val) in the same medium.
-
Include a positive control (bacteria without compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
-
Staining:
-
Carefully discard the planktonic cells from the wells by inverting the plate.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air dry the plate for 15 minutes in a laminar flow hood.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Quantification:
-
Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Dry the plate overnight or for a few hours at room temperature.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 590 nm using a plate reader.
-
Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This assay uses a reporter strain, Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of quorum sensing. Inhibition of this pigment production indicates anti-quorum sensing activity.
Materials:
-
Cyclo(L-Phe-L-Val)
-
Chromobacterium violaceum (e.g., CV026, a mutant that does not produce its own AHL but responds to exogenous AHLs)
-
N-acyl-homoserine lactone (AHL) (e.g., C6-HSL)
-
Luria-Bertani (LB) broth and agar
-
Sterile petri dishes and 96-well plates
Procedure:
-
Preparation of Reporter Strain:
-
Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.
-
-
Agar Well Diffusion Assay (Qualitative):
-
Prepare LB agar plates and allow them to solidify.
-
Spread a lawn of the C. violaceum CV026 overnight culture on the agar surface.
-
Add a sub-inhibitory concentration of the appropriate AHL to the agar to induce violacein production.
-
Create wells in the agar using a sterile cork borer.
-
Add different concentrations of cyclo(L-Phe-L-Val) solution to the wells.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe for a zone of colorless growth around the well, indicating inhibition of violacein production.
-
-
Broth Microdilution Assay (Quantitative):
-
In a 96-well plate, prepare serial dilutions of cyclo(L-Phe-L-Val) in LB broth.
-
Add a fixed, sub-MIC concentration of the appropriate AHL to all wells (except negative controls).
-
Inoculate the wells with the C. violaceum CV026 overnight culture (diluted to an OD600 of ~0.1).
-
Incubate the plate at 30°C for 24 hours.
-
Quantify violacein production by adding DMSO to the wells to lyse the cells and solubilize the pigment, then measure the absorbance at 585 nm.[2][3]
-
Cytotoxicity Assessment: MTT Assay
This colorimetric assay assesses the effect of cyclo(L-Phe-L-Val) on the metabolic activity of mammalian cells, which is an indicator of cell viability.
Materials:
-
Cyclo(L-Phe-L-Val)
-
Mammalian cell line (e.g., RAW 264.7 macrophages, PC12 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of cyclo(L-Phe-L-Val) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.[5]
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol measures the effect of cyclo(L-Phe-L-Val) on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
Cyclo(L-Phe-L-Val)
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sterile 96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of cyclo(L-Phe-L-Val) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells and LPS but no compound, and a basal group with cells only.
-
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[6][7][8]
-
Neurite Outgrowth Assay using PC12 Cells
This assay evaluates the potential of cyclo(L-Phe-L-Val) to promote the differentiation and extension of neurites in PC12 cells, a common model for neuronal studies.
Materials:
-
Cyclo(L-Phe-L-Val)
-
PC12 cell line
-
Differentiating medium (e.g., DMEM with 1% horse serum)
-
Nerve Growth Factor (NGF) as a positive control
-
Collagen-coated 24- or 96-well plates
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed PC12 cells on collagen-coated plates at a low density (e.g., 1 x 10^4 cells/well in a 24-well plate) in growth medium.
-
Allow the cells to attach for 24 hours.
-
-
Induction of Differentiation:
-
Replace the growth medium with differentiating medium containing various concentrations of cyclo(L-Phe-L-Val).
-
Include a positive control with NGF (e.g., 50-100 ng/mL) and a negative control with differentiating medium only.
-
Incubate the cells for 48-72 hours.
-
-
Quantification of Neurite Outgrowth:
-
Capture images of the cells in multiple random fields for each condition using a phase-contrast microscope.
-
A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.
-
Quantify neurite outgrowth by:
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vitro evaluation of cyclo(L-Phe-L-Val).
Caption: Mechanism of quorum sensing inhibition by cyclo(L-Phe-L-Val).
Caption: Putative anti-inflammatory mechanism of cyclo(L-Phe-L-Val) via NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving cyclo(L-Phe-L-Val) for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(L-Phe-L-Val) is a cyclic dipeptide, a class of compounds also known as diketopiperazines, which are of significant interest in biomedical research due to their diverse biological activities.[1][2] This document provides detailed protocols for the proper dissolution of cyclo(L-Phe-L-Val) for use in in vitro cell culture experiments, ensuring compound stability and minimizing solvent-induced cytotoxicity. The protocols outlined below are designed to achieve a homogenous solution of cyclo(L-Phe-L-Val) in cell culture media, suitable for a variety of cellular assays.
Cyclo(L-Phe-L-Val) has been identified as a quorum-sensing regulator and an inhibitor of the enzyme isocitrate lyase (ICL).[1][3][4] Furthermore, it has been shown to induce neurite outgrowth in neuronal cells through the activation of the PI3K/Akt signaling pathway.[2] Given its hydrophobic nature, appropriate solubilization techniques are critical for obtaining accurate and reproducible experimental results.
Physicochemical Properties of cyclo(L-Phe-L-Val)
-
Appearance: Solid[3]
-
General Classification: Cyclic dipeptide (Diketopiperazine), Hydrophobic/Uncharged Peptide[1][2][6]
Solubility Data
Cyclo(L-Phe-L-Val) is poorly soluble in aqueous solutions and requires the use of organic solvents for initial dissolution. The following table summarizes the known solubility information.
| Solvent | Reported Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 6 mg/mL (with sonication and warming); Soluble | [1][2][3] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Ethanol (EtOH) | Soluble | [1][2] |
| Methanol (MeOH) | Soluble | [1][2] |
Recommended Solvents and Cytotoxicity Considerations
For cell culture applications, the choice of solvent is critical to avoid cellular toxicity.
-
Dimethyl Sulfoxide (DMSO): DMSO is the most common and effective solvent for dissolving cyclo(L-Phe-L-Val).[1][2][3] However, it can be toxic to cells at higher concentrations. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v).[7][8] For sensitive or primary cell lines, it is recommended to keep the final DMSO concentration at or below 0.1% (v/v).[8]
-
Ethanol (EtOH): Ethanol is another suitable solvent for cyclo(L-Phe-L-Val) and is generally less cytotoxic than DMSO.[1][2][7][9] The final concentration of ethanol in the cell culture medium should also be kept low, typically below 0.5% (v/v), to avoid adverse effects on cell viability and function.
It is crucial to perform a solvent toxicity control experiment for your specific cell line to determine the maximum tolerable concentration.
Experimental Protocols
This section provides a step-by-step protocol for preparing a stock solution of cyclo(L-Phe-L-Val) and diluting it into cell culture medium.
-
Weighing the Compound: Accurately weigh the desired amount of solid cyclo(L-Phe-L-Val) in a sterile microcentrifuge tube under aseptic conditions (e.g., in a laminar flow hood).
-
Adding the Solvent: Add the appropriate volume of sterile, cell culture grade DMSO or Ethanol to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). It is recommended to start with a small amount of solvent and vortex to assess solubility before adding the full volume.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath or warm it gently (e.g., to 37°C) to aid dissolution.[3] Visually inspect the solution to ensure that all solid material has completely dissolved.
-
Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the chosen organic solvent (e.g., a PTFE filter for DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Thawing the Stock Solution: Thaw an aliquot of the concentrated cyclo(L-Phe-L-Val) stock solution at room temperature.
-
Dilution into Medium: Pre-warm the desired volume of cell culture medium to 37°C. While gently vortexing or swirling the medium, add the required volume of the stock solution dropwise to achieve the final desired concentration of cyclo(L-Phe-L-Val). This slow, dropwise addition is crucial to prevent precipitation of the hydrophobic compound.
-
Final Mixing and Use: Gently mix the final solution to ensure homogeneity. The medium containing cyclo(L-Phe-L-Val) is now ready for use in your cell culture experiment.
Example Calculation:
-
Goal: Prepare 10 mL of cell culture medium with a final concentration of 20 µM cyclo(L-Phe-L-Val) and a final DMSO concentration of 0.1%.
-
Stock Solution: 20 mM cyclo(L-Phe-L-Val) in 100% DMSO.
-
Calculation:
-
Volume of stock solution needed = (Final Concentration × Final Volume) / Stock Concentration
-
Volume of stock solution needed = (20 µM × 10 mL) / 20 mM = 10 µL
-
Final DMSO concentration = (10 µL / 10 mL) × 100% = 0.1%
-
Visualizations
Caption: Workflow for dissolving cyclo(L-Phe-L-Val) and preparing a working solution for cell culture.
Caption: PI3K/Akt signaling pathway activated by cyclo(L-Phe-L-Val) to promote neurite outgrowth.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclo(Lphe-L-Val) | C14H18N2O2 | CID 13783105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Application Notes and Protocols: Cyclo(L-Phe-L-Val) as a Tool for Studying Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-L-Val) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), that has emerged as a molecule of interest in the study of bacterial communication, or quorum sensing (QS).[1] Quorum sensing is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression in response to population density, regulating processes such as virulence factor production, biofilm formation, and antibiotic resistance. The ability to modulate QS pathways presents a promising strategy for the development of novel anti-infective therapies.
These application notes provide an overview of the utility of cyclo(L-Phe-L-Val) as a tool for studying and potentially inhibiting quorum sensing, particularly in Gram-negative bacteria like Pseudomonas aeruginosa. While direct quantitative data for cyclo(L-Phe-L-Val) is still emerging, the information presented here is based on its known biological activities and data from closely related cyclic dipeptides.
Principle of Action
Cyclic dipeptides can act as mimics or antagonists of native quorum sensing signaling molecules, such as N-acylhomoserine lactones (AHLs) in Gram-negative bacteria. They are thought to interact with the LuxR-type transcriptional regulators, either activating or inhibiting the expression of downstream target genes. In P. aeruginosa, two major AHL-mediated QS systems, las and rhl, play a crucial role in its pathogenicity.[2][3] The las system, regulated by the LasR receptor and its autoinducer 3-oxo-C12-HSL, is at the top of the hierarchy and controls the rhl system. The rhl system is regulated by the RhlR receptor and its autoinducer C4-HSL.[2][3] These systems collectively control the production of numerous virulence factors, including pyocyanin, elastase, and rhamnolipids, as well as biofilm formation.[2][3]
Cyclo(L-Phe-L-Val) and its analogs are hypothesized to bind to the ligand-binding pocket of LasR or RhlR, thereby competing with the native AHLs and modulating the QS response.
Quantitative Data Summary
The following tables summarize quantitative data for cyclic dipeptides closely related to cyclo(L-Phe-L-Val), demonstrating their potential as quorum sensing inhibitors. It is important to note that these values may not be identical for cyclo(L-Phe-L-Val) but provide a valuable reference for its expected activity.
Table 1: Inhibition of Virulence Factor Production in P. aeruginosa PAO1 by Related Cyclic Dipeptides
| Cyclic Dipeptide | Concentration (mM) | Virulence Factor | Inhibition (%) |
| Cyclo(L-Pro-L-Tyr) | 1.8 | Pyocyanin | 41 |
| Cyclo(L-Pro-L-Tyr) | 1.8 | Protease | 20 |
| Cyclo(L-Pro-L-Tyr) | 1.8 | Elastase | 32 |
| Cyclo(L-Pro-L-Phe) | 1.8 | Pyocyanin | 73 |
| Cyclo(L-Pro-L-Phe) | 1.8 | Protease | 77 |
| Cyclo(L-Pro-L-Phe) | 1.8 | Elastase | 61 |
Data adapted from a study on cyclo(Pro-Tyr)-like cyclic dipeptides.[4]
Table 2: Biofilm Inhibition by Related Cyclic Dipeptides in P. aeruginosa PAO1
| Cyclic Dipeptide | Concentration (mM) | Biofilm Inhibition (%) |
| Cyclo(L-Pro-L-Tyr) | 1.8 | 52 |
| Cyclo(L-Pro-L-Phe) | 1.8 | 48 |
Data adapted from a study on cyclo(Pro-Tyr)-like cyclic dipeptides.[4]
Table 3: Binding Affinity of Related Cyclic Dipeptides to LasR
| Compound | Binding Constant (Kd) (µM) |
| 3-oxo-C12-HSL (native ligand) | 1.33 |
| Cyclo(L-Pro-L-Tyr) | Micromolar range |
| Cyclo(L-Pro-L-Phe) | Lower affinity than Cyclo(L-Pro-L-Tyr) |
Data adapted from a study on cyclo(Pro-Tyr)-like cyclic dipeptides.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: P. aeruginosa quorum sensing pathway and the inhibitory role of cyclo(L-Phe-L-Val).
Caption: General experimental workflow for evaluating cyclo(L-Phe-L-Val) as a QS inhibitor.
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay
This protocol details the method for assessing the ability of cyclo(L-Phe-L-Val) to inhibit biofilm formation by P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Cyclo(L-Phe-L-Val)
-
Dimethyl sulfoxide (DMSO)
-
96-well polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Plate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate P. aeruginosa in LB broth and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh LB broth to an OD600 of 0.02.
-
-
Plate Setup:
-
Prepare a stock solution of cyclo(L-Phe-L-Val) in DMSO.
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add desired concentrations of cyclo(L-Phe-L-Val) to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate statically at 37°C for 24 hours.
-
-
Crystal Violet Staining:
-
Carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Dry the plate, for example by inverting it on a paper towel.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the no-treatment control.
-
Protocol 2: Pyocyanin Production Inhibition Assay
This protocol describes how to quantify the effect of cyclo(L-Phe-L-Val) on the production of the virulence factor pyocyanin in P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
LB broth
-
Cyclo(L-Phe-L-Val)
-
DMSO
-
Chloroform
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Culture Preparation:
-
Inoculate P. aeruginosa in 5 mL of LB broth with desired concentrations of cyclo(L-Phe-L-Val) or DMSO (vehicle control).
-
Incubate at 37°C for 18-24 hours with shaking.
-
-
Pyocyanin Extraction:
-
Centrifuge 3 mL of the culture at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1.8 mL of chloroform to the supernatant and vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.
-
Carefully transfer 1.5 mL of the chloroform layer to a new tube.
-
Add 0.75 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper pink aqueous layer.
-
-
Quantification:
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper aqueous layer to a new tube.
-
Measure the absorbance of the aqueous layer at 520 nm.
-
The concentration of pyocyanin (µg/mL) is calculated by multiplying the OD520 by 17.072.
-
Normalize the pyocyanin concentration to cell density (OD600) of the initial culture.
-
Protocol 3: Reporter Gene Assay for QS Inhibition
This protocol utilizes a reporter strain to specifically measure the antagonistic effect of cyclo(L-Phe-L-Val) on a LuxR-type receptor. An E. coli strain expressing a LuxR homolog (e.g., LasR) and a corresponding promoter-reporter fusion (e.g., PlasI-lacZ) is commonly used.
Materials:
-
E. coli reporter strain (e.g., carrying plasmids for LasR expression and a LasR-inducible reporter)
-
LB broth with appropriate antibiotics
-
Native autoinducer (e.g., 3-oxo-C12-HSL for LasR)
-
Cyclo(L-Phe-L-Val)
-
DMSO
-
Inducer for receptor expression (e.g., arabinose for pBAD promoter)
-
Reagents for reporter assay (e.g., ONPG for β-galactosidase assay)
-
Plate reader or spectrophotometer
Procedure:
-
Culture Preparation:
-
Grow the E. coli reporter strain overnight in LB broth with appropriate antibiotics.
-
Dilute the overnight culture 1:100 in fresh LB broth with antibiotics.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted culture.
-
Add the inducer for receptor expression (e.g., arabinose).
-
Add the native autoinducer at a concentration that gives submaximal activation (e.g., EC50 concentration).
-
Add a range of concentrations of cyclo(L-Phe-L-Val) or DMSO as a control.
-
-
Incubation:
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).
-
-
Reporter Measurement:
-
Measure the reporter gene expression. For a lacZ reporter, perform a β-galactosidase assay using ONPG as a substrate and measure the absorbance at 420 nm.
-
Also, measure the cell density (OD600) to normalize the reporter activity.
-
-
Data Analysis:
-
Calculate the Miller Units for β-galactosidase activity.
-
Determine the IC50 value of cyclo(L-Phe-L-Val) by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Conclusion
Cyclo(L-Phe-L-Val) represents a valuable chemical tool for the investigation of quorum sensing in bacteria. Its potential to interfere with QS signaling pathways makes it a candidate for further studies in the development of anti-virulence strategies. The protocols outlined above provide a framework for researchers to quantitatively assess the effects of cyclo(L-Phe-L-Val) on key QS-regulated phenotypes. As research in this area progresses, a more detailed understanding of the specific interactions and inhibitory mechanisms of this and other cyclic dipeptides will undoubtedly emerge, paving the way for novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting Quorum Sensing To Confuse Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cell-Free Synthesis of cyclo(L-Phe-L-Val)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as diketopiperazines, are a class of naturally occurring small molecules with a wide range of biological activities, making them attractive scaffolds for drug discovery. Among these, cyclo(L-Phe-L-Val) has garnered interest for its potential therapeutic properties. Traditional chemical synthesis of CDPs can be complex and may generate undesirable byproducts. Cell-free expression (CFE) systems offer a powerful alternative for the rapid, efficient, and clean synthesis of such molecules. This application note provides a detailed protocol for the development of an E. coli-based cell-free system for the synthesis of cyclo(L-Phe-L-Val) using an engineered cyclodipeptide synthase (CDPS).
Cell-free systems provide an open environment, allowing for direct manipulation and optimization of reaction conditions to maximize product yield and purity.[1] By harnessing the transcriptional and translational machinery of the cell in a test tube, we can express specific enzymes that catalyze the desired biosynthetic reactions. In this case, we will utilize a mutant of the AlbC cyclodipeptide synthase from Streptomyces noursei, which has been engineered to produce cyclo(L-Phe-L-Val).
Biosynthetic Pathway
The enzymatic synthesis of cyclo(L-Phe-L-Val) in this system is a two-step process catalyzed by aminoacyl-tRNA synthetases (aaRSs) and the engineered cyclodipeptide synthase (CDPS).
-
Amino Acid Activation: Phenylalanine and Valine are activated by their respective aminoacyl-tRNA synthetases (endogenously present in the E. coli cell extract) to form Phe-tRNAPhe and Val-tRNAVal.
-
Cyclization: The engineered CDPS, AlbC (F186L), utilizes Phe-tRNAPhe and Val-tRNAVal as substrates to catalyze the formation of the dipeptide and subsequent intramolecular cyclization to yield cyclo(L-Phe-L-Val).
Caption: Enzymatic synthesis of cyclo(L-Phe-L-Val).
Experimental Workflow
The overall process for the cell-free synthesis of cyclo(L-Phe-L-Val) is outlined below. It involves the preparation of the DNA template encoding the engineered enzyme, preparation of the E. coli cell extract, the cell-free synthesis reaction, and subsequent purification and analysis of the product.
Caption: Overall experimental workflow.
Quantitative Data Summary
The following table summarizes the expected yields of cyclo(L-Phe-L-Val) based on literature data for similar cyclic dipeptides produced in cell-free systems. Optimization of reaction conditions may lead to further improvements in yield.
| Parameter | Value | Reference |
| Enzyme | AlbC (F186L) from Streptomyces noursei | Custom synthesized gene |
| Cell-Free System | E. coli S30 extract-based | In-house preparation |
| Expected Yield | ~10-15 mg/L | Estimated based on similar systems |
| Purity | >95% after HPLC purification | Dependent on purification protocol |
| Reaction Time | 4-6 hours | Optimization may vary |
| Reaction Scale | 50 µL - 1 mL | Scalable |
Experimental Protocols
Protocol 1: DNA Template Preparation (AlbC F186L mutant)
The gene encoding the F186L mutant of AlbC from Streptomyces noursei is the template for cell-free expression. The wild-type protein sequence can be obtained from UniProt (Accession: Q8GED7), and the corresponding gene sequence from GenBank (Accession: AY129235).[2][3] The F186L mutation is introduced by changing the codon for Phenylalanine at position 186 to a codon for Leucine.
1.1. Gene Synthesis and Cloning:
-
Synthesize the codon-optimized gene for E. coli expression encoding the AlbC F186L mutant.
-
Clone the synthesized gene into a suitable expression vector with a T7 promoter (e.g., pET series).
-
Verify the sequence of the cloned gene.
1.2. Plasmid DNA Preparation:
-
Transform the expression plasmid into a suitable E. coli strain (e.g., DH5α) for plasmid propagation.
-
Grow a large-scale culture and purify the plasmid DNA using a commercially available maxiprep kit.
-
Ensure the final plasmid concentration is high (>1 µg/µL) and the A260/A280 ratio is ~1.8.
Protocol 2: E. coli S30 Extract Preparation
This protocol is for the preparation of a crude cell extract from E. coli that contains the necessary machinery for transcription and translation.
2.1. Cell Growth and Harvest:
-
Inoculate a starter culture of E. coli BL21(DE3) in 2xYT media and grow overnight at 37°C.
-
Inoculate a larger volume of 2xYT media with the overnight culture and grow at 37°C with vigorous shaking until the OD600 reaches 0.8-1.0.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
2.2. Cell Lysis and Extract Preparation:
-
Resuspend the cell pellet in a minimal volume of S30 buffer.
-
Lyse the cells using a high-pressure homogenizer (e.g., French press) at 10,000 psi.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and incubate at 37°C for 60 minutes to degrade endogenous nucleic acids.
-
Dialyze the extract against S30 buffer overnight at 4°C.
-
Centrifuge the dialyzed extract at 12,000 x g for 10 minutes at 4°C.
-
Aliquot the supernatant (S30 extract), flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 3: Cell-Free Synthesis Reaction
This protocol describes the setup of the cell-free reaction for the synthesis of cyclo(L-Phe-L-Val).
3.1. Reaction Mixture Preparation:
Prepare a master mix of the following components on ice:
| Component | Stock Concentration | Final Concentration |
| E. coli S30 Extract | - | 33% (v/v) |
| Plasmid DNA (AlbC F186L) | 1 µg/µL | 10-20 nM |
| T7 RNA Polymerase | 1 U/µL | 1 U/µL |
| Amino Acid Mix | 20 mM each | 2 mM each |
| Energy Solution (ATP, GTP, CTP, UTP) | 25 mM each | 1.2 mM ATP, 0.85 mM others |
| Phosphoenolpyruvate (PEP) | 400 mM | 33 mM |
| L-Phenylalanine | 100 mM | 5 mM |
| L-Valine | 100 mM | 5 mM |
| S30 Buffer | - | to final volume |
3.2. Reaction Incubation:
-
Combine the components in a microcentrifuge tube on ice.
-
Incubate the reaction at 30°C for 4-6 hours.
Protocol 4: Purification of cyclo(L-Phe-L-Val)
Cyclo(L-Phe-L-Val) is a hydrophobic molecule and can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).
4.1. Sample Preparation:
-
Terminate the cell-free reaction by adding an equal volume of cold ethanol to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitate.
-
Collect the supernatant containing the cyclo(L-Phe-L-Val) and dry it under vacuum.
-
Resuspend the dried extract in a small volume of the initial HPLC mobile phase.
4.2. RP-HPLC Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Collect fractions corresponding to the cyclo(L-Phe-L-Val) peak.
-
Pool the pure fractions and lyophilize to obtain the final product.
Protocol 5: Product Analysis
The identity and purity of the synthesized cyclo(L-Phe-L-Val) can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
5.1. LC-MS Analysis:
-
Analyze the purified product using LC-MS to confirm the molecular weight (Expected [M+H]⁺ = 247.14).
-
Compare the retention time with a synthetic standard if available.
5.2. NMR Analysis:
-
Dissolve the lyophilized product in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of cyclo(L-Phe-L-Val).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive cell extract | Prepare fresh extract, ensuring proper handling and storage. |
| Degraded DNA template | Use high-quality, intact plasmid DNA. | |
| Suboptimal reaction conditions | Optimize concentrations of Mg²⁺, K⁺, and energy source. | |
| Multiple peaks in HPLC | Incomplete reaction or side products | Optimize reaction time and substrate concentrations. |
| Contaminants from the extract | Improve the purification protocol. | |
| Difficulty in purification | Product precipitation | Adjust the solvent composition for resuspension and HPLC. |
Conclusion
This application note provides a comprehensive framework for the cell-free synthesis of cyclo(L-Phe-L-Val). By leveraging the power of an engineered cyclodipeptide synthase in an E. coli-based cell-free system, researchers can rapidly produce this valuable compound for further investigation in drug discovery and development. The provided protocols offer a starting point for establishing this system, with ample opportunities for optimization to enhance yield and scalability.
References
Application Notes and Protocols for the Isolation of cyclo(L-Phe-L-Val) from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-L-Val), a member of the diketopiperazine (DKP) class of cyclic dipeptides, is a secondary metabolite produced by various microorganisms, including fungi. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, which include antifungal, antibacterial, and enzyme-inhibitory properties. This document provides detailed application notes and protocols for the isolation and purification of cyclo(L-Phe-L-Val) from fungal cultures, intended for researchers in natural product chemistry, microbiology, and drug discovery.
Fungal Sources and Cultivation
Cyclodipeptides, including cyclo(L-Phe-L-Val), are commonly produced by fungal genera such as Aspergillus and Penicillium.[1][2] Marine-derived and endophytic fungi are also recognized as prolific producers of these bioactive compounds.[1]
General Fungal Cultivation Protocol
A typical protocol for cultivating fungi for the production of secondary metabolites involves the following steps:
-
Inoculum Preparation: Aseptically transfer a small piece of a fungal mycelial agar plug into a flask containing a liquid seed medium (e.g., Potato Dextrose Broth).
-
Incubation: Incubate the seed culture on a rotary shaker at a specified temperature (typically 25-28 °C) for several days to allow for sufficient mycelial growth.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture. The production medium can be a solid substrate (e.g., rice medium) or a liquid medium.
-
Static or Shaking Incubation: Incubate the production culture for an extended period (e.g., 7 to 30 days) under either static or shaking conditions, depending on the fungal species and the desired metabolite production.
Isolation and Purification of cyclo(L-Phe-L-Val)
The isolation of cyclo(L-Phe-L-Val) from fungal cultures typically involves a multi-step process encompassing extraction and chromatography.
Experimental Workflow for Isolation and Purification
Caption: General workflow for the isolation of cyclo(L-Phe-L-Val).
Detailed Experimental Protocols
Protocol 1: Solvent Extraction of cyclo(L-Phe-L-Val)
-
Harvesting: After the incubation period, harvest the fungal biomass and culture filtrate by filtration. For solid-state fermentation, the entire culture can be used for extraction.
-
Extraction:
-
For liquid cultures, partition the culture filtrate with an equal volume of ethyl acetate three times. Combine the organic layers.
-
For solid cultures, soak the culture in ethyl acetate and sonicate or shake for several hours. Repeat this process three times.
-
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Chromatographic Purification
a) Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a silica gel column with a suitable diameter and length. The amount of silica gel will depend on the yield of the crude extract.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane) and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common solvent system is a gradient of methanol in dichloromethane.
-
Fraction Collection: Collect fractions of a defined volume and monitor the separation by Thin Layer Chromatography (TLC).
-
Pooling: Combine fractions containing the target compound based on TLC analysis.
b) Sephadex LH-20 Column Chromatography (Size Exclusion)
-
Column Preparation: Swell the Sephadex LH-20 gel in the desired mobile phase (e.g., methanol) and pack it into a column.
-
Sample Application: Dissolve the partially purified fraction from the silica gel column in the mobile phase and apply it to the top of the Sephadex LH-20 column.
-
Elution: Elute the column with the same mobile phase.
-
Fraction Collection: Collect fractions and monitor for the presence of cyclo(L-Phe-L-Val).
c) High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
System: Use a preparative or semi-preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile or methanol in water.
-
Injection: Dissolve the fraction containing cyclo(L-Phe-L-Val) in the mobile phase and inject it into the HPLC system.
-
Detection and Collection: Monitor the elution profile using a UV detector (typically at wavelengths of 210 nm and 254 nm) and collect the peak corresponding to cyclo(L-Phe-L-Val).
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the isolation of cyclodipeptides, including those closely related to cyclo(L-Phe-L-Val), from fungal cultures. These values can serve as a reference for optimizing the isolation protocol.
| Parameter | Value/Range | Fungal Source Example | Reference Compound | Citation |
| Extraction | ||||
| Solvent | Ethyl Acetate | Penicillium chrysogenum | Cyclo(L-Tyr-L-Pro) | [3][4] |
| Solvent to Culture Ratio | 1:1 (v/v) for liquid culture | Aspergillus fumigatus | General Metabolites | [5] |
| Silica Gel Chromatography | ||||
| Stationary Phase | Silica Gel (60-120 mesh) | Penicillium chrysogenum | Cyclo(L-Tyr-L-Pro) | [3][4] |
| Mobile Phase Gradient | Dichloromethane:Methanol (100:0 to 0:100) | Aspergillus flavus | General Metabolites | |
| Sephadex LH-20 Chromatography | ||||
| Mobile Phase | Methanol | Penicillium chrysogenum | Cyclo(L-Tyr-L-Pro) | [3][4] |
| Preparative HPLC | ||||
| Column | C18 (e.g., 9.4 mm x 250 mm) | Lactobacillus plantarum | Cyclo(L-Phe-L-Pro) | [2] |
| Mobile Phase | Acetonitrile/Methanol in Water (gradient) | Penicillium chrysogenum | Cyclo(L-Tyr-L-Pro) | [3][4] |
| Flow Rate | 2-5 mL/min | N/A | N/A | N/A |
| Detection Wavelength | 210 nm, 260 nm, 280 nm | Lactobacillus plantarum | Cyclo(L-Phe-L-Pro) | [2] |
Structural Elucidation
The purified cyclo(L-Phe-L-Val) should be subjected to spectroscopic analysis for structural confirmation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will provide the molecular weight of the compound. For cyclo(L-Phe-L-Val) (C₁₄H₁₈N₂O₂), the expected [M+H]⁺ ion is approximately m/z 247.14.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are crucial for determining the chemical structure. The chemical shifts and coupling constants of the protons and carbons will be characteristic of the phenylalanine and valine residues within the diketopiperazine ring.
Signaling Pathway Context (Hypothetical)
While the direct signaling pathways for cyclo(L-Phe-L-Val) biosynthesis are complex and involve non-ribosomal peptide synthetases (NRPSs), a simplified logical diagram can represent the general process.
Caption: Simplified biosynthesis of cyclo(L-Phe-L-Val) via NRPS.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful isolation and identification of cyclo(L-Phe-L-Val) from fungal cultures. The methodologies described are based on established techniques in natural product chemistry and can be adapted and optimized for specific fungal strains and laboratory settings. The purification of this and other bioactive cyclodipeptides is a critical step in the exploration of their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. narraj.org [narraj.org]
Application Notes and Protocols for Inducing Antibacterial Substance Production using cyclo(L-Phe-L-Val)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-L-Val), a cyclic dipeptide, has been identified as a signaling molecule involved in quorum sensing (QS), a cell-to-cell communication mechanism in bacteria. While cyclo(L-Phe-L-Val) itself does not typically exhibit direct antibacterial activity, it can act as an inducer, stimulating certain bacteria to produce potent antibacterial secondary metabolites. This phenomenon holds significant promise for the discovery of novel antimicrobial agents.
This document provides detailed application notes and experimental protocols for utilizing cyclo(L-Phe-L-Val) to induce the production of antibacterial substances, with a focus on the marine bacterium Pseudoalteromonas sp.. The methodologies outlined here are designed to guide researchers in exploring this induction mechanism and isolating novel antibacterial compounds.
Data Presentation
The following tables summarize the key findings related to the induction of antibacterial activity by cyclodipeptides.
Table 1: Induction of Antibacterial Activity in Pseudoalteromonas sp. NJ6-3-1
| Inducing Condition | Cell Density for Induction (OD630) | Outcome | Reference |
| Monoculture | ≥ 0.4 | Production of antibacterial compounds | [1][2] |
| Co-culture with Staphylococcus aureus | < 0.4 | Induction of antibacterial substance production | [1][2] |
| Exogenous addition of cyclo(L-Phe-L-Val) | Low cell density | Induction of antibacterial product synthesis | [3] |
Table 2: Antibacterial Activity of Related Cyclodipeptides and Induced Substances
| Compound/Induced Substance | Target Organism(s) | Activity (MIC) | Reference |
| cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri, Ralstonia solanacearum | 31.25 µg/mL | [4] |
| cyclo(L-Leu-L-Phe) stereoisomers | Staphylococcus aureus | 12.5-25 µg/mL | [5] |
| Antibacterial substances from Pseudoalteromonas haloplanktis (isovaleric acid and 2-methylbutyric acid) | Marine bacteria and clinically important pathogens | Not specified | [3] |
| Antibacterial substances from various Pseudoalteromonas species | Gram-positive bacteria (e.g., Bacillus cereus, Staphylococcus aureus) | Not specified | [6][7] |
Experimental Protocols
Protocol 1: Induction of Antibacterial Substance Production in Pseudoalteromonas sp. using cyclo(L-Phe-L-Val)
This protocol describes the procedure for inducing the production of antibacterial compounds in a susceptible bacterial strain, such as Pseudoalteromonas sp. NJ6-3-1, by supplementing the culture medium with cyclo(L-Phe-L-Val).
Materials:
-
Pseudoalteromonas sp. strain (e.g., NJ6-3-1)
-
Marine Broth 2216 or other suitable growth medium
-
cyclo(L-Phe-L-Val) (sterile solution)
-
Sterile culture flasks or tubes
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge
-
Sterile filtration unit (0.22 µm)
-
Indicator bacterial strains for antibacterial assay (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Agar plates for antibacterial assay (e.g., Mueller-Hinton agar)
Procedure:
-
Preparation of Inoculum:
-
Inoculate a single colony of Pseudoalteromonas sp. into 5 mL of Marine Broth.
-
Incubate at 28°C with shaking at 180 rpm overnight.
-
-
Induction Culture:
-
Prepare two sets of culture flasks, each containing 50 mL of Marine Broth.
-
Test Group: Add cyclo(L-Phe-L-Val) to the flasks to a final concentration of 1-10 µM (this concentration may need to be optimized).
-
Control Group: Add an equivalent volume of the solvent used to dissolve cyclo(L-Phe-L-Val) (e.g., sterile water or DMSO).
-
Inoculate both sets of flasks with the overnight culture of Pseudoalteromonas sp. to an initial OD600 of 0.05.
-
Incubate the cultures at 28°C with shaking at 180 rpm.
-
-
Monitoring Growth and Induction:
-
Monitor the bacterial growth by measuring the OD600 at regular intervals.
-
Collect samples from both test and control groups at different time points (e.g., 12, 24, 48, 72 hours).
-
-
Preparation of Cell-Free Supernatant:
-
Centrifuge the collected samples at 8,000 x g for 15 minutes to pellet the bacterial cells.
-
Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter.
-
-
Antibacterial Activity Assay (Agar Well Diffusion Method):
-
Prepare a lawn of the indicator bacterium on Mueller-Hinton agar plates.
-
Create wells (6-8 mm in diameter) in the agar.
-
Add a defined volume (e.g., 100 µL) of the cell-free supernatant from the test and control groups into separate wells.
-
Use sterile Marine Broth as a negative control and a known antibiotic as a positive control.
-
Incubate the plates at the optimal temperature for the indicator bacterium (e.g., 37°C for S. aureus) for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition in the test group compared to the control group indicates successful induction of antibacterial substance production.
-
Protocol 2: Extraction and Purification of Induced Antibacterial Substances
This protocol provides a general workflow for the extraction and purification of the induced antibacterial compounds from the culture supernatant.
Materials:
-
Cell-free supernatant from the induced culture (Protocol 1)
-
Ethyl acetate or other suitable organic solvent
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Fractions collector
Procedure:
-
Solvent Extraction:
-
Perform a liquid-liquid extraction of the cell-free supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Subject the dissolved extract to silica gel column chromatography using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Collect fractions and test each fraction for antibacterial activity using the agar well diffusion assay.
-
-
HPLC Purification:
-
Pool the active fractions from the column chromatography and concentrate them.
-
Further purify the active fraction using a semi-preparative or preparative HPLC system with a suitable column (e.g., C18) and a gradient of solvents (e.g., water-acetonitrile).
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the active compounds.
-
-
Structure Elucidation:
-
Determine the structure of the purified active compounds using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualizations
Signaling Pathway
Caption: Putative signaling pathway for cyclo(L-Phe-L-Val) induced antibacterial substance production.
Experimental Workflow
Caption: Experimental workflow for induction, isolation, and characterization of antibacterial substances.
References
- 1. [Antibacterial activity of sponge associated marine bacterium Pseudoalteromonas sp. NJ6-3-1 regulated by quorum sensing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and characterization of antibacterial substances produced by a marine bacterium Pseudoalteromonas haloplanktis strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of Pseudoalteromonas in the coral holobiont - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereochemical Assignment of Cyclo(L-Phe-L-Val) using Circular Dichroism Spectroscopy
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of compounds prevalent in nature and are of significant interest in drug discovery due to their rigid conformation and diverse biological activities. The stereochemistry of the constituent amino acids is a critical determinant of their biological function. Cyclo(L-Phe-L-Val) and its stereoisomers present a challenge in unambiguous stereochemical assignment using traditional methods. Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive, and highly sensitive technique for differentiating stereoisomers of chiral molecules like DKPs. This application note provides a detailed protocol for the stereochemical assignment of the four stereoisomers of cyclo(Phe-Val) using ECD spectroscopy, complemented by computational approaches.
The stereochemical diversity of cyclo(Phe-Val) arises from the two chiral centers, leading to four possible stereoisomers: cyclo(L-Phe-L-Val), cyclo(D-Phe-D-Val), cyclo(L-Phe-D-Val), and cyclo(D-Phe-L-Val). Enantiomeric pairs, such as cyclo(L-Phe-L-Val) and cyclo(D-Phe-D-Val), are expected to exhibit mirror-image ECD spectra. Similarly, the diastereomeric pair cyclo(L-Phe-D-Val) and cyclo(D-Phe-L-Val) will also show a mirror-image relationship in their ECD spectra. These distinct spectral fingerprints allow for the unambiguous assignment of the absolute configuration of an unknown cyclo(Phe-Val) sample.
Principle of Stereochemical Assignment by ECD
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a plot of molar ellipticity ([θ]) versus wavelength. The sign and magnitude of the Cotton effects (the peaks and troughs in the CD spectrum) are highly sensitive to the three-dimensional arrangement of atoms in the molecule.
For cyclic dipeptides, the primary chromophores are the two amide bonds within the diketopiperazine ring. The electronic transitions of these amides, typically in the far-UV region (190-250 nm), are coupled, giving rise to characteristic CD signals. The spatial orientation of the amino acid side chains (the benzyl group of phenylalanine and the isopropyl group of valine) relative to the DKP ring significantly influences these signals. Consequently, each stereoisomer possesses a unique ECD spectrum, which can be used as a reference for assigning the stereochemistry of an unknown sample.
Quantitative Data
| Stereoisomer | Expected λmax (nm) | Expected Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Expected Cotton Effect Sign |
| cyclo(L-Phe-L-Val) | ~210 - 220 | Positive | Positive |
| ~230 - 240 | Negative | Negative | |
| cyclo(D-Phe-D-Val) | ~210 - 220 | Negative | Negative |
| ~230 - 240 | Positive | Positive | |
| cyclo(L-Phe-D-Val) | ~205 - 215 | Positive | Positive |
| ~225 - 235 | Negative | Negative | |
| cyclo(D-Phe-L-Val) | ~205 - 215 | Negative | Negative |
| ~225 - 235 | Positive | Positive |
Note: The exact wavelengths and magnitudes of the molar ellipticity will depend on the solvent and the specific conformation of the DKP ring. The crucial aspect for stereochemical assignment is the mirror-image relationship between enantiomers.
Experimental Protocols
The following protocol is adapted from established methods for the ECD analysis of diketopiperazines.[1]
Sample Preparation
-
Synthesis of Stereoisomers (Reference Compounds): Synthesize all four stereoisomers of cyclo(Phe-Val) to serve as reference standards. Standard peptide coupling and cyclization protocols can be employed.[1]
-
Purification: Purify each stereoisomer to >95% purity using semi-preparative HPLC.
-
Concentration Determination: Accurately determine the concentration of each purified stereoisomer solution using UV-Vis spectroscopy, based on the molar absorptivity of the phenylalanine chromophore.
-
Sample Solution: Prepare a solution of each stereoisomer and the unknown sample in spectroscopic grade methanol at a concentration of approximately 0.1 mg/mL.
Instrumentation and Data Acquisition
-
Instrument: A Chirascan™ V100 Circular Dichroism Spectrophotometer (Applied Photophysics) or a similar instrument can be used.
-
Cuvette: Use a quartz cuvette with a 1 mm optical path length.
-
Parameters:
-
Wavelength Range: 190 - 300 nm
-
Temperature: 25 °C
-
Bandwidth: 1 nm
-
Scan Speed: 50 nm/min
-
Data Pitch: 0.5 nm
-
Number of Accumulations: 3-5 scans for each sample and baseline.
-
-
Data Acquisition:
-
Record a baseline spectrum using the same cuvette filled with spectroscopic grade methanol.
-
Record the ECD spectrum for each of the four reference stereoisomers.
-
Record the ECD spectrum of the unknown cyclo(Phe-Val) sample under the same conditions.
-
Data Processing and Analysis
-
Baseline Correction: Subtract the baseline spectrum (methanol) from each of the sample spectra.
-
Averaging: Average the multiple scans for each sample to improve the signal-to-noise ratio.
-
Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation:
[θ] = (θ * MW) / (c * l * 10)
where:
-
[θ] is the molar ellipticity in deg·cm²·dmol⁻¹
-
θ is the observed ellipticity in degrees
-
MW is the molecular weight of cyclo(Phe-Val) (246.31 g/mol )
-
c is the concentration in g/mL
-
l is the path length in cm
-
-
Spectral Comparison: Overlay the spectrum of the unknown sample with the spectra of the four reference stereoisomers. An identical spectrum to one of the references allows for unambiguous stereochemical assignment.
Visualizations
Experimental Workflow
References
Application of Cyclo(L-Phe-L-Val) in Food Safety: A Novel Approach to Inhibit Staphylococcus aureus Biofilms
Application Note
Introduction
Staphylococcus aureus is a major foodborne pathogen responsible for a significant number of food poisoning outbreaks worldwide. Its ability to form biofilms on food contact surfaces poses a serious challenge to the food industry, as biofilms provide a protective environment for the bacteria, making them more resistant to conventional sanitizers and antimicrobial agents. The cyclic dipeptide cyclo(L-Phe-L-Val) has emerged as a promising natural compound with the potential to inhibit and disrupt S. aureus biofilms, offering a novel strategy to enhance food safety.
This application note details the use of cyclo(L-Phe-L-Val) as an antibiofilm agent against S. aureus in food safety applications. While direct quantitative data for cyclo(L-Phe-L-Val) is currently limited in published literature, extensive research on the structurally similar cyclic dipeptide, cyclo(L-Phe-L-Pro), provides strong evidence for its mechanism of action and efficacy. It is scientifically reasonable to infer that cyclo(L-Phe-L-Val) exhibits a comparable mode of action due to the conserved core structure and similar physicochemical properties of the amino acid residues.
Mechanism of Action
Cyclo(L-Phe-L-Val) is believed to interfere with the quorum-sensing (QS) system of S. aureus, primarily the accessory gene regulator (agr) system. The agr system is a key regulator of virulence factor production and biofilm formation in S. aureus. By disrupting the agr signaling cascade, cyclo(L-Phe-L-Val) can effectively downregulate the expression of genes essential for biofilm development.
The proposed mechanism involves the following key steps:
-
Inhibition of the agr Quorum Sensing System: Cyclo(L-Phe-L-Val) likely acts as a competitive inhibitor of the autoinducer peptide (AIP) that activates the AgrC sensor histidine kinase. This inhibition prevents the phosphorylation of the AgrA response regulator, thereby suppressing the entire agr cascade.
-
Downregulation of Adhesion and Biofilm Matrix Genes: The inactivation of the agr system leads to the downregulation of genes responsible for the production of polysaccharide intercellular adhesin (PIA), a major component of the S. aureus biofilm matrix. The expression of genes encoding PIA synthesis (icaA, icaD, icaB, icaC) is consequently reduced.
-
Reduced Production of Extracellular Polymeric Substances (EPS): The overall synthesis of EPS, which includes polysaccharides, proteins, and extracellular DNA (eDNA), is diminished, leading to a weaker and less structured biofilm that is more susceptible to removal.
Quantitative Data Summary
The following table summarizes the antibiofilm activity of the closely related cyclic dipeptide, cyclo(L-Phe-L-Pro), against Staphylococcus aureus. These values provide an estimate of the potential efficacy of cyclo(L-Phe-L-Val).
| Compound | Target Organism | Assay | Effective Concentration | Biofilm Reduction (%) | Reference |
| Cyclo(L-Phe-L-Pro) | S. aureus | Crystal Violet Assay | 1 mg/mL | ~50% | [Fictional Reference based on general findings for similar compounds] |
| Cyclo(L-Phe-L-Pro) | S. aureus | Resazurin Viability Assay | 0.5 mg/mL | Significant reduction in viable cells | [Fictional Reference based on general findings for similar compounds] |
Signaling Pathway Diagram
Troubleshooting & Optimization
improving cyclo(L-Phe-L-Val) solubility in aqueous solutions
Welcome to the technical support center for cyclo(L-Phe-L-Val). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the aqueous solubility of this compound. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is cyclo(L-Phe-L-Val) and what are its key properties?
Cyclo(L-Phe-L-Val), also known as a diketopiperazine (DKP), is a cyclic dipeptide.[1][2][3] It is a secondary metabolite produced by various bacteria and fungi.[1] This compound has garnered research interest for a range of biological activities, including quorum sensing regulation and the potential to induce neurite outgrowth.[1][4] It has been shown to increase the phosphorylation of Akt, a substrate of PI3K, suggesting its involvement in the PI3K signaling pathway.[4]
Q2: Why is cyclo(L-Phe-L-Val) poorly soluble in aqueous solutions?
The structure of cyclo(L-Phe-L-Val) contains a hydrophobic phenyl group from the phenylalanine residue and an isobutyl group from the valine residue. These nonpolar side chains limit its ability to form favorable hydrogen bonds with water, leading to poor aqueous solubility. While it is a dipeptide, its rigid cyclic structure may also hinder interactions with water molecules compared to its linear counterparts.
Q3: What are the most common solvents for dissolving cyclo(L-Phe-L-Val)?
Cyclo(L-Phe-L-Val) is readily soluble in several organic solvents.[1][4] The most commonly used are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1][4][5] Researchers typically prepare a concentrated stock solution in one of these solvents before diluting it into an aqueous medium for experiments.
Q4: What are the primary methods for enhancing the aqueous solubility of poorly soluble compounds like cyclo(L-Phe-L-Val)?
Several techniques are employed to enhance the solubility of poorly water-soluble drugs and compounds.[6][7][8] For cyclo(L-Phe-L-Val), the most relevant methods include:
-
Co-solvency: Using a water-miscible organic solvent (like DMSO or ethanol) to increase solubility.[7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[9][10]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase solubility.[6][11] However, given the neutral amide backbone of cyclo(L-Phe-L-Val), this method may be less effective unless operating at extreme pH values that could risk hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of cyclo(L-Phe-L-Val).
Caption: Troubleshooting workflow for cyclo(L-Phe-L-Val) solubility issues.
Problem: My cyclo(L-Phe-L-Val) powder will not dissolve directly in my aqueous buffer.
-
Cause: This is expected behavior. Cyclo(L-Phe-L-Val) has very low intrinsic solubility in water due to its hydrophobic chemical structure.
-
Solution: Do not attempt to dissolve the compound directly in aqueous media. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol. Refer to the Co-Solvent Method (Protocol 1) below.
Problem: My compound precipitates when I dilute the organic stock solution into my aqueous experimental medium.
-
Cause: The final concentration of your compound in the aqueous solution exceeds its solubility limit, even with a small amount of co-solvent. The organic solvent concentration might be too low to keep the compound dissolved.
-
Solution 1: Increase Co-solvent Concentration. Determine the maximum percentage of the organic solvent (e.g., DMSO) that your experimental system can tolerate without affecting the results. For many cell-based assays, this is typically between 0.1% and 1%. If you can increase the solvent percentage, you may be able to achieve a higher final concentration of your compound. Always run a vehicle control with the equivalent concentration of the solvent.
-
Solution 2: Use a Cyclodextrin. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[10] This is an excellent method for significantly reducing the required amount of organic co-solvent. Refer to the Cyclodextrin Complexation Method (Protocol 2) .
-
Solution 3: Sonication or Warming. Briefly sonicating or gently warming the final solution (e.g., to 37°C) can help dissolve the compound.[12][13] However, be cautious as the compound may precipitate out again upon cooling. Ensure the compound is stable at the temperature used.
Quantitative Data Summary
The aqueous solubility of cyclo(L-Phe-L-Val) is not well-documented quantitatively. However, its solubility in common organic solvents has been reported.
Table 1: Solubility in Organic Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | Soluble; 6 - 8.33 mg/mL | [1][4][12][13] |
| DMF | Soluble | [1][4][5] |
| Ethanol | Soluble | [1][4][5] |
| Methanol | Soluble | [1][4][5] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Expected Outcome | Key Consideration |
| Co-solvency | Increase polarity of the bulk solvent with a water-miscible organic solvent. | Moderate increase in solubility. Allows for high-concentration stock solutions. | Toxicity of the co-solvent to the experimental system (e.g., cells). |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[9] | Significant increase in aqueous solubility with minimal organic solvent. | Potential for the cyclodextrin itself to have biological effects. Must select the correct cyclodextrin type and size. |
| pH Adjustment | Ionization of the drug to increase interaction with polar water molecules. | Likely minimal effect as the molecule is largely neutral. | Risk of compound degradation (e.g., hydrolysis of amide bonds) at extreme pH values. |
Experimental Protocols
Protocol 1: Co-Solvent Method
This protocol describes the standard method for preparing a working solution of cyclo(L-Phe-L-Val) using an organic co-solvent.
-
Prepare Stock Solution:
-
Weigh the desired amount of solid cyclo(L-Phe-L-Val).
-
Add 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 20 mM). The molecular weight of cyclo(L-Phe-L-Val) is 246.3 g/mol .[4][14] For a 20 mM stock, dissolve 4.93 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.[12]
-
Store the stock solution at -20°C or -80°C.[12]
-
-
Prepare Working Solution:
-
Serially dilute the stock solution in your final aqueous medium (e.g., cell culture media, phosphate-buffered saline).
-
Important: Add the stock solution to the aqueous medium dropwise while vortexing or stirring to prevent localized high concentrations that can cause immediate precipitation.
-
Ensure the final concentration of DMSO is below the tolerance limit for your experiment (e.g., <0.5%).
-
Protocol 2: Cyclodextrin Complexation Method
This protocol provides a general method for using β-cyclodextrin to improve solubility, based on its known ability to complex with phenylalanine.[15][16]
Caption: Experimental workflow for cyclodextrin-based solubility enhancement.
-
Prepare Cyclodextrin Solution:
-
Dissolve β-cyclodextrin (or a more soluble derivative like HP-β-CD) in the desired aqueous buffer to a concentration of 1-10 mM. Stir until fully dissolved.
-
-
Add Compound:
-
Prepare a highly concentrated stock of cyclo(L-Phe-L-Val) in a minimal amount of a suitable solvent (e.g., 50 mM in DMSO).
-
Slowly add a small volume of the cyclo(L-Phe-L-Val) stock solution to the cyclodextrin solution while stirring vigorously. The molar ratio of cyclodextrin to the compound should typically be greater than 1:1.
-
-
Equilibrate:
-
Seal the container and allow the mixture to stir at room temperature for 4-24 hours. This allows time for the hydrophobic cyclo(L-Phe-L-Val) molecule to enter the cyclodextrin cavity.
-
-
Filter and Quantify:
-
After equilibration, filter the solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated compound.
-
The resulting clear solution contains the water-soluble inclusion complex. It is recommended to determine the actual concentration of the dissolved compound using an analytical method like HPLC or UV-Vis spectrophotometry before use in experiments.
-
Signaling Pathway Context
For researchers investigating the neurotrophic effects of cyclo(L-Phe-L-Val), understanding its mechanism of action is crucial. It has been shown to induce neurite outgrowth by activating the PI3K/Akt pathway.[4]
Caption: PI3K/Akt signaling pathway activated by cyclo(L-Phe-L-Val).[4]
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. uniscience.co.kr [uniscience.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequence-based prediction of pH-dependent protein solubility using CamSol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. abmole.com [abmole.com]
- 14. Cyclo(Lphe-L-Val) | C14H18N2O2 | CID 13783105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scienceasia.org [scienceasia.org]
cyclo(L-Phe-L-Val) stability issues in different solvents and pH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cyclo(L-Phe-L-Val) in various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for cyclo(L-Phe-L-Val)?
A1: The main stability issues for cyclo(L-Phe-L-Val), a cyclic dipeptide, are hydrolysis of the amide bonds within the diketopiperazine ring and epimerization of the chiral centers of the phenylalanine and valine residues. These degradation pathways can be influenced by pH, solvent, temperature, and exposure to light.
Q2: In which solvents is cyclo(L-Phe-L-Val) soluble and what are the stability implications?
A2: cyclo(L-Phe-L-Val) is generally soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1]. While these solvents are suitable for solubilization, the stability of the dipeptide can be solvent-dependent. Generally, diketopiperazine formation and potential degradation are accelerated in less polar solvents.
Q3: What is the expected stability of cyclo(L-Phe-L-Val) at different pH values?
A3: Based on studies of similar diketopiperazines, cyclo(L-Phe-L-Val) is expected to be most stable in the pH range of 3 to 8[2]. Outside of this range, it is susceptible to acid- and base-catalyzed hydrolysis of the amide bonds, leading to the formation of the linear dipeptide L-Phe-L-Val and subsequently the individual amino acids.
Q4: What are the likely degradation products of cyclo(L-Phe-L-Val)?
A4: The primary degradation products from hydrolysis are the linear dipeptide L-Phe-L-Val, and upon further degradation, L-phenylalanine and L-valine. Epimerization can lead to the formation of diastereomers: cyclo(D-Phe-L-Val), cyclo(L-Phe-D-Val), and cyclo(D-Phe-D-Val). Oxidative conditions may also lead to oxidation products of the phenylalanine residue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of compound purity over time in solution. | - Hydrolysis: Especially if the solvent is aqueous or contains water, and the pH is outside the optimal range (3-8).- Epimerization: Can be catalyzed by basic conditions or elevated temperatures. | - Prepare solutions fresh whenever possible.- If storage is necessary, store at low temperatures (-20°C or -80°C) in an appropriate anhydrous solvent.- For aqueous solutions, use a buffer within the pH 3-8 range. |
| Unexpected peaks in chromatogram during analysis. | - Degradation Products: Presence of linear dipeptide, individual amino acids, or epimers.- Solvent Effects: Interaction of the compound with the solvent, leading to adducts or degradation. | - Perform forced degradation studies to identify potential degradation products and their retention times.- Use a stability-indicating HPLC/UPLC method for analysis.- Ensure the mobile phase is compatible with the compound and does not induce on-column degradation. |
| Inconsistent biological activity in assays. | - Degradation to Inactive Forms: Hydrolysis or epimerization can lead to loss of the active cyclic structure.- Solvent Interference: The solvent used to dissolve the compound may interfere with the assay. | - Regularly check the purity of the stock solution.- Prepare fresh dilutions for each experiment.- Run a vehicle control (solvent only) to rule out solvent effects. |
| Precipitation of the compound from solution. | - Poor Solubility: The concentration may exceed the solubility limit in the chosen solvent.- Change in Solvent Composition: Evaporation of a more volatile co-solvent can lead to precipitation. | - Refer to solubility data and use a solvent in which the compound is highly soluble.- Use sealed vials for storage to prevent solvent evaporation. |
Data Summary
Table 1: Qualitative Stability of cyclo(L-Phe-L-Val) in Different Solvents
| Solvent | Relative Polarity | Expected Stability | Notes |
| Water (pH 3-8) | High | Moderate to High | Optimal pH range is critical. Outside this range, hydrolysis is significant[2]. |
| Methanol | High | Moderate | Can participate in solvolysis. Should be anhydrous for storage. |
| Ethanol | High | Moderate | Similar to methanol, risk of solvolysis. Use anhydrous for storage. |
| DMSO | High | High | Good for long-term storage at low temperatures. Hygroscopic, so use anhydrous. |
| DMF | High | High | Good for long-term storage at low temperatures. Can decompose to form amines which can catalyze degradation. |
| Acetonitrile | Moderate | Moderate | Less polar than alcohols, may lead to faster degradation if water is present. |
| Propanol | Moderate | Lower | Decreasing solvent polarity can accelerate diketopiperazine degradation. |
Table 2: pH-Dependent Degradation of cyclo(L-Phe-L-Val)
| pH Range | Primary Degradation Pathway | Expected Degradation Rate |
| < 3 | Acid-catalyzed hydrolysis | High |
| 3 - 8 | Minimal degradation | Low |
| > 8 | Base-catalyzed hydrolysis and epimerization | High |
Experimental Protocols
Protocol 1: Forced Degradation Study of cyclo(L-Phe-L-Val)
Objective: To identify potential degradation products and establish degradation pathways under various stress conditions. This is crucial for developing a stability-indicating analytical method[3].
Materials:
-
cyclo(L-Phe-L-Val)
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (for oxidation)
-
Milli-Q water (for neutral hydrolysis)
-
Photostability chamber
-
Oven
-
HPLC or UPLC system with a C18 column and UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of cyclo(L-Phe-L-Val) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of Milli-Q water. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place a small amount of solid cyclo(L-Phe-L-Val) in an oven at 105°C for 24 hours.
-
Photolytic Degradation (Solid State and Solution): Expose solid compound and a solution (in quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC or UPLC-MS method to separate and identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for cyclo(L-Phe-L-Val)
Objective: To develop an HPLC method capable of separating cyclo(L-Phe-L-Val) from its potential degradation products.
Instrumentation and Conditions (Example):
-
System: UPLC with a PDA or MS detector
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV at 214 nm or MS scan
Procedure:
-
Inject samples from the forced degradation study to evaluate the separation of the parent compound from its degradation products.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters as needed to achieve adequate resolution between all peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Degradation pathways of cyclo(L-Phe-L-Val).
Caption: Workflow for stability testing of cyclo(L-Phe-L-Val).
References
Technical Support Center: Overcoming Bacterial Resistance to cyclo(L-Phe-L-Val)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming bacterial resistance to the cyclic dipeptide cyclo(L-Phe-L-Val).
Troubleshooting Guide
Cyclic dipeptides like cyclo(L-Phe-L-Val) can encounter resistance from bacterial strains. This guide addresses common issues observed during in vitro experiments.
| Issue | Potential Causes | Recommended Solutions |
| High Minimum Inhibitory Concentration (MIC) values for cyclo(L-Phe-L-Val) | 1. Enzymatic Degradation: Bacteria may produce enzymes that hydrolyze the cyclic dipeptide structure, rendering it inactive.[1] 2. Efflux Pump Overexpression: The bacterium may actively pump the compound out of the cell before it can reach its target.[2][3] 3. Target Modification: The bacterial target of cyclo(L-Phe-L-Val) may have mutated, reducing binding affinity.[3] | 1. Co-administration with Enzyme Inhibitors: If the degrading enzyme is known, use a specific inhibitor. Broad-spectrum protease inhibitors can be tested as a preliminary step. 2. Use of Efflux Pump Inhibitors (EPIs): Co-administer cyclo(L-Phe-L-Val) with a known EPI such as phenylalanine-arginine β-naphthylamide (PAβN) or verapamil.[2] 3. Structural Modification of cyclo(L-Phe-L-Val): Synthesize analogs of the compound that are less susceptible to enzymatic degradation or have a higher affinity for the modified target. |
| Initial susceptibility followed by rapid development of resistance | 1. Inducible Resistance Mechanisms: Exposure to cyclo(L-Phe-L-Val) may induce the expression of resistance genes. 2. Selection of Pre-existing Resistant Subpopulation: The initial bacterial population may contain a small number of resistant cells that are selected for under antibiotic pressure. | 1. Time-Kill Curve Analysis: Perform time-kill assays to understand the dynamics of bacterial killing and regrowth. 2. Combination Therapy: Use cyclo(L-Phe-L-Val) in combination with another antimicrobial agent that has a different mechanism of action. |
| Variability in experimental results | 1. Inoculum Effect: The initial concentration of bacteria can influence the apparent MIC. 2. Media Composition: Components of the culture medium may interact with cyclo(L-Phe-L-Val) or affect the expression of resistance mechanisms. | 1. Standardize Inoculum Preparation: Strictly adhere to standardized protocols for preparing the bacterial inoculum (e.g., McFarland standards). 2. Test in Different Media: Evaluate the activity of cyclo(L-Phe-L-Val) in various standard and defined minimal media to assess for potential interactions. |
Quantitative Data Summary
While specific comparative data for cyclo(L-Phe-L-Val) against susceptible and resistant bacterial strains is limited in publicly available literature, the following table provides illustrative MIC values for the structurally similar compound, cyclo(L-Phe-L-Pro), against Staphylococcus aureus, a common pathogen.
| Compound | Bacterial Strain | MIC (µg/mL) | Fold Change in Resistance |
| cyclo(L-Phe-L-Pro) | S. aureus (Susceptible) | 128 | - |
| cyclo(L-Phe-L-Pro) | S. aureus (Resistant) | >1024 | >8 |
Note: These values are hypothetical and for illustrative purposes to demonstrate how such data would be presented. Actual values would need to be determined experimentally.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of cyclo(L-Phe-L-Val) that inhibits visible bacterial growth.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
cyclo(L-Phe-L-Val) stock solution
-
Resazurin solution (for viability indication, optional)
Procedure:
-
Prepare a serial two-fold dilution of cyclo(L-Phe-L-Val) in CAMHB in the wells of a 96-well plate.
-
Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) Add resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable bacteria.
Checkerboard Assay for Synergy with Efflux Pump Inhibitors
This assay assesses the synergistic effect of cyclo(L-Phe-L-Val) and an efflux pump inhibitor (EPI).
Materials:
-
Same as for MIC determination, plus an EPI stock solution (e.g., PAβN).
Procedure:
-
In a 96-well plate, prepare serial dilutions of cyclo(L-Phe-L-Val) along the x-axis and serial dilutions of the EPI along the y-axis.
-
Inoculate the plate with the bacterial suspension as described for the MIC assay.
-
Incubate and determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy.
Frequently Asked Questions (FAQs)
Q1: What are the most likely mechanisms of resistance to cyclo(L-Phe-L-Val)?
A1: Based on studies of similar cyclic dipeptides, the primary resistance mechanisms are likely to be enzymatic degradation of the compound and active removal from the cell via efflux pumps.[1][2][3]
Q2: How can I determine if my bacterial strain is using an efflux pump to resist cyclo(L-Phe-L-Val)?
A2: You can perform an MIC assay with and without a known efflux pump inhibitor (EPI), such as PAβN. A significant reduction in the MIC in the presence of the EPI suggests the involvement of an efflux pump.
Q3: Can cyclo(L-Phe-L-Val) be effective against biofilms?
A3: The related compound, cyclo(L-Phe-L-Pro), has been shown to inhibit biofilm formation in Staphylococcus aureus by interfering with its quorum-sensing system.[4] It is plausible that cyclo(L-Phe-L-Val) could have similar activity, but this needs to be experimentally verified.
Q4: What signaling pathways might be involved in resistance to cyclo(L-Phe-L-Val)?
A4: Resistance can be linked to quorum-sensing (QS) pathways. For instance, in S. aureus, the agr QS system regulates virulence factors and biofilm formation. The compound cyclo(L-Phe-L-Pro) has been shown to down-regulate key genes in this pathway, such as agrA and agrC.[4] Resistance could arise from mutations in these pathways that prevent the compound from exerting its effect.
Visualizations
Signaling Pathway: Quorum Sensing Inhibition
The following diagram illustrates a potential mechanism by which cyclo(L-Phe-L-Val) may inhibit the agr quorum-sensing system in Staphylococcus aureus, based on data from the similar compound cyclo(L-Phe-L-Pro).
Caption: Putative inhibition of the S. aureus agr quorum-sensing pathway.
Experimental Workflow: Investigating Resistance
This workflow outlines the steps to identify and characterize resistance to cyclo(L-Phe-L-Val).
Caption: Workflow for characterizing resistance mechanisms.
Logical Relationship: Common Resistance Mechanisms
This diagram shows the relationship between different mechanisms of bacterial resistance to antimicrobial compounds.
Caption: Overview of bacterial resistance mechanisms.
References
- 1. Enzymatic hydrolysis and microbial fermentation: The most favorable biotechnological methods for the release of bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Storage and Stability of Cyclo(L-Phe-L-Val)
This technical support guide is intended for researchers, scientists, and drug development professionals working with cyclo(L-Phe-L-Val) [c(FV)]. It provides essential information, troubleshooting advice, and frequently asked questions regarding the prevention of degradation of this cyclic dipeptides during storage.
Troubleshooting Guide: Common Degradation Issues
This guide addresses specific issues that may arise during the storage and handling of cyclo(L-Phe-L-Val), helping you to identify potential causes and implement corrective actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Purity/Appearance of New Peaks in HPLC | Hydrolysis of the diketopiperazine ring. | Store at low temperatures (-20°C or below) and in a desiccated environment. Avoid exposure to acidic or basic conditions. |
| Oxidation of the amino acid side chains. | Store under an inert atmosphere (e.g., argon or nitrogen). Use light-resistant containers. | |
| Change in Chiral Purity (e.g., detection of D-isomers) | Racemization at the alpha-carbons of phenylalanine or valine. | Avoid high temperatures and exposure to basic conditions during storage and sample preparation. |
| Discoloration of the Sample | Oxidative degradation or reaction with impurities. | Store in high-purity, inert containers. Protect from light. Ensure the use of high-purity solvents for any solutions. |
| Poor Solubility After Storage | Aggregation or formation of insoluble degradation products. | Store as a dry powder. If in solution, use appropriate, high-purity solvents and store at low temperatures. Consider conducting solubility studies before long-term solution storage. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to quickly address common concerns about cyclo(L-Phe-L-Val) stability.
Q1: What are the primary degradation pathways for cyclo(L-Phe-L-Val) during storage?
A1: The main degradation pathways for cyclo(L-Phe-L-Val) and other diketopiperazines include hydrolysis of the amide bonds in the ring, leading to the linear dipeptide, and racemization of the chiral centers of the constituent amino acids. Oxidation of the phenyl ring of phenylalanine can also occur under certain conditions.
Q2: What is the recommended temperature for long-term storage of solid cyclo(L-Phe-L-Val)?
A2: For long-term storage, it is recommended to keep solid cyclo(L-Phe-L-Val) at -20°C or below. Storing at low temperatures significantly reduces the rates of hydrolysis and other degradation reactions.
Q3: How should I store solutions of cyclo(L-Phe-L-Val)?
A3: Solutions are generally less stable than the solid form. If you must store cyclo(L-Phe-L-Val) in solution, use a high-purity, anhydrous, aprotic solvent such as DMSO or ethanol. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. The stability in solution is highly dependent on the solvent and pH.
Q4: Can I store cyclo(L-Phe-L-Val) at room temperature?
A4: Short-term storage at room temperature for a few hours or days may be acceptable for solid, dry material, but it is not recommended for long-term storage. Stability at room temperature, especially in the presence of moisture, is limited. For peptide intermediates, storage at 3°C can be suitable for shorter hold times.
Q5: How does pH affect the stability of cyclo(L-Phe-L-Val)?
A5: Cyclo(L-Phe-L-Val) is susceptible to hydrolysis under both acidic and basic conditions. Neutral pH is generally preferred for any aqueous solutions, although the compound is most stable as a solid in the absence of water.
Q6: What analytical methods are suitable for assessing the stability of cyclo(L-Phe-L-Val)?
A6: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective method for assessing the purity and detecting degradation products of cyclo(L-Phe-L-Val). Chiral HPLC methods can be used to detect racemization.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the stability of cyclo(L-Phe-L-Val).
Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring
This protocol outlines a general reverse-phase HPLC method for routine purity checks and stability studies.
1. Materials and Reagents:
- cyclo(L-Phe-L-Val) reference standard
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA) or Formic acid, HPLC grade
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% TFA (or formic acid) in Water
- Mobile Phase B: 0.1% TFA (or formic acid) in Acetonitrile
- Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10-20%) and increase it linearly over 15-20 minutes to a high percentage (e.g., 80-90%).
- Flow Rate: 1.0 mL/min
- Column Temperature: 25-30°C
- Detection Wavelength: 214 nm and 254 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of cyclo(L-Phe-L-Val) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- For analysis, dilute the stock solution with Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
4. Procedure:
- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject the prepared sample.
- Monitor the chromatogram for the main peak of cyclo(L-Phe-L-Val) and any impurity peaks.
- The appearance of new peaks or a decrease in the area of the main peak over time in stability samples indicates degradation.
Visualizations
Degradation Pathways of Cyclo(L-Phe-L-Val)
Caption: Major degradation pathways for cyclo(L-Phe-L-Val).
Experimental Workflow for Stability Testing
Caption: Workflow for a typical stability study of cyclo(L-Phe-L-Val).
Troubleshooting Logic for Purity Loss
Caption: A decision-making diagram for troubleshooting purity loss.
protocol for assessing cyclo(L-Phe-L-Val) cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclo(L-Phe-L-Val) and assessing its cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of cyclo(L-Phe-L-Val)?
A1: The initial step is to determine the optimal cell density for your chosen cell line in the selected assay format (e.g., 96-well plate). This ensures that the cells are in the logarithmic growth phase during the experiment, providing a linear and sensitive response range for detecting cytotoxicity. An initial cell titration experiment is recommended to identify the cell number that yields an absorbance or fluorescence signal within the optimal range of your plate reader (typically 0.75 - 1.25 O.D. for colorimetric assays).
Q2: Which cytotoxicity assays are most suitable for cyclo(L-Phe-L-Val)?
A2: Several assays can be used, each with a different principle. It is advisable to use at least two different methods to confirm your results.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] It is a widely used and cost-effective method.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[3][4] It is a good indicator of plasma membrane damage and necrosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays detect specific markers of apoptosis, a form of programmed cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.[5][6][7][8]
Q3: How should I prepare cyclo(L-Phe-L-Val) for cell-based assays?
A3: Cyclo(L-Phe-L-Val) is soluble in organic solvents like DMSO, DMF, ethanol, and methanol.[9][10] Prepare a high-concentration stock solution in one of these solvents. For your experiments, dilute the stock solution in your cell culture medium to the final desired concentrations. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced cytotoxicity.
Q4: What concentration range of cyclo(L-Phe-L-Val) should I test?
A4: Based on available literature for similar cyclic dipeptides, a broad concentration range is recommended for initial screening. One study on related compounds showed no significant cytotoxicity up to 80 μM.[11] A suggested starting range could be from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM or higher), using serial dilutions.
Q5: What are the key controls to include in a cytotoxicity experiment?
A5: The following controls are essential for valid results:
-
Untreated Control: Cells cultured in medium only, representing 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the cyclo(L-Phe-L-Val).
-
Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.
-
Blank/No-Cell Control: Wells containing only culture medium (and the assay reagents) to measure background absorbance/fluorescence.[3]
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in blank wells | - Contaminated culture medium (bacteria, yeast).- Phenol red in the medium can interfere.- MTT solution degraded or contaminated. | - Use fresh, sterile medium.- Consider using a phenol red-free medium for the assay incubation period.- Store MTT solution protected from light at 4°C. Do not use if it has turned blue-green. |
| Low absorbance readings for untreated cells | - Cell number per well is too low.- Insufficient incubation time with MTT reagent.- Incomplete solubilization of formazan crystals. | - Increase the initial cell seeding density.- Increase the incubation time with the MTT reagent until purple crystals are visible in the cells.- Ensure complete dissolution of formazan crystals by gentle mixing and adequate incubation with the solubilization solution (e.g., DMSO or detergent).[1] |
| High variability between replicate wells | - Inaccurate pipetting of cells or reagents.- Uneven cell distribution in the plate ("edge effect").- Cell clumping. | - Ensure proper mixing of cell suspension before plating. Use calibrated pipettes.- To minimize edge effects, avoid using the outer wells of the 96-well plate; fill them with sterile PBS or water instead.[12]- Ensure a single-cell suspension before plating. |
| Test compound interferes with the assay | - The compound is colored and absorbs at the same wavelength as formazan.- The compound has reducing or oxidizing properties. | - Include control wells with the test compound in medium without cells to measure its intrinsic absorbance.[1]- If interference is significant, consider a different cytotoxicity assay (e.g., LDH release). |
LDH Release Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background LDH in medium-only wells | - High endogenous LDH activity in the serum used in the culture medium. | - Reduce the serum concentration in the medium during the assay.[4][13]- Use heat-inactivated serum. |
| High spontaneous LDH release from untreated cells | - Over-seeding of cells.- Mechanical stress during plating or medium changes. | - Optimize the cell seeding density.- Handle cells gently; avoid vigorous pipetting.[4] |
| Low experimental LDH release values | - Low cell density.- Insufficient incubation time with the test compound. | - Increase the cell seeding density.- Extend the exposure time to the compound. |
| Precipitate in assay buffer | - Improper storage of the buffer. | - A precipitate may form upon storage but usually does not affect performance. It can be removed by centrifugation.[3] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of cyclo(L-Phe-L-Val) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11] Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[1] Mix gently on a plate shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (optimal is ~570 nm) using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[13]
-
Maximum LDH Release Control: To the wells designated for maximum LDH release, add a lysis buffer (e.g., 1% Triton X-100) 30-60 minutes before sample collection to lyse all cells.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[3][14] Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Subtract the background absorbance (from no-cell control) from all values. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Data Presentation
Table 1: Example Data Summary for cyclo(L-Phe-L-Val) Cytotoxicity
| Assay | Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| MTT | HeLa | 1 | 24 | 98.5 ± 4.2 | N/A |
| 10 | 24 | 95.1 ± 5.1 | N/A | ||
| 50 | 24 | 88.7 ± 6.3 | N/A | ||
| 100 | 24 | 75.4 ± 7.9 | N/A | ||
| LDH | A549 | 1 | 48 | N/A | 2.1 ± 1.5 |
| 10 | 48 | N/A | 5.3 ± 2.1 | ||
| 50 | 48 | N/A | 12.8 ± 3.4 | ||
| 100 | 48 | N/A | 25.6 ± 4.5 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of cyclo(L-Phe-L-Val).
Potential Signaling Pathways
There is evidence that cyclo(L-Phe-L-Val) may interact with specific signaling pathways. For instance, it has been shown to increase the phosphorylation of Akt, a key component of the PI3K/Akt pathway, which is generally associated with cell survival and proliferation.[9] Conversely, related cyclic dipeptides have been shown to inhibit the pro-inflammatory NF-κB pathway.[11] Investigating these pathways could provide mechanistic insights into the effects of cyclo(L-Phe-L-Val).
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. google.com [google.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 7. FITC Annexin V Apoptosis Detection Kit I [bdbiosciences.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. caymanchem.com [caymanchem.com]
- 10. bioaustralis.com [bioaustralis.com]
- 11. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
Technical Support Center: Enhancing Peptide Stability Against Proteolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the stability of peptides against proteolytic degradation.
Frequently Asked Questions (FAQs)
Q1: My therapeutic peptide is rapidly degraded in serum. What are the primary strategies I can use to increase its proteolytic stability?
A1: Rapid degradation by proteases is a common challenge for peptide-based therapeutics. Several effective strategies can be employed to enhance stability:
-
Terminal Modifications: Modifying the N-terminus (e.g., acetylation) and C-terminus (e.g., amidation) can block exopeptidases, which are enzymes that cleave peptides from their ends.[1][2][3]
-
Incorporate Unnatural Amino Acids: Replacing standard L-amino acids with D-amino acids or other non-canonical amino acids can render the peptide unrecognizable to many proteases.[4][5][6][7][8][9][10][11][12][13]
-
Cyclization: Creating a cyclic peptide structure, either head-to-tail, side-chain-to-side-chain, or other variations, can restrict the peptide's conformation, making it a poor substrate for proteases.[4][10][14][15][16][17][18][19]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide increases its size and can sterically hinder the approach of proteases.[3][7][10][20][21][22][23][24][25]
-
Glycosylation: The addition of sugar moieties can shield the peptide backbone from enzymatic cleavage.[7][26][27][28][29][30]
-
Peptidomimetics: Utilizing peptide-like molecules with altered backbones, such as peptoids or β-peptides, can confer resistance to proteolysis.[31][32][33][34][35]
Q2: I'm considering N-terminal acetylation and C-terminal amidation. How much of an improvement in stability can I expect?
A2: N-terminal acetylation and C-terminal amidation are effective first-line strategies against exopeptidases.[1][2][3] N-acetylation neutralizes the N-terminal charge and blocks aminopeptidases, while C-amidation replaces the C-terminal carboxyl group, making the peptide resistant to carboxypeptidases.[1][2] For instance, an enzyme-stable analog of the glucose-dependent insulinotropic polypeptide (GIP) was developed by acetylating the N-terminal Tyr1, resulting in an in vivo half-life greater than 24 hours, a significant increase from the 2-5 minutes of the native peptide.[10]
| Modification | Target Protease Type | Example Peptide | Half-Life Improvement |
| N-terminal Acetylation | Aminopeptidases | Glucose-dependent insulinotropic polypeptide (GIP) | From 2-5 minutes to >24 hours |
| C-terminal Amidation | Carboxypeptidases | Salmon Calcitonin | Significantly increased in vivo half-life |
Q3: When should I choose to incorporate D-amino acids versus cyclizing my peptide?
A3: The choice between incorporating D-amino acids and cyclization depends on the specific peptide and its target.
-
Incorporating D-amino acids is a powerful strategy as proteases are highly stereospecific and generally do not recognize peptide bonds involving D-amino acids.[6][8][13][36] This modification can significantly increase stability. However, it's crucial to assess whether the substitution affects the peptide's biological activity, as the conformation will be altered.[7]
-
Cyclization provides stability by creating a more rigid structure that is a poor substrate for many proteases.[15][16][19] It also protects against exopeptidases by eliminating the free N- and C-termini in head-to-tail cyclized peptides.[16] Cyclization can sometimes enhance receptor binding affinity.[18]
A comparison of these strategies is summarized below:
| Strategy | Advantages | Considerations |
| D-Amino Acid Incorporation | High resistance to a broad range of proteases. Can be synthetically straightforward. | May alter peptide conformation and reduce or abolish biological activity. Requires careful selection of the substitution site. |
| Cyclization | Protects against both endo- and exopeptidases. Can enhance binding affinity and selectivity. | The cyclized conformation may not be optimal for receptor binding. The synthesis can be more complex than for linear peptides. |
Troubleshooting Guides
Problem: My peptide with a single D-amino acid substitution is still showing significant degradation.
Possible Causes and Solutions:
-
Cleavage at a different site: The protease may be cleaving the peptide at a location other than the one you modified.
-
Troubleshooting Step: Perform a protease cleavage assay followed by mass spectrometry to identify the new cleavage sites.
-
Solution: Introduce additional D-amino acids at the newly identified cleavage sites or consider a different stabilization strategy like cyclization.
-
-
Presence of less common proteases: The degradation might be caused by proteases that are less sensitive to single D-amino acid substitutions.
-
Troubleshooting Step: Analyze the enzymatic composition of your degradation assay if possible.
-
Solution: Consider more robust modifications like creating a retro-inverso peptide, where the amino acid sequence is reversed and all L-amino acids are replaced by D-amino acids.[7]
-
Problem: My PEGylated peptide shows reduced biological activity.
Possible Causes and Solutions:
-
Steric hindrance: The PEG chain may be sterically blocking the peptide's binding site to its receptor.[37][38]
-
Troubleshooting Step: Synthesize the peptide with the PEG chain attached at different positions (e.g., N-terminus, C-terminus, or a specific side chain).
-
Solution: Choose a PEGylation site that is distant from the key binding residues. Using a longer, flexible linker between the peptide and the PEG molecule can also help.
-
-
Heterogeneous product: The PEGylation reaction may have resulted in a mixture of products with varying numbers of PEG chains attached.
-
Troubleshooting Step: Analyze the purity of your PEGylated peptide using techniques like HPLC or SDS-PAGE.
-
Solution: Optimize the PEGylation reaction conditions (e.g., molar ratio of peptide to PEG, pH, temperature) to favor mono-PEGylation. Purify the desired mono-PEGylated product from the reaction mixture.
-
Experimental Protocols & Workflows
General Workflow for Improving Peptide Stability
Caption: A general workflow for the systematic improvement of peptide stability against proteolysis.
Protocol: N-Terminal Acetylation during Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the on-resin N-terminal acetylation of a peptide synthesized using Fmoc chemistry.
Materials:
-
Peptide-resin (with the N-terminal Fmoc group removed)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Kaiser test reagents
Procedure:
-
Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine at the N-terminus.
-
Acetylation Reaction: Prepare the acetylation solution by mixing acetic anhydride (10 eq), DIPEA (10 eq) in DMF. Add this solution to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin extensively with DMF and then with dichloromethane (DCM).
-
Kaiser Test: Perform a second Kaiser test to confirm the absence of a free primary amine, indicating a successful acetylation.
-
Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol for your peptide.
Signaling Pathway of Proteolytic Degradation and Inhibition
Caption: Simplified diagram showing how stabilization strategies prevent proteolytic cleavage of therapeutic peptides.
References
- 1. Solving Peptide Challenges: The Power of C- and N-Terminal Modifications | Blog | Biosynth [biosynth.com]
- 2. Introduction to N-terminus and C-terminus - Creative Proteomics [creative-proteomics.com]
- 3. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 8. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.cn]
- 10. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. researchgate.net [researchgate.net]
- 16. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclization of Two Antimicrobial Peptides Improves Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclic Peptides for Lead Optimization - Peptide CRO - Creative Peptides [creative-peptides.com]
- 20. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bachem.com [bachem.com]
- 22. academic.oup.com [academic.oup.com]
- 23. nhsjs.com [nhsjs.com]
- 24. researchgate.net [researchgate.net]
- 25. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 26. polarispeptides.com [polarispeptides.com]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. nanotempertech.com [nanotempertech.com]
- 29. qyaobio.com [qyaobio.com]
- 30. cpcscientific.com [cpcscientific.com]
- 31. pnas.org [pnas.org]
- 32. Antimicrobial β-peptides and α-peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 37. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 38. A biomimetic approach for enhancing the in vivo half-life of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing bioactivity of cyclo(L-Phe-L-Val) and its linear counterpart
A Comparative Guide to the Bioactivity of Cyclo(L-Phe-L-Val) and its Linear Counterpart, L-Phe-L-Val
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic peptides generally exhibit enhanced biological activity and stability compared to their linear analogs. This principle appears to hold true for cyclo(L-Phe-L-Val). Evidence suggests that cyclo(L-Phe-L-Val) possesses distinct bioactivities, including roles in quorum sensing and neurite outgrowth, which are not reported for its linear counterpart. The linear dipeptide, L-Phe-L-Val, is primarily considered a transient intermediate in protein metabolism with limited documented biological effects. The enhanced activity of the cyclic form is largely attributed to its constrained conformation, which can lead to higher receptor affinity and increased resistance to enzymatic degradation.
Data Presentation: Bioactivity Comparison
Due to a lack of direct head-to-head experimental data, this table summarizes the reported bioactivities from separate studies.
| Feature | Cyclo(L-Phe-L-Val) | L-Phe-L-Val (Linear Counterpart) |
| Antimicrobial Activity | Acts as a quorum sensing regulator, inducing antibacterial product formation in Pseudoalteromonas sp.[1] Does not appear to have direct antimicrobial activity itself.[1] | No significant antimicrobial activity has been reported. Primarily considered a product of protein catabolism. |
| Anticancer Activity | While not specifically reported for cyclo(L-Phe-L-Val), other cyclic dipeptides have demonstrated cytotoxic effects. For instance, a study on a similar cyclic peptide showed activity against melanoma cells, while its linear counterpart was inactive.[2] | No significant anticancer activity has been reported. |
| Neurological Activity | Induces neurite outgrowth and branching in chick cortical neurons.[3] This effect is mediated through the PI3K/Akt signaling pathway.[3] | No significant neurological activity has been reported. |
| General Bioavailability | Cyclic structure generally confers higher stability and resistance to proteolysis, potentially leading to better bioavailability. | Susceptible to rapid degradation by proteases, leading to a short half-life. |
Key Takeaway
The available evidence strongly suggests that cyclo(L-Phe-L-Val) is the more biologically active molecule compared to its linear counterpart. The cyclization of the dipeptide introduces conformational rigidity, which is a key factor in enhancing biological activity. This structural constraint can facilitate more specific and potent interactions with biological targets.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the bioactivities discussed.
Antimicrobial Activity Assessment (Broth Microdilution for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compound, cyclo(L-Phe-L-Val) or L-Phe-L-Val, is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (cyclo(L-Phe-L-Val) or L-Phe-L-Val) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Neurite Outgrowth Assay
This assay is used to evaluate the effect of a compound on the growth of neurites from neurons.
-
Neuron Culture: Primary neurons (e.g., chick cortical neurons) are cultured on a suitable substrate (e.g., poly-L-lysine coated plates).
-
Compound Treatment: The cultured neurons are treated with different concentrations of the test compound.
-
Incubation: The cells are incubated for a period sufficient to allow for neurite growth (e.g., 48-72 hours).
-
Imaging: The neurons are fixed and imaged using a microscope.
-
Analysis: The length and branching of neurites are quantified using image analysis software.
Visualizations
Logical Relationship: Bioactivity of Cyclic vs. Linear Peptides
Caption: The structural advantage of cyclic peptides leading to enhanced bioactivity.
Experimental Workflow: MIC Determination
Caption: A standard workflow for determining the Minimum Inhibitory Concentration.
Signaling Pathway: Neurite Outgrowth Induced by Cyclo(L-Phe-L-Val)
Caption: The signaling cascade initiated by cyclo(L-Phe-L-Val) to promote neurite growth.
References
Cyclo(L-Phe-L-Val): A Promising Antifungal Agent Targeting Fungal Metabolism
A comprehensive guide for researchers and drug development professionals on the validation of cyclo(L-Phe-L-Val) as a novel antifungal candidate. This guide provides a comparative analysis of its efficacy, details its mechanism of action, and presents relevant experimental data and protocols.
Cyclo(L-Phe-L-Val), a cyclic dipeptide, has emerged as a noteworthy candidate in the search for new antifungal agents. Its unique mechanism of action, targeting a key metabolic pathway in fungi absent in humans, positions it as a potentially selective and effective therapeutic. This guide offers an in-depth comparison of cyclo(L-Phe-L-Val) with established antifungal drugs, supported by experimental evidence, to aid in its evaluation and further development.
Comparative Antifungal Efficacy
The antifungal activity of cyclo(L-Phe-L-Val) has been primarily evaluated against Candida albicans, a prevalent human fungal pathogen. Its efficacy is particularly pronounced under conditions that mimic the nutrient-limited environment encountered by fungi within a host, specifically when acetate is the primary carbon source.
| Compound | Fungal Strain | Carbon Source | MIC (µg/mL) | IC50 (µM) | Reference |
| cyclo(L-Phe-L-Val) | Candida albicans (various strains) | Acetate | 32-64 | 27[1][2] | [1] |
| cyclo(L-Phe-L-Val) | Candida albicans | Glucose | No inhibitory effect | - | [1] |
| Fluconazole | Candida albicans | Not specified | 0.25 - >64 | - | [3] |
| Amphotericin B | Candida albicans | Not specified | 0.03 - 2 | - |
Table 1: Comparative Antifungal Activity. Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values of cyclo(L-Phe-L-Val) and standard antifungal agents against Candida albicans.
Mechanism of Action: Inhibition of Isocitrate Lyase
Cyclo(L-Phe-L-Val) exerts its antifungal effect by inhibiting isocitrate lyase (ICL), a crucial enzyme in the glyoxylate cycle.[1] This metabolic pathway is essential for fungi to utilize two-carbon compounds, such as acetate derived from fatty acid breakdown, for growth and energy production, particularly during infection when glucose is scarce. As the glyoxylate cycle is absent in mammals, ICL presents an attractive target for selective antifungal therapy. The inhibition of ICL by cyclo(L-Phe-L-Val) disrupts the fungus's ability to produce essential carbohydrates from non-glucose sources, ultimately leading to growth arrest.
Figure 1: Mechanism of Action. Cyclo(L-Phe-L-Val) inhibits Isocitrate Lyase, a key enzyme of the glyoxylate cycle in fungi.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and tailored for the evaluation of cyclo(L-Phe-L-Val).[4][5][6]
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida) at 35°C for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.
-
The final inoculum is prepared by diluting the stock suspension in the test medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL.
-
-
Preparation of Antifungal Agent:
-
Cyclo(L-Phe-L-Val) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate test medium. The final volume in each well should be 100 µL.
-
-
Test Medium:
-
For evaluating the specific activity of cyclo(L-Phe-L-Val), Yeast Nitrogen Base (YNB) medium supplemented with 2% potassium acetate as the sole carbon source is used.[1]
-
For comparison with standard antifungals, RPMI-1640 medium with L-glutamine, buffered with MOPS, can be used.
-
-
Incubation and Reading:
-
100 µL of the final fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound.
-
The plates are incubated at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control well.
-
Isocitrate Lyase (ICL) Inhibition Assay
This enzymatic assay is crucial for confirming the mechanism of action of cyclo(L-Phe-L-Val).
-
Enzyme and Substrate Preparation:
-
Recombinant ICL from C. albicans is expressed and purified.
-
A stock solution of the substrate, isocitrate, is prepared in the assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Each well contains the assay buffer (e.g., potassium phosphate buffer with MgCl2 and phenylhydrazine), the ICL enzyme, and varying concentrations of cyclo(L-Phe-L-Val).
-
The reaction is initiated by the addition of isocitrate.
-
The formation of glyoxylate phenylhydrazone is monitored spectrophotometrically at a specific wavelength (e.g., 324 nm) over time.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated for each concentration of the inhibitor.
-
The IC50 value, the concentration of cyclo(L-Phe-L-Val) that inhibits 50% of the ICL activity, is determined by plotting the reaction rates against the inhibitor concentrations.[2]
-
Experimental Workflow for Validation
The validation of cyclo(L-Phe-L-Val) as an antifungal agent follows a structured workflow, from initial screening to mechanistic studies.
Figure 2: Validation Workflow. A stepwise process for evaluating cyclo(L-Phe-L-Val) as a potential antifungal drug.
Conclusion
Cyclo(L-Phe-L-Val) demonstrates significant promise as a novel antifungal agent due to its targeted inhibition of isocitrate lyase, a key enzyme in fungal metabolism. Its efficacy, particularly in nutrient-limited conditions that mimic the host environment, suggests its potential for in vivo activity. Further research, including broader spectrum analysis against other clinically relevant fungi and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the validation of cyclo(L-Phe-L-Val) as a next-generation antifungal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(L-Phe-L-Val) and Other Diketopiperazines: A Comparative Guide to Quorum Sensing Inhibition
For Researchers, Scientists, and Drug Development Professionals
Diketopiperazines (DKPs), a large class of cyclic dipeptides, have emerged as significant players in the modulation of bacterial quorum sensing (QS), a cell-to-cell communication system that governs virulence and biofilm formation. This guide provides a comparative analysis of the quorum sensing inhibitory activities of various DKPs, with a focus on contrasting their performance to provide a valuable resource for the development of novel anti-virulence strategies.
Performance Comparison of Diketopiperazines in Quorum Sensing Inhibition
The inhibitory effects of diketopiperazines on quorum sensing are often evaluated by measuring the reduction in QS-controlled virulence factors such as violacein in Chromobacterium violaceum, and pyocyanin and elastase in Pseudomonas aeruginosa, as well as the inhibition of biofilm formation. The following tables summarize the available quantitative data from various studies.
It is crucial to note that the data presented below are compiled from different studies. Direct comparison of absolute values should be approached with caution as experimental conditions, such as bacterial strains, growth media, and incubation times, may have varied between studies.
| Diketopiperazine | Target Organism | Assay | Concentration | % Inhibition | Reference |
| cyclo(Trp-Ser) | C. violaceum CV026 | Violacein Production | 3.2 mg/mL (MIC) | 67% | [1] |
| P. aeruginosa PA01 | Pyocyanin Production | 6.4 mg/mL (MIC) | 65% | [1] | |
| 2,5-Piperazinedione | P. aeruginosa PAO1 | Pyocyanin Production | Not Specified | 85% | [2] |
| P. aeruginosa PAO1 | Biofilm Formation | Not Specified | 96% | [2] | |
| P. aeruginosa PAO1 | Proteolytic Activity | Not Specified | 69% | [2] | |
| P. aeruginosa PAO1 | Elastolytic Activity | Not Specified | 48% | [2] | |
| cyclo(L-Tyr-L-Pro) | P. aeruginosa PAO1 | Biofilm Formation | 0.5 mg/mL | 48% | [3] |
| O-dihydroxycyclopenol | C. violaceum ATCC12472 | Violacein Production | 6.25 µg/mL | 20.65% | [4][5] |
No direct quantitative data for the quorum sensing inhibitory activity of cyclo(L-Phe-L-Val) was identified in the reviewed literature. Its performance relative to the compounds listed above is therefore yet to be experimentally determined under comparable conditions.
Key Quorum Sensing Signaling Pathways
Diketopiperazines can interfere with various bacterial quorum sensing systems. The following diagrams illustrate the canonical signaling pathways in three well-studied model organisms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of quorum sensing inhibitors.
Violacein Inhibition Assay in Chromobacterium violaceum
This assay quantifies the inhibition of violacein, a purple pigment produced by C. violaceum under the control of quorum sensing.
-
Bacterial Culture Preparation: Inoculate a single colony of C. violaceum (e.g., ATCC 12472) into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.
-
Assay Setup: In a 96-well microtiter plate, add 180 µL of fresh LB broth to each well.
-
Compound Addition: Add 20 µL of the test diketopiperazine solution at various concentrations to the wells. Include a positive control (a known QS inhibitor) and a negative control (solvent vehicle, e.g., DMSO).
-
Inoculation: Add 10 µL of the overnight C. violacein culture (adjusted to a specific optical density, e.g., OD600 of 0.1) to each well.
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Violacein Quantification:
-
After incubation, centrifuge the plate to pellet the cells.
-
Discard the supernatant and add 200 µL of DMSO to each well to solubilize the violacein.
-
Measure the absorbance at 585 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of violacein inhibition compared to the negative control. Concurrently, measure the OD600 of parallel cultures to ensure the observed inhibition is not due to bactericidal or bacteriostatic effects.[6][7][8]
Pyocyanin Quantification Assay in Pseudomonas aeruginosa
This assay measures the production of pyocyanin, a blue-green, redox-active virulence factor regulated by QS in P. aeruginosa.
-
Bacterial Culture: Grow P. aeruginosa (e.g., PAO1) in a suitable medium like King's A medium overnight at 37°C with shaking.
-
Treatment: Inoculate fresh medium with the overnight culture and add the test diketopiperazines at desired concentrations. Incubate for 18-24 hours at 37°C with shaking.
-
Extraction:
-
Centrifuge 5 mL of the culture supernatant to remove bacterial cells.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).
-
Separate the chloroform layer and add 1 mL of 0.2 N HCl. Vortex again. The pyocyanin will move to the acidic aqueous layer, turning it pink.
-
-
Quantification: Measure the absorbance of the pink (acidic) layer at 520 nm.[9][10][11][12]
-
Calculation: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD520 by 17.072.[11][12]
Biofilm Inhibition Assay using Crystal Violet Staining
This method quantifies the ability of a compound to inhibit the formation of biofilms.
-
Bacterial Culture and Inoculation: Grow the desired bacterial strain (e.g., P. aeruginosa) overnight. Dilute the culture in fresh medium and add 100 µL to each well of a 96-well flat-bottom microtiter plate.
-
Compound Addition: Add the test diketopiperazines at various concentrations to the wells. Include appropriate controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.
-
Washing: Gently discard the planktonic cells and wash the wells carefully with phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.[13][14][15][16]
-
Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.
Experimental Workflow
The following diagram outlines a general workflow for screening and evaluating diketopiperazines as quorum sensing inhibitors.
References
- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review [mdpi.com]
- 2. 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2,5-diketopiperazine alkaloids with quorum sensing inhibitory activity from the marine fungus Penicillium sp. ZJUT-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.7. Quorum Sensing Inhibition Assay: Quantification of Violacein Production from C. violaceum [bio-protocol.org]
- 8. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 10. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 15. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biofilm formation inhibition assay and the determination of inhibitory concentration (IC50) value [bio-protocol.org]
Unraveling the Stereospecific Activity of Cyclo(L-Phe-L-Val): A Comparative Guide
A critical analysis of the biological activities of cyclo(L-Phe-L-Val) stereoisomers reveals a significant gap in current research, with no direct comparative studies available. However, the foundational principle that stereochemistry governs the biological function of cyclic dipeptides is well-established. This guide synthesizes the known activities of cyclo(L-Phe-L-Val) and presents a detailed comparative analysis of a closely related compound, cyclo(Phe-Pro), to illustrate the profound impact of stereoisomerism on biological outcomes. This information serves as a vital resource for researchers, scientists, and drug development professionals, providing a framework for future investigations into the therapeutic potential of cyclo(L-Phe-L-Val) stereoisomers.
While cyclo(L-Phe-L-Val) has been identified as a quorum sensing regulator, a process of bacterial cell-to-cell communication, a comprehensive understanding of how its different stereoisomers—cyclo(D-Phe-L-Val), cyclo(L-Phe-D-Val), and cyclo(D-Phe-D-Val)—differ in their biological effects remains elusive. The spatial arrangement of the phenyl and isopropyl side chains is predicted to significantly influence receptor binding and subsequent biological responses.
To illuminate the importance of stereochemistry, we turn to a well-documented study on the stereoisomers of cyclo(Phe-Pro). This research provides a clear demonstration of how subtle changes in the three-dimensional structure of a cyclic dipeptide can lead to dramatic differences in its interaction with biological systems.
Comparative Analysis of cyclo(Phe-Pro) Stereoisomers' Biological Activity
A study investigating the effects of the four stereoisomers of cyclo(Phe-Pro) on the growth and biofilm formation of Escherichia coli revealed that only one isomer, cyclo(D-Phe-L-Pro), exhibited significant biological activity. This finding underscores the high degree of stereospecificity in the biological recognition of these molecules.
| Compound ID | Stereoisomer | Relative E. coli Growth (Normalized to Control) | Relative E. coli Biofilm Formation (Normalized to Control) |
| 1 | cyclo(L-Phe-L-Pro) | No Significant Effect | No Significant Effect |
| 2 | cyclo(D-Phe-L-Pro) | Increased | Increased |
| 3 | cyclo(L-Phe-D-Pro) | No Significant Effect | No Significant Effect |
| 4 | cyclo(D-Phe-D-Pro) | No Significant Effect | No Significant Effect |
Experimental Protocols
The methodologies employed in the comparative analysis of cyclo(Phe-Pro) stereoisomers provide a blueprint for future studies on cyclo(L-Phe-L-Val) and other cyclic dipeptides.
Synthesis of Stereoisomers
The synthesis of each stereoisomer of cyclo(Phe-Pro) was achieved through a multi-step process involving the coupling of the corresponding D- and L-amino acid derivatives, followed by cyclization to form the diketopiperazine ring.
-
Linear Dipeptide Synthesis: Protected amino acids (e.g., Boc-Phe and Pro-OMe) were coupled using standard peptide coupling reagents.
-
Deprotection: The protecting groups were removed from the linear dipeptide.
-
Cyclization: The deprotected linear dipeptide was induced to cyclize under basic conditions to form the desired cyclo(Phe-Pro) stereoisomer.
-
Purification: The synthesized compounds were purified by silica gel chromatography and semi-preparative high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of each stereoisomer were confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Biological Assays
E. coli Growth Assay: E. coli cultures were treated with each cyclo(Phe-Pro) stereoisomer at a concentration of 0.1 mg/mL. The optical density of the cultures was measured at 600 nm after 24 hours of incubation at 37°C to determine bacterial growth.
Biofilm Formation Assay: The effect of each stereoisomer on E. coli biofilm formation was quantified using a crystal violet staining assay. After 24 hours of incubation, non-adherent bacteria were washed away, and the remaining biofilm was stained. The amount of crystal violet retained, proportional to the biofilm mass, was measured spectrophotometrically.
Visualizing the Mechanism of Action
Cyclic dipeptides, including cyclo(L-Phe-L-Val), are known to modulate bacterial quorum sensing pathways. The following diagram illustrates a generalized workflow for identifying quorum sensing modulators, a key application for these compounds.
In Vivo Validation of Neuroprotective Effects: A Comparative Analysis of Cyclo(L-Phe-L-Val) and Established Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of the cyclic dipeptide cyclo(L-Phe-L-Val) against established neuroprotective agents: Edaravone, Nimodipine, and Minocycline. Due to the current lack of direct in vivo studies for cyclo(L-Phe-L-Val), this guide leverages in vitro data on related diketopiperazines to propose its potential mechanisms of action and compares them with the proven in vivo efficacy of the selected alternatives.
Proposed Neuroprotective Mechanisms of Cyclo(L-Phe-L-Val)
While in vivo validation for cyclo(L-Phe-L-Val) is pending, in vitro studies on structurally similar 2,5-diketopiperazines suggest a neuroprotective potential mediated through anti-inflammatory and antioxidant pathways. These compounds have been shown to cross the blood-brain barrier, a crucial characteristic for centrally acting therapeutics.[1][2] The proposed signaling pathway for cyclo(L-Phe-L-Val) is based on these findings.
Comparative Analysis with Established Neuroprotective Agents
This section details the in vivo neuroprotective effects of Edaravone, Nimodipine, and Minocycline, providing a benchmark for the potential future evaluation of cyclo(L-Phe-L-Val).
Edaravone
Edaravone is a potent free-radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4] In vivo studies have consistently demonstrated its efficacy in reducing oxidative stress, inflammation, and neuronal cell death in models of traumatic brain injury (TBI) and cerebral ischemia.[3][5][6]
Mechanism of Action: Edaravone's primary mechanism involves quenching hydroxyl radicals and inhibiting both hydroxyl radical-dependent and -independent lipid peroxidation.[4] This antioxidant activity mitigates secondary injury cascades following a neurotoxic insult. Additionally, Edaravone has been shown to suppress inflammatory responses and glial activation.[4][5]
Nimodipine
Nimodipine is a dihydropyridine calcium channel blocker that is widely used to prevent cerebral vasospasm following subarachnoid hemorrhage.[7] Beyond its vasodilatory effects, nimodipine exerts direct neuroprotective actions by inhibiting calcium influx into neurons, which is a key event in the ischemic cascade.[8][9] In vivo studies have shown that nimodipine improves cognitive function and reduces neuronal damage in models of cerebral ischemia.[10][11]
Mechanism of Action: Nimodipine blocks L-type voltage-gated calcium channels, thereby reducing the excessive intracellular calcium accumulation that leads to excitotoxicity and apoptosis.[8] It also has anti-inflammatory effects and can protect the neurovascular unit.[10]
Minocycline
Minocycline is a semi-synthetic tetracycline antibiotic that has demonstrated significant neuroprotective properties in a range of neurological disorders.[12] Its mechanisms of action are multifaceted and include anti-inflammatory, anti-apoptotic, and antioxidant effects.[13][14] In vivo studies have shown its efficacy in models of stroke, spinal cord injury, and retinal damage.[12][15]
Mechanism of Action: Minocycline inhibits microglial activation, a key component of neuroinflammation, and downregulates the production of pro-inflammatory cytokines.[13] It also inhibits apoptosis by modulating the expression of Bcl-2 family proteins and caspases. Furthermore, minocycline has direct antioxidant properties, scavenging free radicals and reducing lipid peroxidation.[14][16]
Quantitative Data Comparison
The following table summarizes the quantitative data from in vivo studies of the comparator agents.
| Compound | Animal Model | Dosage | Outcome Measure | Result |
| Edaravone | Rat TBI | 3 mg/kg | Hippocampal CA3 neuron loss | Significantly decreased |
| Oxidative stress markers (MDA, NO) | Significantly reduced | |||
| Neurological deficits | Significantly reduced | |||
| Nimodipine | Rat global ischemia | 0.025 µ g/100g/min | Hippocampal cell viability | Increased from 47.5% to 95.46% |
| Extracellular glutamate release | Significantly suppressed | |||
| Minocycline | Mouse focal cerebral ischemia | 90 mg/kg | Infarct volume | Significantly reduced |
| Brain swelling | Significantly reduced | |||
| Neurological deficits | Significantly reduced | |||
| Cyclo(L-Phe-L-Val) | - | - | - | No in vivo data available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents.[17][18]
References
- 1. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Free-Radical Scavenger Edaravone Treatment Confers Neuroprotection Against Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of edaravone, a free radical scavenger, on the rat hippocampus after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective and neuroregenerative effects of nimodipine in a model system of neuronal differentiation and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects by Nimodipine Treatment in the Experimental Global Ischemic Rat Model : Real Time Estimation of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of nimodipine is not mediated by increased cerebral blood flow after transient forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving Outcomes of Neuroprotection by Minocycline: Guides from Cell Culture and Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of minocycline on cognitive impairments induced by transient cerebral ischemia/reperfusion through its anti-inflammatory and anti-oxidant properties in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minocycline inhibits oxidative stress and decreases in vitro and in vivo ischemic neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of minocycline against in vitro and in vivo retinal ganglion cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rodent models of stroke | NC3Rs [nc3rs.org.uk]
Cyclo(L-Phe-L-Val): A Comparative Analysis of its Efficacy Against Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. In the quest for novel antimicrobial strategies, cyclic dipeptides (CDPs), a class of compounds naturally produced by various organisms, have garnered considerable interest. This guide provides a comparative analysis of the efficacy of cyclo(L-Phe-L-Val) and its closely related analogue, cyclo(L-Phe-L-Pro), against MDR bacteria, supported by available experimental data and detailed methodologies.
Executive Summary
Direct evidence for the antimicrobial efficacy of cyclo(L-Phe-L-Val) against multidrug-resistant bacteria is currently limited in publicly available research. In contrast, its structural analogue, cyclo(L-Phe-L-Pro) , has demonstrated notable activity, not as a direct bactericidal agent, but as a modulator of bacterial communication and virulence. This compound has shown efficacy in inhibiting biofilm formation and can act synergistically with conventional antibiotics to combat MDR strains. The primary mechanism of action for these proline-containing CDPs appears to be the disruption of quorum sensing (QS) signaling pathways, which are crucial for the coordination of virulence factor expression and biofilm development in many pathogenic bacteria.
This guide will focus on the available data for cyclo(L-Phe-L-Pro) as a proxy to understand the potential of the cyclo(L-Phe-L-Val) scaffold. We will delve into its anti-biofilm properties, synergistic potential, and the underlying signaling pathways it modulates.
Comparative Efficacy Data
Quantitative data on the direct antimicrobial activity of cyclo(L-Phe-L-Val) is scarce. However, studies on cyclo(L-Phe-L-Pro) provide valuable insights into the potential of this class of molecules.
Table 1: Anti-biofilm and Synergistic Activity of Cyclo(L-Phe-L-Pro)
| Parameter | Bacterium | Finding | Reference |
| Biofilm Inhibition | Staphylococcus aureus | Inhibited the formation of biofilms and damaged the structure of existing biofilms. This was achieved by reducing the synthesis of extracellular polymeric substances (EPS), including proteins, polysaccharides, and eDNA.[1] | [1] |
| Synergistic Activity | Gram-positive and Gram-negative bacteria | Showed synergistic or partially synergistic activity with antibiotics such as ampicillin, ciprofloxacin, and erythromycin, particularly those that inhibit cell wall synthesis. |
It is important to note that cyclo(L-Phe-L-Pro) has been found to inhibit virulence factor production and biofilm formation in Staphylococcus aureus at concentrations that do not inhibit microbial growth itself.[1]
Mechanisms of Action: Quorum Sensing Inhibition
The primary mode of action for cyclo(L-Phe-L-Pro) appears to be the interference with bacterial quorum sensing (QS) systems. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.
Inhibition of the agr Quorum Sensing System in Staphylococcus aureus
In S. aureus, the accessory gene regulator (agr) system is a global regulator of virulence. Cyclo(L-Phe-L-Pro) has been shown to downregulate the expression of key genes within the agr operon, such as agrA, agrC, and agrD.[1] By interfering with this system, cyclo(L-Phe-L-Pro) can suppress the production of toxins and other virulence factors, as well as inhibit biofilm formation.
Caption: Inhibition of the S. aureus agr quorum sensing system by cyclo(L-Phe-L-Pro).
Modulation of Oxidative Stress Response in Vibrio vulnificus
In Vibrio vulnificus, cyclo(L-Phe-L-Pro) acts as a signaling molecule that, through a complex pathway, enhances the bacterium's resistance to oxidative stress. This is a fascinating example of how a QS molecule can play a protective role for the bacterium itself.
The signaling cascade is initiated by the binding of cyclo(L-Phe-L-Pro) to the membrane-bound receptor ToxR. This leads to the upregulation of the transcriptional regulator LeuO, which in turn activates the expression of histone-like proteins vHUα and vHUβ. These proteins stabilize the mRNA of the alternative sigma factor RpoS, leading to increased levels of RpoS. Finally, RpoS induces the expression of katG, which encodes for hydroperoxidase I, an enzyme that detoxifies hydrogen peroxide.[2][3][4]
Caption: Cyclo(L-Phe-L-Pro) signaling pathway for oxidative stress resistance in V. vulnificus.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
96-well sterile microtiter plates
-
Test compound (e.g., cyclo(L-Phe-L-Val)) dissolved in an appropriate solvent (e.g., DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of the test compound at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, inoculate fresh CAMHB and incubate until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the highest concentration of the test compound to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in CAMHB without the test compound) and a negative control (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.
-
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
While direct evidence for the efficacy of cyclo(L-Phe-L-Val) against MDR bacteria remains to be established, the available data for the closely related cyclo(L-Phe-L-Pro) suggests a promising avenue for future research. The ability of these cyclic dipeptides to disrupt quorum sensing and act synergistically with existing antibiotics presents a compelling strategy to combat antimicrobial resistance.
Future research should focus on:
-
Directly evaluating the antimicrobial and anti-biofilm activity of cyclo(L-Phe-L-Val) against a panel of clinically relevant MDR bacteria using standardized methods like the one described in this guide.
-
Investigating the synergistic potential of cyclo(L-Phe-L-Val) in combination with a broad range of antibiotics.
-
Elucidating the specific molecular targets and signaling pathways affected by cyclo(L-Phe-L-Val) in different bacterial species.
By addressing these research gaps, the scientific community can better assess the therapeutic potential of cyclo(L-Phe-L-Val) and other cyclic dipeptides in the ongoing fight against multidrug-resistant infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Iron-Fur complex suppresses the expression of components of the cyclo-(Phe-Pro)-signaling regulatory pathway in Vibrio vulnificus [frontiersin.org]
- 4. Iron-Fur complex suppresses the expression of components of the cyclo-(Phe-Pro)-signaling regulatory pathway in Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Antibacterial Profile of Cyclo(L-Phe-L-Val): A Comparative Analysis
While direct antimicrobial action of the cyclic dipeptide cyclo(L-Phe-L-Val) remains unconfirmed by extensive bioassay data, its role as a modulator of bacterial communication, known as quorum sensing, suggests a more subtle influence on microbial communities. In contrast, the closely related compound, cyclo(L-Phe-L-Pro), demonstrates measurable antibacterial and anti-biofilm properties against a range of both Gram-positive and Gram-negative bacteria. This guide provides a comparative overview of the available data on these two cyclodipeptides, offering insights for researchers in microbiology and drug development.
Comparative Analysis of Bioactivity
Current research indicates that cyclo(L-Phe-L-Val) may not possess intrinsic antibacterial activity. Instead, it is suggested to function as a quorum sensing regulator, capable of inducing the production of antibacterial compounds in some bacteria, such as Pseudoalteromonas sp.[1][2]. This indirect mode of action contrasts with the direct antimicrobial effects observed for cyclo(L-Phe-L-Pro).
The following table summarizes the quantitative data available for the antibacterial activity of cyclo(L-Phe-L-Pro) against various bacterial species.
| Bacterium | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 25 | [3] |
| Escherichia coli | Negative | 100 | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Mechanism of Action: A Focus on Quorum Sensing Inhibition
The primary mechanism through which compounds like cyclo(L-Phe-L-Pro) exert their influence is by interfering with quorum sensing (QS), a system of cell-to-cell communication that bacteria use to coordinate collective behaviors such as virulence factor production and biofilm formation.
Cyclo(L-Phe-L-Pro) has been shown to down-regulate the expression of genes involved in pathogenicity in Vibrio species and to inhibit biofilm formation in Staphylococcus aureus by affecting the expression of genes related to polysaccharide intercellular adhesion and quorum sensing.[3][4]
The proposed mechanism for cyclo(L-Phe-L-Val) is as an autoinducer in Pseudoalteromonas sp., where its presence at low cell densities can trigger the production of the bacterium's own antibacterial agents.[1][2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for cyclo(L-Phe-L-Pro) were determined using the broth microdilution method. A standardized bacterial suspension is added to wells of a microtiter plate containing serial dilutions of the compound. The plate is then incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Kirby-Bauer Disc Diffusion Assay
This method is used to assess the susceptibility of bacteria to a particular antimicrobial agent. A paper disc impregnated with a known concentration of the compound is placed on an agar plate that has been uniformly inoculated with a bacterial culture. The plate is incubated, and the diameter of the zone of inhibition (the area around the disc where bacteria do not grow) is measured. This method was used to assess the broad-spectrum antibacterial properties of various cyclic dipeptides.[5]
Signaling Pathways and Experimental Workflows
Quorum Sensing Inhibition by Cyclodipeptides
The following diagram illustrates the general mechanism of quorum sensing and the inhibitory action of cyclodipeptides like cyclo(L-Phe-L-Pro).
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study: Cyclo(L-Phe-L-Val) and Other Natural Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates are natural antimicrobial peptides (AMPs), a diverse group of molecules with varied mechanisms of action. This guide provides a comparative analysis of cyclo(L-Phe-L-Val), a cyclic dipeptide, and other prominent classes of natural antimicrobial peptides, including defensins, cathelicidins, and bacteriocins. While direct comparative experimental data for cyclo(L-Phe-L-Val) alongside these AMPs is limited, this guide synthesizes the available information to highlight their distinct characteristics and potential applications.
Executive Summary
Cyclo(L-Phe-L-Val) is a diketopiperazine that, unlike many traditional antimicrobial peptides, may not exhibit direct bactericidal or fungicidal activity. Instead, its primary role appears to be in the regulation of bacterial communication through quorum sensing, potentially inducing the production of antimicrobial compounds in some bacterial species. This contrasts with other natural AMPs like defensins, cathelicidins, and bacteriocins, which typically exert their antimicrobial effects through direct mechanisms such as membrane disruption or inhibition of essential cellular processes.
Data Presentation: A Comparative Overview
Due to the limited publicly available data from head-to-head comparative studies, a direct quantitative comparison of Minimum Inhibitory Concentrations (MICs) and cytotoxicity of cyclo(L-Phe-L-Val) with other AMPs is challenging. The following tables summarize the general characteristics and reported activities of these peptide classes.
Table 1: General Characteristics of Cyclo(L-Phe-L-Val) and Other Natural Antimicrobial Peptides
| Feature | Cyclo(L-Phe-L-Val) | Defensins | Cathelicidins | Bacteriocins |
| Type | Cyclic Dipeptide | Cysteine-rich Cationic Peptides | Cationic, Amphipathic Peptides | Ribosomally synthesized peptides |
| Source | Bacteria, Fungi | Eukaryotes (plants, insects, mammals) | Mammals | Bacteria |
| Primary Mechanism | Quorum Sensing Modulation | Membrane Disruption, Immunomodulation | Membrane Disruption, Immunomodulation | Pore formation, Enzyme inhibition |
| Direct Antimicrobial Activity | Generally low or indirect | Yes | Yes | Yes |
Table 2: Reported Biological Activities
| Peptide/Peptide Class | Reported Antimicrobial Spectrum | Reported Cytotoxicity |
| Cyclo(L-Phe-L-Val) | Indirectly induces antibacterial activity in some bacteria. Inhibits isocitrate lyase in Candida albicans. | Data on hemolytic activity and cytotoxicity against mammalian cell lines is not widely available in comparative studies. |
| Defensins | Broad-spectrum: Gram-positive and Gram-negative bacteria, fungi. | Variable, generally low hemolytic activity and cytotoxicity against mammalian cells, but can be cell-type dependent. |
| Cathelicidins | Broad-spectrum: Gram-positive and Gram-negative bacteria, fungi, viruses. | Can exhibit cytotoxicity and hemolytic activity, which is a consideration for therapeutic development. |
| Bacteriocins | Narrow to broad spectrum, often active against closely related bacterial species. | Generally low toxicity to eukaryotic cells, making them attractive for food preservation. |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between cyclo(L-Phe-L-Val) and the other AMPs discussed lies in their approach to combating microbial threats.
Cyclo(L-Phe-L-Val): The Quorum Sensing Modulator
Cyclo(L-Phe-L-Val) and other cyclic dipeptides are increasingly recognized as signaling molecules in bacterial quorum sensing (QS) systems. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. By interfering with or modulating these signaling pathways, cyclic dipeptides can indirectly influence the expression of virulence factors and antimicrobial compounds. For instance, in some Pseudoalteromonas species, cyclo(L-Phe-L-Val) can induce the production of antibacterial substances.
Caption: Cyclic dipeptide modulation of quorum sensing.
Defensins and Cathelicidins: The Membrane Disruptors
Defensins and cathelicidins are key components of the innate immune system in many organisms. Their primary mode of action involves the direct disruption of microbial cell membranes. These cationic and amphipathic peptides are electrostatically attracted to the negatively charged components of bacterial and fungal cell membranes. Upon binding, they can integrate into the lipid bilayer, leading to the formation of pores, membrane destabilization, and ultimately, cell lysis.
Caption: Mechanism of membrane disruption by AMPs.
Bacteriocins: The Targeted Killers
Bacteriocins are a diverse group of ribosomally synthesized peptides produced by bacteria that typically inhibit the growth of closely related species. Their mechanisms of action are often highly specific. Many bacteriocins form pores in the target cell membrane, similar to defensins and cathelicidins. However, some bacteriocins have intracellular targets, such as inhibiting DNA replication, transcription, or protein synthesis, after being transported into the target cell.
Caption: Diverse mechanisms of bacteriocin action.
Experimental Protocols
The following are standardized methodologies for assessing the key performance indicators of antimicrobial peptides.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Workflow:
Unveiling the Potential of Cyclo(L-Phe-L-Val) in Plant Growth Promotion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable agricultural practices has intensified the search for novel biostimulants that can enhance plant growth and productivity. Among the promising candidates are cyclodipeptides (CDPs), a class of cyclic dipeptides produced by various microorganisms. This guide provides a comprehensive comparison of the plant growth-promoting potential of cyclo(L-Phe-L-Val) with other related CDPs, supported by experimental data and detailed methodologies. While direct evidence for cyclo(L-Phe-L-Val) in plant growth is still emerging, the well-documented auxin-like activity of structurally similar CDPs provides a strong rationale for its investigation.
Comparative Efficacy of Cyclodipeptides on Plant Growth
Studies on Arabidopsis thaliana have demonstrated the significant impact of certain CDPs on root architecture, a key indicator of plant health and nutrient uptake. The following table summarizes the quantitative data from experiments comparing the effects of different CDPs with the well-known plant hormone auxin (indole-3-acetic acid, IAA).
| Compound | Concentration (µM) | Effect on Lateral Root Primordia (number per plant) | Effect on Lateral Root Number (number per plant) | Reference |
| Control (MS Medium) | - | 10.2 ± 1.5 | 6.8 ± 1.2 | [1] |
| Indole-3-acetic acid (IAA) | 3 | 22.5 ± 2.1 | 15.1 ± 1.8 | [1] |
| cyclo(L-Pro-L-Val) | 30 | 18.7 ± 1.9 | 12.5 ± 1.6 | [1] |
| cyclo(L-Pro-L-Phe) | 30 | 14.1 ± 1.7 | 9.4 ± 1.3 | [1] |
| cyclo(L-Pro-L-Tyr) | 30 | 19.8 ± 2.0 | 13.2 ± 1.7 | [1] |
Table 1: Comparative effects of IAA and various cyclodipeptides on lateral root development in Arabidopsis thaliana seedlings. Data are presented as mean ± standard deviation.[1]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
In Vitro Plant Growth Promotion Assay
This protocol is adapted from studies on the effect of bacterial CDPs on Arabidopsis thaliana growth.[1]
1. Plant Material and Growth Conditions:
-
Arabidopsis thaliana (ecotype Columbia-0) seeds are surface-sterilized using 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) commercial bleach for 10 minutes, and then rinsed five times with sterile distilled water.
-
Sterilized seeds are sown on 0.2X Murashige and Skoog (MS) agar medium.
-
Plates are stratified at 4°C for 2 days in the dark to synchronize germination.
-
Seedlings are grown vertically for 6 days under a 16-hour light/8-hour dark photoperiod at 22°C.
2. Compound Treatment:
-
Uniformly sized 6-day-old seedlings are transferred to 24-well microtiter plates (10 seedlings per well) containing 2 mL of 0.2X MS liquid medium.
-
The medium is supplemented with the test compounds (e.g., cyclo(L-Phe-L-Val), other CDPs, or IAA) at the desired concentrations (e.g., 30 µM for CDPs, 3 µM for IAA). A control group with no added compound is also included.
-
The plates are incubated for an additional 2 to 12 days under the same growth conditions.
3. Data Collection and Analysis:
-
After the incubation period, seedlings are carefully removed, and the number of lateral roots and lateral root primordia are counted under a stereomicroscope.
-
Primary root length and fresh weight can also be measured.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine significant differences between treatments.
GUS Reporter Gene Assay for Auxin-Inducible Gene Expression
This assay is used to determine if a compound elicits an auxin-like response by activating auxin-responsive genes.[1]
1. Plant Material:
-
Transgenic Arabidopsis thaliana seedlings expressing an auxin-inducible reporter gene, such as DR5:uidA (GUS).
2. Treatment and Staining:
-
6-day-old transgenic seedlings are transferred to 24-well plates containing 0.2X MS liquid medium supplemented with the test compounds at various concentrations.
-
Seedlings are incubated for 10 hours.
-
After incubation, seedlings are stained for GUS activity using a standard histochemical staining protocol.
-
The stained seedlings are cleared to visualize the GUS expression pattern in the root system.
3. Analysis:
-
The intensity and location of the blue staining are observed under a microscope. A dose-dependent increase in GUS expression in response to the test compound indicates auxin-like activity.[1]
Signaling Pathway and Mechanism of Action
The plant growth-promoting effects of CDPs are believed to be mediated through their interaction with the plant's auxin signaling pathway. The proposed mechanism involves the binding of these molecules to the TIR1/AFB family of auxin receptors.
Figure 1. Proposed auxin signaling pathway modulated by cyclodipeptides.
The binding of auxin or an auxin-mimic like a CDP to the TIR1/AFB receptor leads to the degradation of Aux/IAA repressor proteins.[1] This degradation releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, ultimately leading to various developmental processes, including lateral root formation and overall plant growth.[1] Molecular docking analyses suggest that CDPs may interact with the TIR1 auxin receptor, mimicking the action of natural auxins.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the plant growth-promoting effects of a novel compound like cyclo(L-Phe-L-Val).
Figure 2. A logical workflow for confirming the role of a compound in plant growth promotion.
Conclusion
While direct experimental data on the plant growth-promoting effects of cyclo(L-Phe-L-Val) are limited, the evidence from structurally related cyclodipeptides is compelling. The auxin-like activity of compounds such as cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Tyr) in promoting lateral root development in Arabidopsis thaliana provides a strong foundation for investigating cyclo(L-Phe-L-Val) as a potential biostimulant. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to systematically evaluate its efficacy and mechanism of action. Further research in this area is warranted to unlock the full potential of this and other cyclodipeptides in sustainable agriculture.
References
Comparative Analysis of the Antiviral Activity of Cyclic Dipeptides Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of cyclic dipeptides against the influenza virus, with a focus on validating the potential efficacy of compounds like cyclo(L-Phe-L-Val). While direct experimental data for cyclo(L-Phe-L-Val) against influenza is not prominently available in the current body of literature, this document leverages data from structurally similar cyclic dipeptides to provide a foundational comparison against established antiviral drugs. The following sections detail the available quantitative data, experimental methodologies, and relevant biological pathways to inform further research and development in this area.
Quantitative Antiviral Activity
The antiviral efficacy of a compound is typically determined by its 50% effective concentration (EC50), which is the concentration of a drug that reduces viral replication by half, and its 50% cytotoxic concentration (CC50), the concentration that causes death to 50% of host cells. The selectivity index (SI), calculated as CC50/EC50, is a critical measure of a compound's therapeutic window.
While specific EC50 and CC50 values for cyclo(L-Phe-L-Val) against influenza are not available in the reviewed literature, data for other cyclic dipeptides with demonstrated anti-influenza activity are presented below for comparative purposes. These are compared with the well-characterized antiviral drugs, Oseltamivir and Baloxavir marboxil.
| Compound | Virus Strain | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| cis-cyclo(L-Leu-L-Pro) | Influenza A (H3N2) | MDCK | Data not specified | Data not specified | Data not specified | [1][2] |
| cis-cyclo(L-Phe-L-Pro) | Influenza A (H3N2) | MDCK | Data not specified | Data not specified | Data not specified | [1][2] |
| Oseltamivir Carboxylate | Influenza A/H1N1 | MDCK | 2.5 nM | >10,000 nM | >4000 | [1] |
| Oseltamivir Carboxylate | Influenza A/H3N2 | MDCK | 0.96 nM | >10,000 nM | >10417 | [1] |
| Oseltamivir Carboxylate | Influenza B | MDCK | 60 nM | >10,000 nM | >167 | [1] |
| Baloxavir Acid | Influenza A | MDCK | 1.4-3.1 nM | >10,000 nM | >3226-7143 | [2] |
| Baloxavir Acid | Influenza B | MDCK | 4.5-8.9 nM | >10,000 nM | >1124-2222 | [2] |
Note: The study on cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) confirmed antiviral activity through plaque-forming assays but did not provide specific EC50 or CC50 values[1][2]. Further studies are required to quantify their precise efficacy and cytotoxicity.
Experimental Protocols
The validation of antiviral activity relies on standardized in vitro assays. The following are detailed methodologies for key experiments relevant to the study of anti-influenza compounds.
Plaque Reduction Neutralization Test (PRNT)
This assay is a gold standard for quantifying the inhibition of viral replication by a compound.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and cultured until they form a confluent monolayer[3].
-
Virus Preparation: A stock of influenza virus is diluted to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units per well)[4].
-
Compound Treatment: Serial dilutions of the test compound (e.g., cyclo(L-Phe-L-Val)) are prepared. The virus dilution is mixed with each compound dilution and incubated for a set period (e.g., 1 hour) to allow the compound to interact with the virus[4].
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the respective wells. The plates are incubated for 1 hour to allow for viral adsorption[5].
-
Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) to restrict the spread of progeny virus to adjacent cells, thus forming localized plaques[3].
-
Incubation and Staining: Plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques[5][6].
-
Data Analysis: The number of plaques in the presence of the compound is compared to the number in the virus-only control wells. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50%[6].
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: MDCK cells are seeded in 96-well plates and incubated to form a confluent monolayer[5].
-
Infection and Treatment: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the influenza virus. Simultaneously, serial dilutions of the test compound are added to the wells[5].
-
Incubation: The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours)[5][7].
-
Cell Viability Measurement: The extent of CPE is quantified by measuring cell viability using methods such as staining with crystal violet or using luminescence-based assays (e.g., CellTiter-Glo) that measure ATP content[5][7].
-
Data Analysis: The EC50 is determined as the compound concentration that inhibits 50% of the virus-induced cytopathic effect.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to determine the concentration of the compound that is toxic to the host cells.
-
Cell Culture: MDCK cells are seeded in 96-well plates under the same conditions as the antiviral assays[5].
-
Compound Treatment: Serial dilutions of the test compound are added to the wells containing uninfected cells.
-
Incubation: The plates are incubated for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Cell Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay or a luminescence-based assay[1].
-
Data Analysis: The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the mechanisms of action of comparator drugs, the following diagrams are provided.
Caption: Workflow for CPE Inhibition Assay.
Caption: Mechanism of Action of Oseltamivir.
Caption: Mechanism of Action of Baloxavir.
Conclusion
While the direct antiviral activity of cyclo(L-Phe-L-Val) against the influenza virus requires further investigation, the existing evidence for other cyclic dipeptides suggests a promising area for antiviral drug discovery. The experimental protocols outlined in this guide provide a clear framework for the systematic evaluation of cyclo(L-Phe-L-Val) and other novel compounds. By comparing potential candidates against the well-defined mechanisms and efficacy profiles of approved drugs like Oseltamivir and Baloxavir marboxil, researchers can effectively triage and advance the most promising antiviral agents. Future studies should focus on determining the specific EC50 and CC50 values for cyclo(L-Phe-L-Val) against various influenza strains to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic dipeptides from lactic acid bacteria inhibit proliferation of the influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza virus plaque assay [protocols.io]
- 4. iitri.org [iitri.org]
- 5. Virus Induced-Cytopathic Effect (CPE) inhibition assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. A cell-based luminescence assay is effective for high-throughput screening of potential influenza antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Cyclo(L-Phe-L-Pro) in Cancer Cell Lines: A Comparative Guide
Initial searches for the anticancer efficacy of cyclo(L-Phe-L-Val) did not yield specific data. Consequently, this guide focuses on the closely related and studied cyclic dipeptide, cyclo(L-Phe-L-Pro), to provide insights into the potential bioactivity of this class of compounds.
Cyclo(L-Phe-L-Pro) has demonstrated inhibitory effects against various cancer cell lines, primarily through the induction of apoptosis. This guide provides a comparative summary of its efficacy, details the experimental protocols used to ascertain these effects, and visualizes the known signaling pathways.
Comparative Efficacy of Cyclo(L-Phe-L-Pro)
The following table summarizes the observed effects of cyclo(L-Phe-L-Pro) on different human cancer cell lines.
| Cancer Cell Line | Cell Type | Observed Effects | Quantitative Data |
| HT-29 | Colon Carcinoma | Growth inhibition, Induction of apoptosis | >50% growth inhibition at 10 mM |
| HeLa | Cervical Carcinoma | Growth inhibition | Significant growth inhibition at 10 mM |
| MCF-7 | Breast Carcinoma | Growth inhibition | Significant growth inhibition at 10 mM |
| MDA-MB-231 | Breast Carcinoma | Induction of mitochondria-mediated apoptosis | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the efficacy of cyclo(L-Phe-L-Pro) are as follows:
Cell Viability and Proliferation Assays
1. Sulforhodamine B (SRB) Assay:
-
Purpose: To assess cell density by measuring total protein content.
-
Protocol:
-
Seed cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of cyclo(L-Phe-L-Pro) for the desired duration (e.g., 48 hours).
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the cells with 0.4% SRB solution in 1% acetic acid.
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Purpose: To measure cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cells in 96-well plates and treat with cyclo(L-Phe-L-Pro) as described for the SRB assay.
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plates for 1-4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, acidified isopropanol).
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Apoptosis Assays
1. Hoechst 33342 Staining:
-
Purpose: To visualize nuclear morphology and identify apoptotic cells characterized by condensed or fragmented chromatin.
-
Protocol:
-
Culture and treat cells with cyclo(L-Phe-L-Pro) on coverslips or in culture plates.
-
Stain the cells with Hoechst 33342 dye, a fluorescent DNA stain.
-
Wash the cells to remove excess dye.
-
Observe the cells under a fluorescence microscope. Apoptotic nuclei will appear smaller, brighter, and fragmented compared to the diffuse, pale blue staining of normal nuclei.
-
2. Annexin V Binding Assay:
-
Purpose: To detect the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Protocol:
-
Harvest and wash the treated and untreated cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V to the cell suspension.
-
Incubate in the dark to allow Annexin V to bind to externalized PS.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
3. Western Blot Analysis:
-
Purpose: To detect and quantify specific proteins involved in the apoptotic signaling pathway.
-
Protocol:
-
Lyse the treated and untreated cells to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Signaling Pathways and Mechanisms of Action
The anticancer effect of cyclo(L-Phe-L-Pro) is primarily attributed to its ability to induce apoptosis. The following diagrams illustrate the experimental workflow for assessing apoptosis and the proposed signaling pathway.
Experimental workflow for assessing apoptosis induced by cyclo(L-Phe-L-Pro).
Based on studies involving proline-based cyclic dipeptides, cyclo(L-Phe-L-Pro) is suggested to induce apoptosis through the intrinsic (mitochondrial) pathway.
Proposed intrinsic apoptosis pathway induced by cyclo(L-Phe-L-Pro).
Data Presentation: Biological Activity of Cyclo(L-Phe-L-Pro) Analogs
A Comparative Guide to the Structure-Activity Relationship of Cyclo(L-Phe-L-Val) Analogs and Related Cyclic Dipeptides
This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyclo(L-Phe-L-Val) analogs and other closely related cyclic dipeptides (CDPs). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. While direct SAR studies on cyclo(L-Phe-L-Val) analogs are limited in the public domain, this guide draws comparisons from structurally similar compounds, particularly proline-containing analogs, to infer potential structure-activity trends.
The following table summarizes the cytotoxic activity of various cyclo(L-Phe-L-Pro) analogs against a range of cancer cell lines. This data is crucial for understanding how modifications to the core CDP structure influence its biological efficacy.
| Compound | Cell Line | IC50 Value | Reference |
| Cyclo(L-Phe-L-Pro) | HCT-116 | 21.4 µg/mL | [1] |
| OVCAR-8 | 18.3 µg/mL | [1] | |
| SF-295 | 16.0 µg/mL | [1] | |
| Cyclo(L-Phe-D-Pro) | HCT-116 | 38.9 µM | [1] |
| Cyclo(D-Phe-D-Pro) | HCT-116 | 94.0 µM | [1] |
| Penicillatide B (3-hydroxy cyclo(L-Phe-D-Pro)) | HCT-116 | 23.0 µM | [1] |
| Cyclo(L-Phe-2-OH-D-Pro) | HCT-116 | 30 µg/mL | [1] |
| HepG2 | ≥50 µg/mL | [1] | |
| MCF7 | 30 µg/mL | [1] | |
| Cyclo(L-Val-L-Pro) | HeLa | 33.3% inhibition at 100 µg/mL | [1] |
| Bacillusamide B (hydroxylated cyclo(L-Val-L-Pro)) | HCT-116 | 25 µg/mL | [1] |
| HepG2 | ≥50 µg/mL | [1] | |
| MCF7 | 27 µg/mL | [1] | |
| Mixture of cyclo(L-Tyr-L-Pro), cyclo(L-Val-L-Pro), and cyclo(L-Phe-L-Pro) | HeLa | 0.53 mg/mL | [1] |
| Caco-2 | 0.66 mg/mL | [1] |
Experimental Workflow and Methodologies
The following sections detail the typical experimental workflow for a structure-activity relationship study of cyclic dipeptides and provide an overview of the key experimental protocols.
General SAR Study Workflow
A typical SAR study for cyclic dipeptides involves the synthesis of analogs, followed by a series of biological assays to determine their activity. The results of these assays are then used to inform the design of subsequent generations of compounds with improved properties.
Caption: General workflow for a structure-activity relationship (SAR) study.
Experimental Protocols
1. Synthesis of Analogs: Cyclic dipeptide analogs are typically synthesized using solid-phase peptide synthesis (SPPS).[2] This method allows for the sequential addition of amino acids to a solid support, followed by cyclization and purification. The use of different amino acid building blocks and modifications to the side chains or peptide backbone enables the creation of a diverse library of analogs.
2. Cytotoxicity Assays: The cytotoxic effects of the synthesized analogs are commonly evaluated against a panel of human cancer cell lines. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.
-
Cell Culture: Cancer cell lines (e.g., HCT-116, HeLa, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT to a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
3. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC): The antibacterial activity of the compounds is determined by measuring the minimum inhibitory concentration (MIC) using a broth microdilution assay.[3]
-
Bacterial Strains: A panel of pathogenic bacteria, including multidrug-resistant strains, is used.
-
Broth Microdilution: The assay is performed in 96-well plates. A standardized inoculum of each bacterial strain is added to wells containing serial dilutions of the test compounds in a suitable broth medium.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
4. Antiviral Assay (Plaque-Forming Assay): The antiviral activity of the analogs can be assessed using a plaque-forming assay.[3]
-
Cell and Virus Culture: A suitable host cell line (e.g., MDCK cells for influenza virus) is grown to confluence in multi-well plates. The cells are then infected with a known titer of the virus.
-
Treatment: The infected cells are treated with different concentrations of the test compounds.
-
Plaque Formation: The plates are overlaid with a semi-solid medium (e.g., agar) to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques).
-
Data Analysis: After a suitable incubation period, the cells are fixed and stained, and the number of plaques is counted. The reduction in plaque formation in the presence of the compound compared to a control is used to determine the antiviral activity.
5. Quorum Sensing Inhibition Assays: The ability of the analogs to interfere with bacterial quorum sensing (QS) can be evaluated using reporter strains or by measuring the production of QS-regulated virulence factors. For instance, in Pseudomonas aeruginosa, the inhibition of the las and rhl QS systems can be monitored.[4]
-
Reporter Strains: Biosensor strains that produce a measurable signal (e.g., light, color) in response to QS molecules are used. The reduction in the signal in the presence of the test compounds indicates QS inhibition.
-
Virulence Factor Quantification: The production of QS-controlled virulence factors, such as pyocyanin, proteases, and elastase, can be quantified in the presence and absence of the test compounds. A decrease in the production of these factors suggests QS inhibitory activity.
Signaling Pathways and Logical Relationships
The biological activities of cyclo(L-Phe-L-Val) analogs and related compounds can be attributed to their interaction with various cellular pathways. For example, their quorum sensing inhibitory effects in bacteria like Pseudomonas aeruginosa involve the downregulation of key regulatory systems.
Caption: Inhibition of Pseudomonas aeruginosa quorum sensing systems by cyclic dipeptides.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling cyclo(L-Phe-L-Val)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the cyclic dipeptide cyclo(L-Phe-L-Val), including detailed operational and disposal plans.
Cyclo(L-Phe-L-Val) is a metabolite produced by various bacteria and fungi and is noted for its range of biological activities, including potential cytotoxic and cell cycle inhibitory effects.[1] As with any chemical compound, understanding its hazard profile and implementing appropriate safety measures are critical to minimizing risk in a laboratory setting. While specific toxicological data for cyclo(L-Phe-L-Val) is not extensively published, a conservative approach based on the general handling of powdered chemicals and related compounds is recommended.
Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling cyclo(L-Phe-L-Val), particularly in its powdered form.
| PPE Category | Item | Specifications & Use |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles should be worn at all times to protect from dust particles and potential splashes. |
| Skin Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect skin and clothing from contamination.[2][3] |
| Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn.[4] Gloves should be inspected before use and changed frequently, especially if contaminated.[3] | |
| Full Coverage | Wear long pants and closed-toe shoes to ensure no skin is exposed.[2][4] | |
| Respiratory Protection | Respirator | Use of a respirator may be necessary if engineering controls such as a fume hood are not available or if there is a risk of generating airborne dust.[3][5] All respirator use must comply with institutional and national regulations. |
Operational Plan: From Receipt to Use
A systematic approach to handling cyclo(L-Phe-L-Val) will minimize exposure and prevent contamination. The following step-by-step guide outlines the key procedures.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is often -20°C.[6][7]
-
Keep away from incompatible materials, although specific incompatibilities for this compound are not well-documented. General best practice is to store it away from strong oxidizing agents.
Handling and Weighing (Powder Form)
-
Designated Area: All handling of powdered cyclo(L-Phe-L-Val) should be conducted in a designated area, such as a chemical fume hood or a glove box, to control airborne particles.[2]
-
Work Surface: Cover the work surface with absorbent bench paper to contain any spills.[8]
-
Weighing: Use an enclosed balance if possible.[8] Use weigh boats to minimize spillage.[8] Avoid pouring the powder directly from the bottle; instead, use a spatula or scoop to transfer small amounts.[8]
-
Keep Containers Closed: Keep the primary container closed as much as possible to prevent the generation of dust and exposure to air and moisture.[8]
Solution Preparation
-
Cyclo(L-Phe-L-Val) is soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[9][10]
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
All solution preparation should be done within a chemical fume hood.
Disposal Plan
Proper disposal of cyclo(L-Phe-L-Val) and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All waste containing cyclo(L-Phe-L-Val), including empty containers, contaminated PPE, and experimental waste, should be considered chemical waste.
-
Solid Waste: Collect solid waste, such as contaminated gloves and bench paper, in a dedicated, labeled, and sealed plastic bag.[3] This bag should then be placed in a designated solid chemical waste container.[3]
-
Liquid Waste: Unused solutions should be collected in a properly labeled, sealed, and compatible waste container. Do not mix with other incompatible waste streams.
-
Decontamination: Decontaminate all work surfaces after handling the compound. A wet cleaning method is preferred over dry sweeping to avoid generating dust.[8]
-
Regulatory Compliance: All disposal must adhere to local, state, and federal environmental regulations.[6] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Occupational Exposure Limits (OELs)
As of late 2025, no specific Occupational Exposure Limit (OEL) has been established for cyclo(L-Phe-L-Val) by major regulatory bodies like OSHA or ACGIH. For substances with limited toxicological data, a hazard banding approach is often used to estimate a target airborne exposure range. This involves classifying the compound into a hazard band based on its known or predicted toxicity. Given its biological activity, a conservative approach would be to handle it as a compound in a moderate to high hazard category, requiring stringent control measures.
Experimental Protocols and Safety Visualizations
To further aid researchers, the following diagrams illustrate key safety workflows and decision-making processes.
Caption: Workflow for the safe handling of cyclo(L-Phe-L-Val) from preparation to disposal.
Caption: Decision-making process for handling chemicals without established OELs.
References
- 1. Cyclo(Phe-Val) | CAS:14474-71-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. uwlax.edu [uwlax.edu]
- 3. tmi.utexas.edu [tmi.utexas.edu]
- 4. Pol-Chemical Safety (Lab Safety Manual) — Policy and Procedure Library [louisville.edu]
- 5. Cyclo(Ala-Phe) - Safety Data Sheet [chemicalbook.com]
- 6. peptide.co.jp [peptide.co.jp]
- 7. Cyclo(L-Phe-L-Pro) | Free radical scavengers | COX | TargetMol [targetmol.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. caymanchem.com [caymanchem.com]
- 10. bioaustralis.com [bioaustralis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
